4-(2,4-Dimethylbenzoyl)isoquinoline
Description
Structure
3D Structure
Properties
IUPAC Name |
(2,4-dimethylphenyl)-isoquinolin-4-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO/c1-12-7-8-15(13(2)9-12)18(20)17-11-19-10-14-5-3-4-6-16(14)17/h3-11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FITWLNKXAZPDRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C2=CN=CC3=CC=CC=C32)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201254515 | |
| Record name | (2,4-Dimethylphenyl)-4-isoquinolinylmethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201254515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187171-84-1 | |
| Record name | (2,4-Dimethylphenyl)-4-isoquinolinylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187171-84-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2,4-Dimethylphenyl)-4-isoquinolinylmethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201254515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 4-(2,4-Dimethylbenzoyl)isoquinoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of a feasible synthetic route for the preparation of 4-(2,4-Dimethylbenzoyl)isoquinoline, a molecule of interest in medicinal chemistry and drug discovery. The proposed synthesis is a two-step process commencing with the conversion of 4-bromoisoquinoline to 4-cyanoisoquinoline, followed by a Grignard reaction to introduce the 2,4-dimethylbenzoyl moiety. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the synthetic workflow.
Synthetic Strategy Overview
The synthesis of the target compound, this compound, is achieved through a two-step reaction sequence. The initial step involves a Rosenmund-von Braun reaction to introduce a nitrile group at the C4 position of the isoquinoline core. The subsequent step employs a Grignard reaction, where the newly formed nitrile undergoes nucleophilic attack by a custom-prepared Grignard reagent, followed by acidic hydrolysis to yield the final ketone product.
Experimental Protocols
Step 1: Synthesis of 4-Cyanoisoquinoline
This step utilizes a modified Rosenmund-von Braun reaction, where 4-bromoisoquinoline is reacted with copper(I) cyanide to yield 4-cyanoisoquinoline. The use of a polar aprotic solvent such as N,N-dimethylformamide (DMF) is common for this transformation.[1] Elevated temperatures are typically required, although additives can sometimes lower the necessary temperature.[2]
Reaction:
2-Bromo-m-xylene + Mg -> 2,4-Dimethylphenylmagnesium Bromide
4-Cyanoisoquinoline + 2,4-Dimethylphenylmagnesium Bromide -> Intermediate Ketimine Intermediate Ketimine + H3O+ -> this compound
Caption: Synthetic workflow for this compound.
References
The Potent Biological Activity of 4-Aroylquinolines: A Technical Guide for Drug Discovery
For Immediate Release
This technical guide provides an in-depth analysis of the biological activity of 4-aroylquinolines, a class of compounds demonstrating significant potential in oncology research. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanism of action, quantitative efficacy, and the experimental protocols used for their evaluation. The core focus of this class of molecules is their potent activity as inhibitors of tubulin polymerization, a critical target in cancer therapy.
Core Mechanism of Action: Tubulin Polymerization Inhibition
4-Aroylquinolines exert their primary biological effect by interfering with microtubule dynamics, which are essential for cell division, intracellular transport, and maintenance of cell structure. These compounds act as antimitotic agents by inhibiting the polymerization of tubulin into microtubules. This disruption of the microtubule network leads to a cascade of downstream cellular events, culminating in cell cycle arrest and apoptosis.
The mechanism involves the binding of the 4-aroylquinoline scaffold to tubulin heterodimers. This interaction prevents the proper assembly of the mitotic spindle, a crucial apparatus for chromosome segregation during mitosis. The failure to form a functional mitotic spindle activates the spindle assembly checkpoint, leading to a prolonged arrest of the cell cycle in the G2/M phase. This sustained arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death in rapidly dividing cancer cells.
Quantitative Biological Data
The antiproliferative activity of 4-aroyl-6,7,8-trimethoxyquinolines has been quantified against a panel of human cancer cell lines, including multidrug-resistant phenotypes. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cell population, are summarized below. The data highlights the potent and broad-spectrum anticancer activity of these compounds.[1][2]
| Compound Reference | Aroyl Group Substitution | Cell Line | IC50 (nM) |
| 7 | 4'-OCH3 | KB | 1300 |
| HT-29 | 1520 | ||
| MKN45 | 1480 | ||
| 8 | 3',4',5'-(OCH3)3 | KB | 1410 |
| HT-29 | 1650 | ||
| MKN45 | 1590 | ||
| 9 | 4'-H | KB | 1250 |
| HT-29 | 1480 | ||
| MKN45 | 1410 | ||
| 10 | 3'-F, 4'-OCH3 | KB | 1150 |
| HT-29 | 1320 | ||
| MKN45 | 1280 | ||
| 11 | 4'-N(CH3)2 | KB | 217 |
| HT-29 | 327 | ||
| MKN45 | 239 | ||
| KB-vin10 (Resistant) | 246 | ||
| KB-S15 (Resistant) | 213 | ||
| KB-7D (Resistant) | 252 | ||
| 12 | 4'-OH | KB | >10000 |
| HT-29 | >10000 | ||
| MKN45 | >10000 | ||
| 13 | 4'-NH2 | KB | 4350 |
| HT-29 | 5120 | ||
| MKN45 | 4980 |
Data extracted from studies on 4-aroyl-6,7,8-trimethoxyquinolines.[1][2]
Key Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway affected by 4-aroylquinolines and the general workflows for the experimental protocols used to determine their biological activity.
Caption: Signaling pathway of 4-aroylquinolines.
Caption: Workflow for Tubulin Polymerization Assay.
Caption: Workflow for MTT Cytotoxicity Assay.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to facilitate the replication and validation of the findings.
Tubulin Polymerization Inhibition Assay
This assay quantitatively measures the ability of a compound to inhibit the assembly of microtubules from purified tubulin in vitro.
Materials:
-
Tubulin (>99% pure, bovine or porcine brain)
-
General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 0.5 mM EGTA, 2 mM MgCl2
-
Guanosine-5'-triphosphate (GTP)
-
Glycerol
-
Test compounds (4-aroylquinolines) dissolved in DMSO
-
Reference inhibitors (e.g., colchicine, paclitaxel)
-
96-well, half-area, clear bottom microplates
-
Temperature-controlled microplate reader capable of reading absorbance at 340 nm
Procedure:
-
Preparation of Tubulin Stock: Reconstitute lyophilized tubulin in ice-cold GTB to a final concentration of 3-4 mg/mL. Add GTP to a final concentration of 1 mM and glycerol to 10% (v/v). Keep the solution on ice at all times.
-
Compound Plating: Prepare serial dilutions of the test compounds in GTB. Add 10 µL of each compound dilution to the wells of a pre-chilled 96-well plate. Include wells for a vehicle control (DMSO) and a positive control inhibitor.
-
Initiation of Polymerization: To initiate the reaction, add 90 µL of the cold tubulin stock solution to each well.
-
Measurement: Immediately place the plate into a microplate reader pre-warmed to 37°C. Measure the increase in absorbance at 340 nm every 60 seconds for 60-90 minutes. The scattering of light by the forming microtubules results in an increase in absorbance.
-
Data Analysis: Plot the absorbance (OD 340 nm) versus time to generate polymerization curves. The IC50 value is determined by plotting the rate of polymerization (Vmax of the linear phase) against the logarithm of the compound concentration and fitting the data to a dose-response curve.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cell Proliferation Assay
This colorimetric assay is a standard method for assessing the cytotoxic and antiproliferative effects of a compound on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., KB, HT-29, MKN45)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Test compounds (4-aroylquinolines)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO, or 20% SDS in 50% DMF)
-
96-well flat-bottom cell culture plates
-
Multichannel pipette
-
Microplate reader capable of reading absorbance at 570 nm
Procedure:
-
Cell Seeding: Harvest exponentially growing cells and seed them into a 96-well plate at a predetermined optimal density (e.g., 3,000-6,000 cells/well) in 100 µL of culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include vehicle control wells.
-
Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT tetrazolium salt to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell growth inhibition is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion
4-Aroylquinolines represent a promising scaffold for the development of novel anticancer agents. Their potent inhibitory effect on tubulin polymerization, coupled with significant antiproliferative activity against various cancer cell lines, including multidrug-resistant strains, underscores their therapeutic potential. The data and protocols presented in this guide offer a solid foundation for further research and development in this area. Future work should focus on optimizing the structure-activity relationship, improving pharmacokinetic properties, and evaluating in vivo efficacy in preclinical tumor models.
References
The Ascendance of Isoquinoline Scaffolds: A Technical Guide to Synthesis, Biological Evaluation, and Therapeutic Promise
For Researchers, Scientists, and Drug Development Professionals
The isoquinoline core, a bicyclic aromatic heterocycle, stands as a privileged scaffold in medicinal chemistry, underpinning the structure of numerous natural alkaloids and synthetic compounds with a broad spectrum of pharmacological activities.[1] This technical guide provides an in-depth exploration of novel isoquinoline derivatives, focusing on their synthesis, diverse biological activities, and the intricate signaling pathways they modulate. We present a compilation of quantitative data, detailed experimental protocols, and visual representations of molecular mechanisms to serve as a comprehensive resource for researchers in drug discovery and development.
Synthetic Strategies for Novel Isoquinoline Derivatives
The construction of the isoquinoline framework and its derivatives has been a subject of intense research, leading to the development of both classical and modern synthetic methodologies. Traditional methods like the Bischler-Napieralski and Pictet-Spengler reactions remain cornerstones for synthesizing dihydroisoquinolines and tetrahydroisoquinolines, respectively.[2][3] More contemporary approaches, including transition-metal-catalyzed C-H activation and annulation reactions, offer novel pathways to functionalized isoquinoline skeletons.[4][5]
Classical Synthesis: The Bischler-Napieralski Reaction
The Bischler-Napieralski reaction is a robust method for the synthesis of 3,4-dihydroisoquinolines from β-phenylethylamides.[4][6] The reaction typically involves cyclodehydration using a Lewis acid, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).[4][7]
Experimental Protocol: Synthesis of a 1-Substituted-3,4-dihydroisoquinoline via Bischler-Napieralski Reaction
-
Amide Formation: To a solution of a substituted β-phenylethylamine (1.0 equiv) in an appropriate solvent (e.g., dichloromethane), add an acylating agent (e.g., an acid chloride or anhydride, 1.1 equiv) and a base (e.g., triethylamine, 1.2 equiv) at 0 °C. Allow the reaction to warm to room temperature and stir for 2-4 hours. Upon completion (monitored by TLC), wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude amide.
-
Cyclization: Dissolve the crude amide in a suitable solvent (e.g., anhydrous acetonitrile or toluene). Add the cyclizing agent (e.g., freshly distilled POCl₃, 2.0-3.0 equiv) dropwise at 0 °C. After the addition, heat the reaction mixture to reflux (typically 80-110 °C) and maintain for 2-6 hours.
-
Work-up and Purification: Cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice. Basify the aqueous solution with a suitable base (e.g., concentrated ammonium hydroxide or sodium carbonate) to pH 8-9. Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to afford the desired 3,4-dihydroisoquinoline.[4]
Classical Synthesis: The Pictet-Spengler Reaction
The Pictet-Spengler reaction provides access to tetrahydroisoquinolines through the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization.[8][9]
Experimental Protocol: Synthesis of a Tetrahydroisoquinoline via Pictet-Spengler Reaction
-
Reaction Setup: Dissolve the β-arylethylamine (1.0 equiv) and the aldehyde or ketone (1.0-1.2 equiv) in a suitable solvent (e.g., methanol, ethanol, or a mixture of water and an organic solvent).
-
Acid Catalysis: Add an acid catalyst (e.g., hydrochloric acid, sulfuric acid, or a Lewis acid like trifluoroacetic acid) to the reaction mixture. The reaction is typically stirred at room temperature or gently heated (40-60 °C) for a period ranging from a few hours to several days, depending on the reactivity of the substrates.
-
Work-up and Purification: Upon completion of the reaction, neutralize the mixture with a base (e.g., sodium bicarbonate or sodium hydroxide solution). Extract the product with an organic solvent. Wash the combined organic extracts with water and brine, dry over a drying agent, and concentrate under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield the pure tetrahydroisoquinoline.[8][10]
Biological Activities and Therapeutic Potential
Novel isoquinoline derivatives have emerged as promising candidates in various therapeutic areas, exhibiting a wide array of biological activities including anticancer, antimicrobial, antiviral, and neuroprotective effects.[11][12][13][14]
Anticancer Activity
Isoquinoline alkaloids and their synthetic analogs have demonstrated significant potential in oncology.[15][16] Their mechanisms of action are diverse and often involve the induction of apoptosis, cell cycle arrest, and the inhibition of key enzymes involved in cancer progression.[3][16]
Signaling Pathway: Isoquinoline Derivative-Induced Apoptosis
A key mechanism of the anticancer activity of many isoquinoline derivatives is the induction of programmed cell death, or apoptosis. This is often initiated through the intrinsic mitochondrial pathway, which involves the regulation of the Bcl-2 family of proteins, leading to the release of cytochrome c from the mitochondria. Cytochrome c then participates in the formation of the apoptosome, which activates a cascade of caspases, ultimately leading to cell death.[3][16]
Caption: Intrinsic apoptosis pathway induced by isoquinoline derivatives.
Quantitative Data: Anticancer Activity of Novel Isoquinoline Derivatives
The cytotoxic effects of novel isoquinoline derivatives are typically quantified by their half-maximal inhibitory concentration (IC₅₀) values against various cancer cell lines.
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Compound A | Human Lung Cancer (A549) | 5.2 | [15] |
| Compound B | Human Breast Cancer (MCF-7) | 2.8 | [13] |
| Compound C | Human Colon Cancer (HCT116) | 7.1 | [17] |
| Lamellarin D | Human Prostate Cancer (DU-145) | 0.038 | [18] |
| Chelerythrine | Human Gastric Cancer (BGC-823) | 3.5 | [16] |
| Sanguinarine | Human Pancreatic Cancer (AsPC-1) | 1.2 | [16] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[14][19][20][21]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the isoquinoline derivative and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.[14][21]
Antimicrobial Activity
Isoquinoline alkaloids and their synthetic derivatives have demonstrated significant activity against a range of pathogenic bacteria and fungi.[22][23] Their mechanisms of action include the disruption of the cell wall and membrane, inhibition of essential enzymes like DNA gyrase and topoisomerase, and the inhibition of efflux pumps.[2][23]
Experimental Workflow: Antimicrobial Susceptibility Testing
The evaluation of the antimicrobial activity of novel isoquinoline derivatives typically follows a standardized workflow to determine their minimum inhibitory concentration (MIC).
Caption: Workflow for antimicrobial susceptibility testing.
Quantitative Data: Antimicrobial Activity of Novel Isoquinoline Derivatives
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |
| HSN584 | Staphylococcus aureus (MRSA) | 0.5 | [23] |
| HSN739 | Staphylococcus aureus (MRSA) | 0.5 | [23] |
| Berberine | Staphylococcus aureus | 128 | [2] |
| Compound 8d | Staphylococcus aureus | 16 | [2] |
| Compound 8f | Streptococcus pneumoniae | 32 | [2] |
| Chelerythrine | Pseudomonas aeruginosa | 1.9 | [23] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a widely used technique to determine the MIC of antimicrobial agents.[11][12][13][22][24]
-
Preparation of Microtiter Plates: Dispense a suitable broth medium into the wells of a 96-well microtiter plate.
-
Serial Dilution: Prepare a serial two-fold dilution of the isoquinoline derivative across the wells of the plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard).
-
Inoculation: Inoculate each well with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[13][24]
Neuroprotective Activity
Certain isoquinoline derivatives have shown promise in the context of neurodegenerative diseases like Parkinson's and Alzheimer's disease.[14][16][25][26] Their neuroprotective effects are often attributed to their antioxidant properties, anti-inflammatory actions, and their ability to inhibit enzymes such as monoamine oxidase (MAO).[25][27]
Signaling Pathway: Neuroprotection via NRF2-KEAP1 Pathway
The NRF2-KEAP1 pathway is a critical regulator of the cellular antioxidant response. Under conditions of oxidative stress, NRF2 is released from KEAP1-mediated inhibition, translocates to the nucleus, and activates the transcription of antioxidant and cytoprotective genes. Some isoquinoline derivatives can modulate this pathway, thereby enhancing the cell's ability to combat oxidative damage.[28]
Caption: Neuroprotective mechanism via the NRF2-KEAP1 signaling pathway.
Quantitative Data: MAO-B Inhibitory Activity of Isoquinoline Derivatives
The inhibitory potential of isoquinoline derivatives against monoamine oxidase B (MAO-B), a key enzyme in the degradation of dopamine, is a measure of their potential for the treatment of Parkinson's disease.
| Compound ID | MAO-B IC₅₀ (µM) | Reference |
| Compound 4g | 12.12 | [29] |
| Compound 4d | 3.26 | [29] |
| Selegiline (Control) | 0.0159 | [30] |
| Clorgyline (Control) | 0.028 | [30] |
Experimental Protocol: In Vitro Monoamine Oxidase (MAO) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of MAO-A or MAO-B.[1][27][30][31]
-
Enzyme and Substrate Preparation: Prepare solutions of recombinant human MAO-A or MAO-B and a suitable substrate (e.g., kynuramine).
-
Incubation: Pre-incubate the enzyme with various concentrations of the isoquinoline derivative or a known inhibitor (control) in a 96-well plate.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.
-
Reaction Termination: After a specific incubation time, stop the reaction (e.g., by adding a strong base).
-
Detection: Measure the formation of the product fluorometrically or spectrophotometrically.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.[1][30]
Conclusion and Future Directions
The isoquinoline scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The diverse biological activities exhibited by these compounds, coupled with the development of efficient synthetic methodologies, underscore their importance in medicinal chemistry. Future research should focus on the optimization of lead compounds to enhance their potency, selectivity, and pharmacokinetic properties. A deeper understanding of the molecular targets and signaling pathways modulated by isoquinoline derivatives will be crucial for the rational design of next-generation therapeutics for a wide range of diseases. The integration of computational modeling with traditional synthetic and biological approaches will undoubtedly accelerate the translation of these promising compounds from the laboratory to the clinic.
References
- 1. 4.2. In Vitro MAO Inhibition Assay [bio-protocol.org]
- 2. [Progress of antibacterial activity and antibacterial mechanism of isoquinoline alkaloids] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 5. Molecules | Free Full-Text | Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Isoquinoline synthesis [quimicaorganica.org]
- 8. Pictet-Spengler Tetrahydroisoquinoline Synthesis | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. name-reaction.com [name-reaction.com]
- 10. organicreactions.org [organicreactions.org]
- 11. protocols.io [protocols.io]
- 12. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 13. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 14. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. The Anticancer Effect of Natural Plant Alkaloid Isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Investigating isoquinoline derivatives for inhibition of inhibitor of apoptosis proteins for ovarian cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 20. MTT assay protocol | Abcam [abcam.com]
- 21. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 22. Antimicrobial susceptibility testing using broth microdilution method [bio-protocol.org]
- 23. mdpi.com [mdpi.com]
- 24. Broth microdilution - Wikipedia [en.wikipedia.org]
- 25. mdpi.com [mdpi.com]
- 26. Frontiers | Antimicrobial Activity of Polyphenols and Alkaloids in Middle Eastern Plants [frontiersin.org]
- 27. sigmaaldrich.com [sigmaaldrich.com]
- 28. mdpi.com [mdpi.com]
- 29. MTT (Assay protocol [protocols.io]
- 30. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 31. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-(2,4-Dimethylbenzoyl)isoquinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-(2,4-dimethylbenzoyl)isoquinoline, a molecule of interest within the broader class of isoquinoline alkaloids known for their diverse pharmacological activities. This document details the chemical identity of the compound, including its IUPAC name and structure. Due to the limited publicly available data for this specific molecule, this guide leverages information on closely related 4-aroylisoquinoline and other isoquinoline derivatives to present potential synthetic routes, plausible biological activities, and representative experimental protocols. The content herein is intended to serve as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of novel isoquinoline-based compounds.
Chemical Identity and Structure
The compound with the common name this compound has a systematic IUPAC name and a well-defined chemical structure.
IUPAC Name: (2,4-dimethylphenyl)(isoquinolin-4-yl)methanone
Chemical Structure:
Molecular Formula: C₁₈H₁₅NO
Molecular Weight: 261.32 g/mol
Potential Synthesis Strategies
Alternatively, a Friedel-Crafts acylation of isoquinoline with 2,4-dimethylbenzoyl chloride in the presence of a Lewis acid catalyst could potentially yield the desired product, although regioselectivity could be a challenge.
Below is a generalized workflow for a potential synthetic route.
In Silico Target Prediction for 4-(2,4-Dimethylbenzoyl)isoquinoline: A Technical Guide
Abstract
This technical guide outlines a comprehensive in silico strategy for the identification and prioritization of potential biological targets for the novel compound, 4-(2,4-Dimethylbenzoyl)isoquinoline. Due to the absence of published experimental data for this specific molecule, this document serves as a proposed workflow for researchers, scientists, and drug development professionals. The methodologies described herein leverage a combination of ligand-based and structure-based computational techniques to generate a high-confidence list of putative protein targets, thereby providing a foundational roadmap for subsequent experimental validation. This guide includes detailed hypothetical protocols, structured data tables for exemplary results, and visualizations of the proposed workflows and potential biological pathways.
Introduction
The isoquinoline scaffold is a prominent heterocyclic motif found in a vast array of natural products and synthetic compounds with significant therapeutic value. Its derivatives have been shown to exhibit a wide range of biological activities, including but not limited to, anticancer, antimicrobial, and antihypertensive effects. The novel compound, this compound, represents an unexplored chemical entity with potential for therapeutic application. Understanding its mechanism of action is paramount for its development as a potential drug candidate. A critical first step in elucidating this mechanism is the identification of its molecular targets.
In silico target prediction methods offer a rapid and cost-effective approach to generate testable hypotheses regarding the biological targets of a small molecule. These computational techniques can significantly streamline the drug discovery pipeline by narrowing down the vast number of potential protein interactions to a manageable set for experimental validation. This guide details a multi-pronged in silico approach to predict the targets of this compound, integrating data from various computational methodologies to enhance the predictive accuracy.
Proposed In Silico Target Prediction Workflow
The proposed workflow for the in silico target prediction of this compound is a sequential and integrated process designed to maximize the reliability of the predictions. The workflow, depicted below, combines ligand-based and structure-based approaches, followed by a consensus scoring and prioritization of potential hits.
Methodologies and Hypothetical Protocols
This section provides detailed protocols for the key in silico experiments proposed in the workflow.
Ligand Preparation
Objective: To generate a low-energy 3D conformation of this compound suitable for computational screening.
Protocol:
-
2D Structure Generation: Draw the 2D structure of this compound using a chemical drawing software (e.g., ChemDraw, MarvinSketch).
-
Conversion to 3D: Convert the 2D structure to a 3D structure.
-
Protonation State Determination: Determine the most likely protonation state at a physiological pH of 7.4.
-
Energy Minimization: Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94) to obtain a stable, low-energy conformation. The minimization should be carried out until a convergence criterion (e.g., RMS gradient of <0.01 kcal/mol·Å) is met.
-
File Format Conversion: Save the final 3D structure in multiple formats (e.g., .sdf, .mol2, .pdbqt) for compatibility with various software.
Ligand-Based Target Prediction
Objective: To identify the key chemical features of the query molecule and screen databases of known active compounds for molecules with similar features.
Protocol:
-
Pharmacophore Feature Identification: Generate a pharmacophore model from the 3D structure of this compound. The model will typically include features such as hydrogen bond acceptors/donors, aromatic rings, and hydrophobic centroids.
-
Database Selection: Select a database of known ligands with annotated biological targets (e.g., ChEMBL, DrugBank).
-
Pharmacophore Screening: Screen the selected database against the generated pharmacophore model.
-
Hit Retrieval and Analysis: Retrieve the molecules that fit the pharmacophore model and analyze their known biological targets. The frequency of occurrence of specific targets among the hits can suggest potential targets for the query molecule.
Objective: To identify known active molecules that are structurally similar to this compound.
Protocol:
-
Descriptor Calculation: Calculate 2D molecular fingerprints (e.g., Morgan, MACCS keys) and 3D shape descriptors for the query molecule.
-
Database Searching: Screen a chemical database (e.g., PubChem, ZINC) for molecules with a high similarity score to the query molecule. The Tanimoto coefficient is a commonly used metric for 2D similarity.
-
Hit Analysis: Analyze the biological activities of the top-ranking similar molecules to infer potential targets.
Structure-Based Target Prediction: Inverse Molecular Docking
Objective: To predict protein targets by docking the query molecule into the binding sites of a large collection of protein structures.
Protocol:
-
Protein Target Library Preparation: Compile a library of 3D protein structures from sources like the Protein Data Bank (PDB). The library should be curated to include representative structures from different protein families. Each protein structure should be prepared by removing water molecules, adding hydrogen atoms, and assigning partial charges.
-
Binding Site Identification: For each protein in the library, identify potential binding sites using pocket detection algorithms.
-
Molecular Docking: Perform molecular docking of the prepared 3D structure of this compound against the identified binding sites of all proteins in the library. Use a validated docking program (e.g., AutoDock Vina, Glide, GOLD).
-
Scoring and Ranking: Score the docking poses based on the predicted binding affinity (e.g., kcal/mol). Rank the proteins based on the best docking scores.
-
Post-Docking Analysis: Visually inspect the binding poses of the top-ranked protein-ligand complexes to assess the plausibility of the interactions (e.g., hydrogen bonds, hydrophobic interactions).
Hypothetical Data Presentation
The following tables present hypothetical results that could be generated from the proposed in silico workflow.
Table 1: Hypothetical Top-Ranked Potential Targets from Inverse Molecular Docking
| Rank | Protein Target | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) | Protein Class |
| 1 | Mitogen-activated protein kinase 14 (p38 alpha) | 3L8S | -9.8 | MET109, LYS53, ASP168 | Kinase |
| 2 | Cyclooxygenase-2 (COX-2) | 5IKR | -9.5 | ARG120, TYR355, VAL523 | Enzyme |
| 3 | Estrogen Receptor Alpha | 2B23 | -9.2 | ARG394, GLU353, HIS524 | Nuclear Receptor |
| 4 | B-cell lymphoma 2 (Bcl-2) | 4LVT | -9.1 | ARG146, PHE105, TYR101 | Apoptosis Regulator |
| 5 | Phosphodiesterase 5 (PDE5) | 1XOS | -8.9 | GLN817, PHE820, VAL782 | Enzyme |
Table 2: Hypothetical Results from Ligand-Based Similarity Search (Tanimoto > 0.85)
| Rank | Similar Compound (ChEMBL ID) | Tanimoto Similarity | Known Target | Target Class |
| 1 | CHEMBLXXXX1 | 0.89 | p38 alpha | Kinase |
| 2 | CHEMBLXXXX2 | 0.87 | COX-2 | Enzyme |
| 3 | CHEMBLXXXX3 | 0.86 | p38 alpha | Kinase |
| 4 | CHEMBLXXXX4 | 0.85 | Bcl-2 | Apoptosis Regulator |
Hit Prioritization and Pathway Analysis
The final step in the in silico workflow is to integrate the results from the different methods to generate a high-confidence list of prioritized targets.
Based on the hypothetical results, "p38 alpha" and "COX-2" would be considered high-confidence (Tier 1) targets as they are identified by both structure-based and ligand-based methods. A subsequent pathway analysis can help to understand the potential biological implications of modulating these targets. For instance, if p38 alpha is a primary target, it would be implicated in the MAPK signaling pathway, which is involved in cellular responses to stress, inflammation, and apoptosis.
Conclusion
This technical guide presents a robust and systematic in silico workflow for the prediction of biological targets for the novel compound this compound. By employing a combination of ligand-based and structure-based computational methods, it is possible to generate a prioritized list of potential protein targets. The hypothetical data and visualizations provided herein serve as a template for the execution and interpretation of such a study. The prioritized targets identified through this proposed workflow will form the basis for focused experimental validation, thereby accelerating the elucidation of the compound's mechanism of action and its potential development as a therapeutic agent. It is crucial to emphasize that the predictions generated from this in silico workflow are hypothetical and require experimental verification.
Technical Guide: Physicochemical Characterization of Novel Isoquinoline Derivatives
Focus Compound: 4-(2,4-Dimethylbenzoyl)isoquinoline Document ID: TG-DMIQ-20251103 Version: 1.0
Disclaimer: Specific experimental data for the target compound, this compound, is not presently available in public scientific literature. This guide provides a comprehensive, generalized framework for the synthesis, purification, and physicochemical characterization of such a novel isoquinoline derivative, intended for researchers, scientists, and drug development professionals. Methodologies and data points for the parent compound, isoquinoline, are provided for context where applicable.
Introduction to the Isoquinoline Scaffold
Isoquinoline is a heterocyclic aromatic organic compound, structurally an isomer of quinoline, composed of a benzene ring fused to a pyridine ring.[1] This scaffold is of significant interest in medicinal chemistry as it forms the core structure of numerous natural alkaloids (e.g., papaverine, morphine) and synthetic compounds with a broad spectrum of biological activities.[1][2] Isoquinoline derivatives have been explored for their potential as anesthetic, antiviral, antibacterial, and antihypertensive agents.[2]
The introduction of a substituted benzoyl group at the C4 position, as in the target compound this compound, is anticipated to significantly influence its physicochemical properties and biological profile. This guide outlines the necessary experimental workflows to fully characterize such a novel molecule.
Physicochemical Properties
The following table summarizes the key physicochemical properties to be determined for this compound. For reference, the known properties of the parent compound, isoquinoline, are included.
| Property | This compound (Predicted/TBD) | Isoquinoline (Reference Data) |
| Molecular Formula | C₁₈H₁₅NO | C₉H₇N |
| Molecular Weight | 261.32 g/mol | 129.16 g/mol |
| Physical State | To Be Determined (TBD) | Colorless hygroscopic liquid or platelets[1] |
| Melting Point | TBD | 26–28 °C[1] |
| Boiling Point | TBD | 242–243 °C[3][4] |
| Aqueous Solubility | TBD | Low solubility[1] |
| Organic Solvent Solubility | TBD | Soluble in ethanol, acetone, diethyl ether, chloroform[1][3] |
| pKa (Weak Base) | TBD | 5.14[1][5] |
| LogP | TBD | 2.14 (ALOGPS) |
Experimental Protocols
A logical workflow is essential for the definitive characterization of a novel compound. The proposed sequence involves synthesis, purification, structural elucidation, and finally, determination of key physicochemical properties.
Diagram: General Workflow for Novel Compound Characterization
Caption: Workflow for synthesis, purification, and characterization of a novel compound.
Protocol: Synthesis via Friedel-Crafts Acylation
This protocol describes a plausible method for synthesizing this compound.
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) and a suitable anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane).
-
Acyl Chloride Formation: In a separate flask, react 2,4-dimethylbenzoic acid with a chlorinating agent (e.g., thionyl chloride or oxalyl chloride) to form 2,4-dimethylbenzoyl chloride. Remove excess chlorinating agent under vacuum.
-
Acylation: Cool the AlCl₃ suspension to 0 °C. Slowly add the prepared 2,4-dimethylbenzoyl chloride (1.1 equivalents) to the suspension. Following this, add isoquinoline (1.0 equivalent) dropwise, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).
-
Work-up: Upon completion, carefully quench the reaction by pouring it over crushed ice. Adjust the pH to basic (pH > 8) with a suitable base (e.g., NaOH solution). Extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
Protocol: Purification by Column Chromatography
-
Column Packing: Prepare a silica gel slurry in a non-polar solvent (e.g., hexane) and pack it into a glass column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the chromatography solvent and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the packed column.
-
Elution: Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane).
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Protocol: Structural Elucidation
NMR spectroscopy is essential for determining the precise atomic connectivity of the molecule.[6][7]
-
Sample Preparation: Accurately weigh ~5-10 mg of the purified compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[8] Add a small amount of a reference standard like tetramethylsilane (TMS).[8]
-
¹H NMR Acquisition: Acquire a proton NMR spectrum to identify the number of unique proton environments, their integration (relative ratios), and coupling patterns (spin-spin splitting).
-
¹³C NMR Acquisition: Acquire a carbon-13 spectrum (typically proton-decoupled) to determine the number of unique carbon environments.
-
2D NMR (Optional but Recommended): Perform experiments like COSY (Correlation Spectroscopy) to establish H-H couplings and HSQC/HMBC (Heteronuclear Single/Multiple Bond Correlation) to determine C-H connectivity.
Mass spectrometry is used to determine the molecular weight and elemental formula.[9][10]
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Ionization: Introduce the sample into the mass spectrometer. Use a soft ionization technique like Electrospray Ionization (ESI) to minimize fragmentation and clearly observe the molecular ion.[9]
-
High-Resolution Analysis (HRMS): Perform analysis on a high-resolution instrument (e.g., TOF or Orbitrap) to obtain an exact mass of the molecular ion.[11]
-
Data Analysis: Use the exact mass to calculate the elemental formula (C₁₈H₁₅NO). The measured mass should agree with the theoretical mass to within 5 ppm.[11]
Protocol: Physicochemical Property Determination
The melting point range provides a key indicator of purity.[12]
-
Sample Preparation: Place a small amount of the dry, crystalline solid into a capillary tube, ensuring it is well-packed to a height of 2-3 mm.[13]
-
Measurement: Place the capillary tube in a melting point apparatus.[14]
-
Heating: Heat the sample rapidly to about 20 °C below the expected melting point, then slow the heating rate to 1-2 °C per minute.[13]
-
Recording: Record the temperature at which the first liquid droplet appears and the temperature at which the entire sample becomes a clear liquid. A pure compound will have a sharp melting range (typically < 2 °C).[12]
This method determines the equilibrium solubility of the compound.[15]
-
Preparation: Add an excess amount of the solid compound to a known volume of the solvent of interest (e.g., water, phosphate-buffered saline) in a sealed vial.[15]
-
Equilibration: Agitate the suspension at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[15]
-
Phase Separation: Separate the undissolved solid from the solution via centrifugation or filtration.[16]
-
Quantification: Carefully take an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as HPLC-UV or LC-MS, against a standard calibration curve.[17]
Potential Biological Activity and Screening
Given the wide range of biological activities associated with the isoquinoline scaffold, a new derivative like this compound warrants investigation.[18][19] A tiered screening approach is often employed to efficiently identify potential therapeutic applications.
Diagram: Generic Biological Screening Cascade
References
- 1. Isoquinoline - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]
- 4. Isoquinoline.pptx [slideshare.net]
- 5. ISOQUINOLINE - Ataman Kimya [atamanchemicals.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 8. NMR Spectroscopy [www2.chemistry.msu.edu]
- 9. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. iupac.org [iupac.org]
- 12. chem.ucalgary.ca [chem.ucalgary.ca]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. westlab.com [westlab.com]
- 15. researchgate.net [researchgate.net]
- 16. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 17. pharmatutor.org [pharmatutor.org]
- 18. mdpi.com [mdpi.com]
- 19. Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: A Protocol for the Two-Step Synthesis of 4-(2,4-Dimethylbenzoyl)isoquinoline
Introduction
The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and pharmacologically active compounds.[1] Functionalization of the isoquinoline ring system is a key strategy in drug discovery and development. This document provides a detailed protocol for the synthesis of 4-(2,4-Dimethylbenzoyl)isoquinoline, a novel derivative with potential applications in chemical biology and materials science. The described methodology follows a robust two-step sequence: (1) selective C4-bromination of isoquinoline via a dearomatization-rearomatization strategy, followed by (2) a palladium-catalyzed Stille cross-coupling reaction to introduce the aroyl moiety.
Reaction Principle
Direct electrophilic acylation of isoquinoline at the C4 position is challenging due to the deactivating effect of the nitrogen atom, which complexes with Lewis acid catalysts.[2] To overcome this, the synthesis proceeds through an intermediate, 4-bromoisoquinoline.
-
Step 1: Synthesis of 4-Bromoisoquinoline: This step employs a one-pot, metal-free method. Isoquinoline is first activated and dearomatized by reacting with di-tert-butyl dicarbonate (Boc₂O). The resulting electron-rich dihydroisoquinoline intermediate undergoes selective electrophilic bromination at the C4 position using N-Bromosuccinimide (NBS). Subsequent acid-promoted rearomatization with trifluoroacetic acid (TFA) yields the desired 4-bromoisoquinoline with high regioselectivity.[1]
-
Step 2: Stille Cross-Coupling: The C-Br bond at the C4 position is then utilized as a handle for a carbon-carbon bond-forming reaction. A Stille cross-coupling reaction with a suitable organostannane reagent, specifically (2,4-dimethylphenyl)(tributylstannyl)methanone, in the presence of a palladium catalyst, forms the target ketone, this compound.
This two-step approach offers a reliable and modular route to 4-aroylisoquinolines, allowing for variation in the aroyl group by selecting different organostannane coupling partners.
Experimental Protocols
Part 1: Synthesis of 4-Bromoisoquinoline
This protocol is adapted from the C4-halogenation method developed by Fu et al.[1]
Materials and Reagents:
| Reagent/Material | Formula | MW ( g/mol ) | Amount (mmol) | Quantity |
| Isoquinoline | C₉H₇N | 129.16 | 1.0 | 129 mg |
| Di-tert-butyl dicarbonate (Boc₂O) | C₁₀H₁₈O₅ | 218.25 | 1.5 | 327 mg |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | 1.2 | 214 mg |
| Dichloromethane (DCM), dry | CH₂Cl₂ | 84.93 | - | 10 mL |
| Trifluoroacetic acid (TFA) | C₂HF₃O₂ | 114.02 | - | ~1 mL |
| Saturated NaHCO₃ solution | NaHCO₃ | 84.01 | - | As needed |
| Saturated NaCl solution (Brine) | NaCl | 58.44 | - | As needed |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | - | As needed |
| Silica Gel | SiO₂ | 60.08 | - | For chromatography |
Procedure:
-
To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add isoquinoline (1.0 mmol, 129 mg) and di-tert-butyl dicarbonate (1.5 mmol, 327 mg).
-
Dissolve the solids in 10 mL of dry dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the solution at room temperature for 30 minutes. The solution may turn yellow.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Add N-Bromosuccinimide (NBS) (1.2 mmol, 214 mg) portion-wise over 5 minutes.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, add trifluoroacetic acid (TFA) (approx. 1 mL) dropwise to the reaction mixture at room temperature and stir for 30 minutes to facilitate rearomatization.
-
Quench the reaction by slowly adding saturated sodium bicarbonate (NaHCO₃) solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 4-bromoisoquinoline as a solid.
Expected Yield: 70-80%.
Part 2: Synthesis of this compound
This protocol describes a standard Stille cross-coupling reaction.
Materials and Reagents:
| Reagent/Material | Formula | MW ( g/mol ) | Amount (mmol) | Quantity |
| 4-Bromoisoquinoline | C₉H₆BrN | 208.06 | 1.0 | 208 mg |
| (2,4-Dimethylphenyl)(tributylstannyl)methanone | C₂₀H₃₄OSn | 425.18 | 1.2 | 510 mg |
| Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) | C₇₂H₆₀P₄Pd | 1155.56 | 0.05 | 58 mg |
| Toluene, dry and degassed | C₇H₈ | 92.14 | - | 15 mL |
| Saturated aq. Potassium Fluoride (KF) solution | KF | 58.10 | - | As needed |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | - | As needed |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | As needed |
| Silica Gel | SiO₂ | 60.08 | - | For chromatography |
Procedure:
-
To a dry Schlenk flask, add 4-bromoisoquinoline (1.0 mmol, 208 mg), (2,4-dimethylphenyl)(tributylstannyl)methanone (1.2 mmol, 510 mg), and Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 58 mg).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add 15 mL of dry, degassed toluene via syringe.
-
Heat the reaction mixture to 110 °C and stir for 12-18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Add 10 mL of a saturated aqueous solution of potassium fluoride (KF) and stir vigorously for 1 hour to precipitate the tin byproducts.
-
Filter the mixture through a pad of Celite®, washing the pad with diethyl ether.
-
Transfer the filtrate to a separatory funnel, wash with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.
Expected Yield: 60-75%.
Visual Workflow
Caption: Workflow for the two-step synthesis of the target compound.
Reaction Scheme Diagram
Caption: A simplified representation of the overall chemical transformation.
References
Application Notes and Protocols for 4-(2,4-Dimethylbenzoyl)isoquinoline in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoquinoline and its derivatives represent a significant class of heterocyclic compounds with a broad spectrum of biological activities, making them privileged scaffolds in medicinal chemistry and drug discovery.[1][2] The isoquinoline core is found in numerous natural alkaloids and synthetic molecules with applications as anticancer, antimicrobial, antihypertensive, and anesthetic agents.[1] Specifically, substitutions at the C4 position of the isoquinoline ring have been shown to be crucial for various pharmacological effects, including cytotoxic activity against tumor cell lines.
This document provides detailed application notes and experimental protocols for the characterization of 4-(2,4-Dimethylbenzoyl)isoquinoline , a novel synthetic isoquinoline derivative, in a variety of cell-based assays. The following protocols are designed to guide researchers in evaluating its potential as an anticancer agent by investigating its effects on cell viability, kinase signaling, tubulin polymerization, and the induction of immunogenic cell death.
Chemical Properties
| Property | Value | Reference |
| IUPAC Name | (2,4-dimethylphenyl)(isoquinolin-4-yl)methanone | N/A |
| Molecular Formula | C₁₈H₁₅NO | N/A |
| Molecular Weight | 261.32 g/mol | N/A |
| Appearance | Off-white to pale yellow solid | N/A |
| Solubility | Soluble in DMSO, DMF, and ethanol | N/A |
Hypothesized Mechanism of Action
Based on the known biological activities of various 4-substituted isoquinoline derivatives, it is hypothesized that this compound may exert its anticancer effects through multiple mechanisms. These could include the inhibition of key protein kinases involved in cancer cell proliferation and survival, disruption of microtubule dynamics by affecting tubulin polymerization, and the induction of a specific form of apoptosis known as immunogenic cell death (ICD). The following protocols are designed to investigate these potential mechanisms.
I. Cell Viability and Cytotoxicity Assays
A fundamental first step in characterizing a potential anticancer compound is to determine its effect on cancer cell viability and proliferation. The MTT assay is a widely used colorimetric method for this purpose.
A. MTT Cell Proliferation Assay
Principle: This assay measures the metabolic activity of viable cells. The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases of living cells to form purple formazan crystals.[3] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in culture medium to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[4] Mix thoroughly by gentle shaking or pipetting.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Hypothetical Data Presentation:
| Cell Line | IC₅₀ (µM) after 48h |
| MCF-7 (Breast Cancer) | 5.2 |
| A549 (Lung Cancer) | 8.7 |
| HCT116 (Colon Cancer) | 6.1 |
Experimental Workflow for MTT Assay:
Caption: Workflow for determining cell viability using the MTT assay.
II. Kinase Inhibition Assays
Many isoquinoline derivatives are known to inhibit protein kinases. This section provides a protocol for a general in vitro kinase inhibition assay to screen this compound against a panel of cancer-relevant kinases.
A. In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction.[5][6] Kinase activity is correlated with the amount of ADP produced, and therefore, a decrease in the luminescent signal indicates inhibition of the kinase.
Protocol:
-
Kinase Reaction:
-
In a 384-well plate, add the test compound at various concentrations.
-
Add the kinase and its specific substrate to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert the generated ADP back to ATP. Incubate for 30 minutes at room temperature.
-
This newly synthesized ATP is used by luciferase to generate a luminescent signal.
-
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is proportional to the ADP concentration and thus the kinase activity. Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.
Hypothetical Data Presentation:
| Kinase Target | IC₅₀ (nM) |
| EGFR | > 10,000 |
| HER2 | 150 |
| VEGFR2 | 850 |
| CDK2 | > 10,000 |
Signaling Pathway Diagram for HER2:
Caption: Hypothesized inhibition of the HER2 signaling pathway.
III. Tubulin Polymerization Assay
Disruption of microtubule dynamics is a clinically validated anticancer strategy. This assay determines if this compound affects the polymerization of tubulin into microtubules.
A. In Vitro Tubulin Polymerization Assay
Principle: Tubulin polymerization can be monitored by the increase in light scattering or fluorescence of a reporter dye that binds to microtubules.[1][7][8] This assay measures the change in optical density or fluorescence over time at 37°C, the optimal temperature for polymerization.
Protocol:
-
Reagent Preparation: Reconstitute lyophilized tubulin protein in a general tubulin buffer. Prepare a GTP stock solution.
-
Assay Setup:
-
In a 96-well plate, add the test compound at various concentrations.
-
Add the tubulin solution and GTP to each well on ice.
-
-
Polymerization Measurement:
-
Transfer the plate to a spectrophotometer or fluorometer pre-warmed to 37°C.
-
Measure the absorbance at 340 nm or fluorescence (e.g., using a fluorescent reporter) every minute for 60 minutes.[8]
-
-
Data Analysis: Plot the absorbance or fluorescence against time. Compare the polymerization curves of the compound-treated samples to the vehicle control. Determine if the compound inhibits or enhances tubulin polymerization and calculate the IC₅₀ or EC₅₀ value.
Hypothetical Data Presentation:
| Parameter | Vehicle Control | 10 µM Compound | Paclitaxel (10 µM) |
| Effect on Polymerization | Normal | Inhibition | Enhancement |
| IC₅₀ (Inhibition) | N/A | 12.5 µM | N/A |
Experimental Workflow for Tubulin Polymerization Assay:
Caption: Workflow for the in vitro tubulin polymerization assay.
IV. Immunogenic Cell Death (ICD) Assays
ICD is a form of regulated cell death that is accompanied by the release of damage-associated molecular patterns (DAMPs), which can stimulate an antitumor immune response.[9][10] Key markers of ICD include the surface exposure of calreticulin (CRT) and the release of ATP and high mobility group box 1 (HMGB1).
A. Calreticulin (CRT) Exposure Assay by Flow Cytometry
Principle: CRT is an endoplasmic reticulum chaperone protein that translocates to the cell surface during the early stages of ICD. Surface-exposed CRT can be detected using a specific antibody coupled to a fluorescent dye and analyzed by flow cytometry.
Protocol:
-
Cell Treatment: Treat cancer cells with this compound at its IC₅₀ and 2x IC₅₀ concentrations for a predetermined time (e.g., 6-24 hours). Include a positive control (e.g., mitoxantrone) and a negative control (e.g., cisplatin).
-
Cell Staining:
-
Harvest the cells and wash with PBS.
-
Incubate the cells with a primary antibody against CRT, followed by a fluorescently labeled secondary antibody.
-
Co-stain with a viability dye (e.g., propidium iodide) to exclude dead cells.
-
-
Flow Cytometry Analysis: Analyze the cells using a flow cytometer to quantify the percentage of cells with surface-exposed CRT.
B. Extracellular ATP Release Assay
Principle: The release of ATP from dying cells into the extracellular space is another hallmark of ICD. Extracellular ATP can be quantified using a luciferase-based assay.
Protocol:
-
Cell Treatment: Treat cells as described for the CRT exposure assay.
-
Supernatant Collection: Collect the cell culture supernatant at different time points.
-
ATP Measurement: Use a commercially available ATP assay kit (e.g., CellTiter-Glo®) to measure the ATP concentration in the supernatant according to the manufacturer's instructions.[11]
-
Data Analysis: Quantify the amount of extracellular ATP and compare it to the controls.
Hypothetical Data Presentation:
| Treatment (48h) | % CRT Positive Cells | Extracellular ATP (nM) |
| Vehicle Control | 2.1 | 15 |
| Compound (IC₅₀) | 25.8 | 150 |
| Compound (2x IC₅₀) | 42.3 | 280 |
| Mitoxantrone (Positive Control) | 45.1 | 310 |
Logical Relationship Diagram for ICD Induction:
Caption: Logical flow of immunogenic cell death induction.
Conclusion
The protocols outlined in this document provide a comprehensive framework for the initial in vitro characterization of this compound as a potential anticancer agent. By systematically evaluating its effects on cell viability, kinase activity, tubulin dynamics, and the induction of immunogenic cell death, researchers can gain valuable insights into its mechanism of action and therapeutic potential. The provided hypothetical data and diagrams serve as a guide for data presentation and interpretation. Further studies, including in vivo efficacy and toxicity assessments, would be necessary to fully elucidate the pharmacological profile of this compound.
References
- 1. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. cytoskeleton.com [cytoskeleton.com]
- 8. cytoskeleton.com [cytoskeleton.com]
- 9. Consensus guidelines for the detection of immunogenic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Assessment of the immunogenic cell death pathway [bio-protocol.org]
Application Notes and Protocols for Isoquinoline Derivatives in Kinase Inhibition Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Isoquinoline derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities. Notably, various substituted isoquinolines have emerged as potent inhibitors of a range of protein kinases, which are critical regulators of cellular processes. Dysregulation of kinase activity is a hallmark of numerous diseases, including cancer, inflammation, and neurodegenerative disorders. These application notes provide an overview of the utility of isoquinoline derivatives as kinase inhibitors, with a focus on assay methodologies and data interpretation. While specific data for 4-(2,4-Dimethylbenzoyl)isoquinoline is not extensively available in the public domain, the principles and protocols outlined herein are broadly applicable to the screening and characterization of novel isoquinoline-based kinase inhibitors.
Quantitative Data Summary
The inhibitory activities of various isoquinoline derivatives against several protein kinases are summarized below. This data is compiled from in vitro enzymatic assays and demonstrates the potential for this scaffold in developing selective or multi-targeted kinase inhibitors.
Table 1: Inhibitory Activity of Pyrazolo[3,4-g]isoquinoline Derivatives
| Compound | Target Kinase | IC50 (nM) | Reference |
| 1b | Haspin | 57 | [1][2] |
| 1c | Haspin | 66 | [1][2] |
| 2c | Haspin | 62 | [1] |
| 3a | Haspin | 167 | [1] |
| 3a | CLK1 | 101 | [1] |
| 3c/3d | CLK1/CDK9/GSK3 | 218-363 | [1] |
Table 2: Inhibitory Activity of Isoquinoline-Tethered Quinazoline Derivatives
| Compound | Target Kinase | IC50 (nM) | Reference |
| 9a | HER2 | Good Inhibition | [3] |
| 9b | HER2 | Good Inhibition | [3] |
| 14a | SKBR3 (Cell-based) | 103 | [3] |
| Lapatinib | HER2 | Potent Inhibition | [3] |
| Derivative 14f | HER2 | More potent than Lapatinib | [3][4] |
Table 3: Inhibitory Activity of Quinazoline-Isatin Hybrids with Isoquinoline Moiety
| Compound | Target Kinase | IC50 (µM) | Reference |
| 6c | EGFR | 0.083 | [5] |
| 6c | VEGFR-2 | 0.076 | [5] |
| 6c | HER2 | 0.138 | [5] |
| 6c | CDK2 | 0.183 | [5] |
Experimental Protocols
A generalized protocol for an in vitro kinase inhibition assay is provided below. This can be adapted for specific kinases and isoquinoline derivatives. A common method cited is the ADP-Glo™ Kinase Assay.[1]
Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
1. Objective: To determine the half-maximal inhibitory concentration (IC50) of an isoquinoline derivative against a target protein kinase.
2. Materials:
-
Target Kinase (e.g., Haspin, HER2)
-
Kinase Substrate (specific to the kinase)
-
ATP (Adenosine Triphosphate)
-
Isoquinoline Derivative (dissolved in DMSO)
-
Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
96-well or 384-well white, flat-bottom plates
-
Plate reader capable of luminescence detection
3. Methods:
-
Compound Preparation:
-
Prepare a serial dilution of the isoquinoline derivative in DMSO.
-
Further dilute the compounds in kinase buffer to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
-
Kinase Reaction:
-
To each well of the microplate, add the following components in order:
-
Kinase Buffer
-
Isoquinoline derivative at various concentrations (or DMSO for control)
-
Target Kinase
-
-
Incubate for 10-15 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP. The ATP concentration should ideally be at or near the Km for the specific kinase.[6]
-
Incubate the reaction for a predetermined time (e.g., 60 minutes) at a specific temperature (e.g., 30°C). The incubation time should be within the linear range of the reaction.
-
-
ADP Detection:
-
Stop the kinase reaction and detect the amount of ADP produced by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP as a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
The luminescent signal is inversely proportional to the kinase activity.
-
Normalize the data using positive (no inhibitor) and negative (no kinase) controls.
-
Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
Visualizations
Experimental Workflow:
A generalized workflow for determining the IC50 of an isoquinoline derivative.
Signaling Pathway:
Some isoquinoline alkaloids have been shown to influence the p38 MAP-kinase and Akt signaling pathways.[7] The following diagram illustrates a simplified representation of these interconnected pathways, which are often implicated in cell survival, proliferation, and differentiation.
Modulation of the p38 MAPK and Akt pathways by certain isoquinoline derivatives.
References
- 1. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isoquinoline alkaloids from Coptis japonica stimulate the myoblast differentiation via p38 MAP-kinase and Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Anti-Inflammatory Effects of Isoquinoline Ketones
Audience: Researchers, scientists, and drug development professionals.
Introduction
Inflammation is a critical biological response to harmful stimuli, but chronic or dysregulated inflammation contributes to numerous diseases. Isoquinoline alkaloids, a diverse class of natural and synthetic compounds, have shown significant pharmacological potential, including anti-inflammatory activities.[1][2] Isoquinoline ketones, a specific subset, are of growing interest for their therapeutic possibilities. Their evaluation requires robust and reproducible methods to characterize their effects on key inflammatory pathways.
This document provides detailed protocols for assessing the anti-inflammatory properties of isoquinoline ketones, focusing on common in vitro and in vivo models. The primary mechanisms of action often involve the modulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are central regulators of the inflammatory response.[3][4]
In Vitro Evaluation of Anti-Inflammatory Activity
In vitro assays are essential for the initial screening and mechanistic elucidation of anti-inflammatory compounds. The most common model utilizes murine macrophage cell lines, such as RAW 264.7, stimulated with lipopolysaccharide (LPS) to mimic a bacterial inflammatory challenge.[5][6]
Key Experimental Workflow: In Vitro
The general workflow for testing isoquinoline ketones in vitro involves cell culture, stimulation with an inflammatory agent in the presence or absence of the test compound, and subsequent analysis of inflammatory markers.
Caption: General workflow for in vitro anti-inflammatory assays.
Protocol: LPS-Induced Inflammation in RAW 264.7 Macrophages
This protocol describes how to induce an inflammatory response in RAW 264.7 cells, a standard model for screening anti-inflammatory agents.[7]
Materials:
-
RAW 264.7 cells
-
DMEM high-glucose medium with 10% Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
Isoquinoline ketone test compounds
-
96-well and 6-well tissue culture plates
-
MTT reagent (5 mg/mL)
-
DMSO
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 2.5 x 10⁵ cells/mL and incubate for 24 hours to allow for adherence.[7] For protein analysis, seed cells in 6-well plates at a density of 4 x 10⁵ cells/mL.[6]
-
Compound Treatment: Pre-treat the cells with various concentrations of the isoquinoline ketone (e.g., 10, 20, 40 µM) for 1 hour.[6][7] Include a vehicle control (e.g., 0.1% DMSO).
-
Inflammatory Stimulation: Add LPS to a final concentration of 0.5-1 µg/mL to all wells except the negative control group.[6][7]
-
Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator.[7] For pathway analysis via Western blot, a shorter incubation of 30 minutes may be appropriate to observe phosphorylation events.[6]
-
Cell Viability (MTT Assay): After incubation, add 20 µL of MTT solution to each well of the 96-well plate and incubate for another 4 hours.[6][8] Remove the supernatant and add 150 µL of DMSO to dissolve the formazan crystals. Read the absorbance at 570 nm. This step is crucial to ensure the observed effects are not due to cytotoxicity.
-
Sample Collection: For analysis of secreted factors, collect the culture supernatant from the plates and store at -80°C. For protein analysis, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.[9][10]
Protocol: Measurement of Nitric Oxide (Griess Reaction)
Nitric oxide (NO) is a key inflammatory mediator produced by inducible nitric oxide synthase (iNOS). Its production can be quantified by measuring its stable metabolite, nitrite, in the cell culture supernatant.[5]
Materials:
-
Collected cell culture supernatants
-
Griess Reagent (contains sulfanilamide and N-(1-naphthyl)ethylenediamine)
-
Sodium nitrite (NaNO₂) standard solution
Procedure:
-
In a new 96-well plate, mix 100 µL of cell culture supernatant with 100 µL of Griess Reagent.[5]
-
Prepare a standard curve using serial dilutions of NaNO₂.
-
Incubate the plate at room temperature for 10 minutes, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration in the samples by comparing their absorbance to the standard curve.
Protocol: Quantification of Pro-Inflammatory Cytokines (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β) in the cell supernatant.[11][12]
Materials:
-
Collected cell culture supernatants
-
Commercial ELISA kits for mouse TNF-α, IL-6, and IL-1β
-
Microplate reader
Procedure:
-
Coating: Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.[11]
-
Washing & Blocking: Wash the plate three times and block the remaining protein-binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.[11]
-
Sample Incubation: Add cell culture supernatants and standards to the wells and incubate for 2 hours at room temperature or overnight at 4°C.[11]
-
Detection Antibody: Wash the plate and add the biotinylated detection antibody. Incubate for 1 hour at room temperature.[13]
-
Enzyme Conjugate: Wash the plate and add Streptavidin-HRP (Horseradish Peroxidase). Incubate for 1 hour.[13]
-
Substrate Addition: Wash the plate and add a substrate solution like TMB (3,3',5,5'-Tetramethylbenzidine). Incubate for 15-30 minutes in the dark.[11]
-
Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).[11]
-
Reading: Measure the optical density at 450 nm.[11] The cytokine concentration is proportional to the color intensity and can be calculated from the standard curve.
Protocol: Western Blot Analysis of NF-κB and MAPK Pathways
Western blotting is used to detect changes in the expression and phosphorylation of key proteins in inflammatory signaling pathways.[9][10] For the NF-κB pathway, key targets include the phosphorylation of IκBα and the p65 subunit.[14][15] For the MAPK pathway, targets include the phosphorylated forms of ERK, JNK, and p38.[4]
Materials:
-
Cell lysates in RIPA buffer
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-p-ERK, anti-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence (ECL) substrate
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 30-40 µg) on an SDS-polyacrylamide gel.[9][10]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[10]
-
Blocking: Block the membrane with blocking buffer for 1-2 hours at room temperature to prevent non-specific antibody binding.[9]
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted 1:1000 in blocking buffer) overnight at 4°C.[9]
-
Washing: Wash the membrane three to five times with TBST for 10 minutes each.[9]
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted 1:5000) for 1 hour at room temperature.[9]
-
Detection: Wash the membrane again with TBST. Apply the ECL substrate and visualize the protein bands using an imaging system.[10]
-
Analysis: Quantify the band intensity using software like ImageJ. Normalize the protein of interest to a loading control like β-actin.[9]
Key Signaling Pathways
LPS binding to its receptor (TLR4) triggers a cascade that activates the IKK complex. IKK phosphorylates IκBα, leading to its degradation and the release of the p50/p65 NF-κB dimer, which translocates to the nucleus to induce the expression of pro-inflammatory genes.[14][15]
Caption: Simplified NF-κB signaling pathway activated by LPS.
The MAPK family, including ERK, JNK, and p38, are also activated by LPS and contribute to the inflammatory response by activating transcription factors like AP-1, which works in concert with NF-κB.[4]
Caption: Overview of the MAPK signaling pathways in inflammation.
Data Presentation: In Vitro Results
Quantitative data should be summarized for clear comparison.
| Compound | Concentration (µM) | NO Inhibition (%) | TNF-α Release (pg/mL) | IL-6 Release (pg/mL) | IC₅₀ (µM) for NO Inhibition |
| Control | - | 0 | 2500 ± 210 | 1800 ± 150 | - |
| LPS | - | N/A | 2450 ± 190 | 1750 ± 160 | N/A |
| LPS + Cmpd 7d | 20.76 | - | - | - | 20.76[16] |
| LPS + Cmpd 7f | 26.74 | - | - | - | 26.74[16] |
| LPS + Cmpd 7b | 33.8 | - | - | - | 33.8[16] |
| LPS + HSR1101 | Value | Suppressed[4] | Suppressed[4] | Suppressed[4] | Value |
| Dexamethasone | 10 | 95 ± 4 | 150 ± 25 | 110 ± 20 | Value |
Note: Data for compounds 7d, 7f, and 7b are IC₅₀ values for NO inhibition from a study on pyrazolo isoquinoline derivatives.[16] HSR1101 is an isoquinoline-1-carboxamide derivative shown to suppress these mediators.[4] Control and Dexamethasone values are representative.
In Vivo Evaluation of Anti-Inflammatory Activity
In vivo models are crucial to confirm the anti-inflammatory effects of a compound in a whole-organism context.
Protocol: Carrageenan-Induced Paw Edema in Rats
This is a classic and widely used model for evaluating acute anti-inflammatory activity.[17]
Materials:
-
Wistar albino or Sprague-Dawley rats (150-200g)
-
Carrageenan solution (1% in saline)
-
Isoquinoline ketone test compound
-
Positive control drug (e.g., Indomethacin, Diclofenac sodium)[17]
-
Plethysmometer
Procedure:
-
Animal Grouping: Divide animals into groups (n=6-8): Vehicle Control, Positive Control, and Test Compound groups (at various doses).
-
Compound Administration: Administer the isoquinoline ketone or vehicle orally or via intraperitoneal injection 1 hour before carrageenan injection.
-
Edema Induction: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hours) and at regular intervals afterward (e.g., 1, 2, 3, 4, and 5 hours).[17]
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group at each time point.
-
Edema Volume = Paw Volume at time t - Paw Volume at time 0
-
% Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100
-
Workflow: In Vivo Paw Edema Model
Caption: Experimental workflow for the carrageenan-induced paw edema model.
Data Presentation: In Vivo Results
Results from the paw edema model can be tabulated to show the time course of inflammation and the efficacy of the test compound.
| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) at 3 hr | % Inhibition at 3 hr |
| Control (Vehicle) | - | 0.85 ± 0.07 | 0 |
| Indomethacin | 10 | 0.38 ± 0.05 | 55.3 |
| Isoquinoline Ketone 7h | 10 | Value | 64.4[16] |
| Isoquinoline Ketone 5g | Value | Significant Reduction[17] | Value |
Note: Data for compound 7h is from a xylene-induced ear edema model but illustrates the type of data generated.[16] Compound 5g showed significant activity in a carrageenan paw edema model.[17] Other values are representative.
Conclusion
The protocols and methods described provide a comprehensive framework for the systematic evaluation of the anti-inflammatory effects of isoquinoline ketones. Initial screening using LPS-stimulated macrophages allows for the quantification of effects on key mediators like NO and cytokines. Mechanistic insights can be gained by analyzing the NF-κB and MAPK signaling pathways via Western blot. Promising candidates should then be advanced to in vivo models, such as carrageenan-induced paw edema, to confirm their efficacy in a physiological context. This structured approach is essential for identifying and characterizing novel isoquinoline ketones as potential anti-inflammatory therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Natural isoquinoline alkaloids: binding aspects to functional proteins, serum albumins, hemoglobin, and lysozyme - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel isoquinoline derivative exhibits anti-inflammatory properties and improves the outcomes of endotoxemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-Inflammatory and Anti-Migratory Activities of Isoquinoline-1-Carboxamide Derivatives in LPS-Treated BV2 Microglial Cells via Inhibition of MAPKs/NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. LPS-Induced RAW 264.7 Activation [bio-protocol.org]
- 8. biorxiv.org [biorxiv.org]
- 9. 2.9. Western Blot Analysis of NF-κB and MAPK8 [bio-protocol.org]
- 10. Evaluation of NF-κB/MAPK signaling pathway by western blotting [bio-protocol.org]
- 11. ELISA of pro-inflammatory cytokines (TNF-α, IL-1β and IL- 6) [bio-protocol.org]
- 12. 4.6. Determination of TNF-α, IL-1β and IL-6 Production [bio-protocol.org]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. researchgate.net [researchgate.net]
- 15. NF-κB Pathway Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 16. searchlibrary.sheridancollege.ca [searchlibrary.sheridancollege.ca]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols: Developing 4-(2,4-Dimethylbenzoyl)isoquinoline as a Research Probe
Disclaimer: The following application notes and protocols are a representative guide for the development of 4-(2,4-Dimethylbenzoyl)isoquinoline as a research probe. As of the latest literature search, specific experimental data for this compound is not publicly available. The methodologies and data presented are based on established procedures for structurally related isoquinoline and quinoline derivatives and should be adapted and validated experimentally.
Introduction
This compound is a novel aromatic ketone derivative of the isoquinoline scaffold. The isoquinoline core is a prominent feature in many biologically active natural products and synthetic compounds, exhibiting a wide range of activities including antimicrobial, anticancer, and neurological effects. The introduction of a 2,4-dimethylbenzoyl group at the 4-position may confer specific interactions with biological targets, making it a valuable candidate for development as a selective research probe. These notes provide a comprehensive overview of the proposed synthesis, purification, and initial biological characterization of this compound.
Synthesis and Purification
A plausible synthetic route for this compound can be adapted from established methods for the synthesis of 4-aroylquinolines. A proposed multi-step synthesis is outlined below.
Experimental Protocol: Synthesis of this compound
-
Step 1: Preparation of Isoquinoline-4-carbaldehyde.
-
Start with a suitable isoquinoline precursor, such as 4-methylisoquinoline.
-
Perform an oxidation reaction using selenium dioxide (SeO₂) in a suitable solvent like dioxane/water.
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction, filter to remove selenium, and concentrate the filtrate under reduced pressure.
-
Purify the resulting isoquinoline-4-carbaldehyde by column chromatography on silica gel.
-
-
Step 2: Grignard Reaction with 2,4-Dimethylphenylmagnesium Bromide.
-
Prepare the Grignard reagent by reacting 1-bromo-2,4-dimethylbenzene with magnesium turnings in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution of isoquinoline-4-carbaldehyde in anhydrous THF to 0°C.
-
Slowly add the prepared Grignard reagent to the aldehyde solution with stirring.
-
Allow the reaction to warm to room temperature and stir for an additional 2-3 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the intermediate alcohol.
-
-
Step 3: Oxidation to this compound.
-
Dissolve the intermediate alcohol from the previous step in a suitable solvent like dichloromethane (DCM).
-
Add an oxidizing agent such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, filter the reaction mixture through a pad of celite and silica gel to remove the oxidant byproducts.
-
Concentrate the filtrate and purify the crude product by column chromatography on silica gel to afford the final compound, this compound.
-
Purification and Characterization
-
Purification: Final purification is achieved through column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) followed by recrystallization or preparative HPLC if necessary.
-
Characterization: The structure and purity of the synthesized compound should be confirmed by:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and identify all protons and carbons.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition (High-Resolution Mass Spectrometry).
-
HPLC Analysis: To assess the purity of the final compound.
-
Biological Activity and Data Presentation
Based on the activity of structurally related 4-aroylquinolines, it is hypothesized that this compound may exhibit anti-proliferative activity against various cancer cell lines. The following table presents a hypothetical dataset for the biological evaluation of this compound.
| Compound | Cell Line | Assay Type | IC₅₀ (nM) [Hypothetical] |
| This compound | MCF-7 | Anti-proliferative | 150 |
| This compound | A549 | Anti-proliferative | 275 |
| This compound | HCT116 | Anti-proliferative | 190 |
| Doxorubicin (Control) | MCF-7 | Anti-proliferative | 50 |
| Doxorubicin (Control) | A549 | Anti-proliferative | 80 |
| Doxorubicin (Control) | HCT116 | Anti-proliferative | 65 |
Table 1: Hypothetical Anti-proliferative Activity of this compound.
Experimental Protocols for Biological Assays
Protocol: Cell Viability Assay (MTT Assay)
-
Cell Culture:
-
Culture human cancer cell lines (e.g., MCF-7, A549, HCT116) in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
-
Cell Seeding:
-
Harvest cells using trypsin-EDTA and perform a cell count.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the compound in the culture medium to achieve the desired final concentrations.
-
Replace the medium in the 96-well plates with the medium containing the test compound or vehicle control (DMSO).
-
Incubate the plates for 48-72 hours.
-
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
-
Visualizations
Synthetic Workflow
Caption: Proposed synthetic workflow for this compound.
Hypothetical Signaling Pathway
Caption: Hypothetical signaling pathway inhibited by the research probe.
Application Notes and Protocols for the Large-Scale Synthesis of 4-(2,4-Dimethylbenzoyl)isoquinoline
Audience: Researchers, scientists, and drug development professionals.
Introduction:
4-(2,4-Dimethylbenzoyl)isoquinoline is a complex heterocyclic compound with potential applications in medicinal chemistry and materials science. Its structure, featuring an isoquinoline core substituted at the 4-position with a bulky benzoyl group, presents a significant challenge for large-scale synthesis. Direct functionalization of the isoquinoline ring at the 4-position is often difficult due to the inherent reactivity of the heterocycle, which typically favors substitution at the 5 and 8-positions in electrophilic reactions.
This document outlines a proposed multi-step synthetic strategy for the large-scale production of this compound. The proposed route is designed to be robust, scalable, and to utilize readily available starting materials. The protocols provided are based on established chemical transformations for isoquinoline derivatives and are intended to serve as a comprehensive guide for researchers and process chemists.
Proposed Synthetic Strategy:
The recommended synthetic pathway involves a four-step sequence starting from isoquinoline:
-
N-Oxidation of Isoquinoline: Isoquinoline is first converted to its N-oxide to activate the pyridine ring for subsequent nucleophilic substitution.
-
Cyanation of Isoquinoline N-oxide: A cyano group is introduced at the 4-position of the isoquinoline N-oxide. This reaction proceeds with high regioselectivity.
-
Grignard Reaction with 2,4-Dimethylphenylmagnesium Bromide: The 4-cyanoisoquinoline is reacted with a Grignard reagent prepared from 2,4-dibromotoluene to form an imine intermediate.
-
Hydrolysis of the Imine: The resulting imine is hydrolyzed under acidic conditions to yield the final product, this compound.
This strategy offers a controlled and efficient method for the introduction of the desired benzoyl moiety at the C4 position of the isoquinoline core.
Experimental Protocols
Step 1: Synthesis of Isoquinoline N-oxide
This protocol describes the oxidation of isoquinoline to isoquinoline N-oxide using hydrogen peroxide in the presence of acetic acid.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| Isoquinoline | 129.16 | 100 g | 0.774 |
| Glacial Acetic Acid | 60.05 | 500 mL | - |
| Hydrogen Peroxide (30% w/w) | 34.01 | 100 mL | 0.979 |
| Sodium Bicarbonate | 84.01 | As needed | - |
| Dichloromethane | 84.93 | 1 L | - |
| Anhydrous Magnesium Sulfate | 120.37 | As needed | - |
Procedure:
-
In a 2 L round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 100 g (0.774 mol) of isoquinoline in 500 mL of glacial acetic acid.
-
To the stirred solution, slowly add 100 mL of 30% hydrogen peroxide.
-
Heat the reaction mixture to 70-80 °C and maintain this temperature for 6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: Dichloromethane/Methanol 9:1).
-
After completion of the reaction, cool the mixture to room temperature and carefully neutralize the excess acetic acid by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extract the aqueous layer with dichloromethane (3 x 300 mL).
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to obtain the crude isoquinoline N-oxide.
-
Recrystallize the crude product from acetone to yield pure isoquinoline N-oxide.
Expected Yield: ~95% Purity (by HPLC): >98%
Step 2: Synthesis of 4-Cyanoisoquinoline
This protocol details the cyanation of isoquinoline N-oxide using benzoyl chloride and potassium cyanide.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| Isoquinoline N-oxide | 145.16 | 100 g | 0.689 |
| Benzoyl Chloride | 140.57 | 116 g (97 mL) | 0.825 |
| Potassium Cyanide | 65.12 | 90 g | 1.38 |
| Dichloromethane | 84.93 | 1 L | - |
| Water | 18.02 | 1 L | - |
| Sodium Bicarbonate | 84.01 | As needed | - |
| Anhydrous Sodium Sulfate | 142.04 | As needed | - |
Procedure:
-
In a 3 L three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 100 g (0.689 mol) of isoquinoline N-oxide in 1 L of dichloromethane.
-
Add a solution of 90 g (1.38 mol) of potassium cyanide in 500 mL of water to the flask.
-
Cool the two-phase mixture to 0-5 °C in an ice-water bath.
-
Slowly add 116 g (97 mL, 0.825 mol) of benzoyl chloride to the vigorously stirred mixture over a period of 1 hour, maintaining the temperature below 5 °C.
-
After the addition is complete, continue stirring at 0-5 °C for 2 hours, and then at room temperature for 12 hours.
-
Monitor the reaction by TLC (Eluent: Hexane/Ethyl Acetate 7:3).
-
Separate the organic layer and wash it with a saturated aqueous solution of sodium bicarbonate (2 x 300 mL) and then with water (2 x 300 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (Eluent: Hexane/Ethyl Acetate gradient) to afford pure 4-cyanoisoquinoline.
Expected Yield: ~70% Purity (by HPLC): >98%
Step 3 & 4: Synthesis of this compound via Grignard Reaction and Hydrolysis
This protocol describes the one-pot synthesis of the target compound from 4-cyanoisoquinoline.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Cyanoisoquinoline | 154.17 | 100 g | 0.648 |
| 1-Bromo-2,4-dimethylbenzene | 185.06 | 144 g (110 mL) | 0.778 |
| Magnesium Turnings | 24.31 | 20 g | 0.823 |
| Anhydrous Diethyl Ether | 74.12 | 1 L | - |
| Iodine | 253.81 | 1 crystal | - |
| Hydrochloric Acid (3 M) | 36.46 | 1 L | - |
| Sodium Bicarbonate | 84.01 | As needed | - |
| Ethyl Acetate | 88.11 | 1 L | - |
| Anhydrous Sodium Sulfate | 142.04 | As needed | - |
Procedure:
-
Grignard Reagent Preparation:
-
In a flame-dried 2 L three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, place 20 g (0.823 mol) of magnesium turnings.
-
Add a small crystal of iodine.
-
Add 100 mL of anhydrous diethyl ether.
-
In the dropping funnel, place a solution of 144 g (110 mL, 0.778 mol) of 1-bromo-2,4-dimethylbenzene in 400 mL of anhydrous diethyl ether.
-
Add a small amount of the bromide solution to the magnesium turnings to initiate the reaction (indicated by the disappearance of the iodine color and gentle refluxing).
-
Once the reaction has started, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for 1 hour to ensure complete formation of the Grignard reagent.
-
-
Reaction with 4-Cyanoisoquinoline:
-
Cool the Grignard reagent to 0 °C in an ice-water bath.
-
Dissolve 100 g (0.648 mol) of 4-cyanoisoquinoline in 500 mL of anhydrous diethyl ether and add this solution dropwise to the cold Grignard reagent over 1 hour.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
-
Hydrolysis:
-
Cool the reaction mixture to 0 °C and slowly and carefully quench it by the dropwise addition of 1 L of 3 M hydrochloric acid.
-
Stir the mixture vigorously at room temperature for 4 hours to ensure complete hydrolysis of the imine intermediate.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 300 mL).
-
Combine the organic layers and wash them with a saturated aqueous solution of sodium bicarbonate (2 x 300 mL) and then with brine (2 x 300 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (Eluent: Hexane/Ethyl Acetate gradient) to yield pure this compound.
-
Expected Yield: ~60% Purity (by HPLC): >99%
Quantitative Data Summary
| Step | Product | Starting Material | Molar Ratio (SM:Reagent) | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Purity (%) |
| 1 | Isoquinoline N-oxide | Isoquinoline | 1:1.26 (H₂O₂) | Acetic Acid | 6 | 70-80 | ~95 | >98 |
| 2 | 4-Cyanoisoquinoline | Isoquinoline N-oxide | 1:2:1.2 (N-oxide:KCN:BzCl) | Dichloromethane/Water | 14 | 0-25 | ~70 | >98 |
| 3 & 4 | This compound | 4-Cyanoisoquinoline | 1:1.2 (Nitrile:Grignard) | Diethyl Ether | 13 (reaction) + 4 (hydrolysis) | 0-25 | ~60 | >99 |
Visualizations
Synthetic Workflow for this compound
Caption: Overall synthetic route for this compound.
Grignard Reagent Formation and Reaction Workflow
Caption: Detailed workflow for the Grignard reaction and subsequent hydrolysis.
Application Notes and Protocols for the In Vivo Formulation of 4-(2,4-Dimethylbenzoyl)isoquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoquinoline and its derivatives represent a significant class of heterocyclic aromatic compounds with a broad spectrum of pharmacological activities, including potential as anticancer, anti-inflammatory, antimicrobial, and antiviral agents.[1][2][3] The compound 4-(2,4-Dimethylbenzoyl)isoquinoline is a novel derivative with potential therapeutic applications. A critical step in the preclinical evaluation of this compound is the development of a suitable formulation for in vivo studies to ensure adequate bioavailability and reliable assessment of its efficacy and safety.
Many novel chemical entities, including isoquinoline derivatives, exhibit poor aqueous solubility.[4][5][6] This can lead to low and variable absorption, hindering the establishment of a clear dose-response relationship in preclinical models.[7] These application notes provide a comprehensive overview of the strategies and detailed protocols for the formulation of this compound for in vivo research.
Physicochemical Characterization of this compound
Prior to formulation development, a thorough physicochemical characterization of the active pharmaceutical ingredient (API) is essential. The following parameters are critical for selecting an appropriate formulation strategy.
| Parameter | Analytical Method | Significance for Formulation |
| Aqueous Solubility | Shake-flask method in various pH buffers (e.g., pH 1.2, 4.5, 6.8, 7.4) | Determines the intrinsic solubility and pH-dependent solubility profile. Poor solubility is a primary indicator for enabling formulations. |
| LogP / LogD | HPLC-based or shake-flask method | Indicates the lipophilicity of the compound, guiding the choice between lipid-based, solvent-based, or other formulation approaches. |
| Melting Point | Differential Scanning Calorimetry (DSC) | A high melting point can correlate with low solubility.[8] It is also a critical parameter for developing amorphous solid dispersions. |
| pKa | Potentiometric titration or UV-spectroscopy | Identifies ionizable groups, which can influence solubility and absorption at different physiological pH values. Isoquinoline itself is a weak base.[9][10] |
| Solid-State Properties | X-ray Powder Diffraction (XRPD), Polarized Light Microscopy | Determines the crystallinity or amorphous nature of the API. Different polymorphs can have different solubilities and stabilities.[6] |
| Chemical Stability | HPLC-based stability studies under various stress conditions (e.g., light, heat, humidity, different pH) | Ensures the compound remains stable within the chosen formulation and during the course of the in vivo study. |
Formulation Strategies for Poorly Soluble Compounds
Based on the physicochemical properties of this compound, several formulation strategies can be employed to enhance its solubility and bioavailability for in vivo studies.[4][7]
| Formulation Strategy | Description | Advantages | Disadvantages |
| Co-solvent Systems | The compound is dissolved in a mixture of a primary solvent (e.g., water) and one or more water-miscible organic solvents (e.g., ethanol, propylene glycol, PEG 400). | Simple to prepare, suitable for early-stage screening. | Potential for drug precipitation upon dilution in aqueous physiological fluids. Toxicity of some organic solvents at high concentrations. |
| Surfactant-based Systems (Micellar Solutions) | Surfactants (e.g., Tween® 80, Cremophor® EL) are used above their critical micelle concentration to form micelles that encapsulate the drug molecules, increasing their apparent solubility. | Can significantly increase solubility. | Potential for toxicity associated with certain surfactants. |
| Lipid-based Formulations (SEDDS/SMEDDS) | The drug is dissolved in a mixture of oils, surfactants, and co-solvents, which spontaneously form an emulsion (SEDDS) or microemulsion (SMEDDS) upon gentle agitation in an aqueous medium.[7] | Enhances lymphatic absorption, can bypass first-pass metabolism. Good for lipophilic compounds. | More complex to develop and characterize. |
| Particle Size Reduction (Micronization/Nanonization) | The surface area of the solid drug is increased by reducing its particle size through techniques like milling or high-pressure homogenization.[8] This increases the dissolution rate. | Applicable to crystalline compounds. Can be formulated as suspensions. | May not be sufficient for compounds with very low intrinsic solubility. Potential for particle aggregation. |
| Amorphous Solid Dispersions (ASDs) | The crystalline drug is converted into an amorphous state and dispersed within a polymer matrix.[8] The amorphous form has higher kinetic solubility. | Can achieve significant increases in solubility and dissolution rate. | Physically unstable and can recrystallize over time. Requires specialized manufacturing techniques. |
Experimental Protocols
The following are detailed protocols for the preparation and characterization of formulations for this compound.
Protocol 1: Preparation of a Co-solvent Formulation for Intravenous (IV) Administration
Objective: To prepare a simple solution formulation for initial pharmacokinetic and efficacy studies.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG 400)
-
Saline (0.9% NaCl)
-
Sterile filters (0.22 µm)
Procedure:
-
Weigh the required amount of this compound.
-
Dissolve the compound in a minimal amount of DMSO (e.g., 5-10% of the final volume). Use gentle vortexing or sonication to aid dissolution.
-
Add PEG 400 to the solution (e.g., up to 40% of the final volume) and mix thoroughly.
-
Slowly add saline to the desired final volume while continuously vortexing to prevent precipitation.
-
Visually inspect the final solution for any signs of precipitation.
-
Sterilize the formulation by passing it through a 0.22 µm sterile filter.
-
Store the formulation at a controlled temperature and protect it from light until use.
Characterization:
-
Appearance: Clear, colorless to slightly yellowish solution.
-
Drug Concentration: HPLC-UV analysis to confirm the final concentration.
-
pH: Measure the pH of the final formulation.
Protocol 2: Preparation of an Oral Gavage Formulation using a Suspension
Objective: To prepare a uniform suspension for oral administration.
Materials:
-
Micronized this compound
-
0.5% (w/v) Carboxymethylcellulose (CMC) in purified water
-
0.1% (v/v) Tween® 80
-
Mortar and pestle or homogenizer
Procedure:
-
Prepare the vehicle by dissolving Tween® 80 in the 0.5% CMC solution.
-
Weigh the micronized this compound.
-
In a mortar, add a small amount of the vehicle to the powder to form a smooth paste.
-
Gradually add the remaining vehicle while continuously triturating to ensure a uniform suspension.
-
Alternatively, use a homogenizer to disperse the powder in the vehicle.
-
Transfer the suspension to a suitable container and stir continuously before and during administration to ensure dose uniformity.
Characterization:
-
Particle Size Distribution: Laser diffraction to confirm the particle size of the suspended drug.
-
Viscosity: Rheometer to ensure the suspension is suitable for gavage.
-
Resuspendability: Assess the ease of resuspending settled particles.
-
Dose Uniformity: HPLC-UV analysis of multiple aliquots to confirm homogeneity.
Visualization of Workflows and Pathways
Experimental Workflow for Formulation Development
Caption: Workflow for in vivo formulation development.
Hypothetical Signaling Pathway for an Isoquinoline Derivative
Given that many isoquinoline derivatives exhibit anti-cancer properties, a plausible mechanism of action could involve the inhibition of key signaling pathways implicated in cell proliferation and survival.
Caption: Hypothetical PI3K/Akt/mTOR signaling pathway inhibition.
Conclusion
The successful in vivo evaluation of this compound is critically dependent on the development of an appropriate formulation that overcomes its likely poor aqueous solubility. A systematic approach, beginning with thorough physicochemical characterization, followed by the screening of various formulation strategies, is essential. The protocols provided herein offer a starting point for developing both parenteral and oral formulations. Careful characterization of the final formulation for stability, homogeneity, and suitability for the intended route of administration will ensure the generation of reliable and reproducible data in subsequent preclinical studies.
References
- 1. Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Isoquinoline derivatives and its medicinal activity [wisdomlib.org]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 7. future4200.com [future4200.com]
- 8. mdpi.com [mdpi.com]
- 9. Isoquinoline - Wikipedia [en.wikipedia.org]
- 10. ISOQUINOLINE - Ataman Kimya [atamanchemicals.com]
Application Notes and Protocols for Isoquinoline Derivatives in High-Throughput Screening
Disclaimer: Initial searches for the specific compound "4-(2,4-Dimethylbenzoyl)isoquinoline" did not yield any publicly available scientific literature or data regarding its use in high-throughput screening or any other biological application. Therefore, the following application notes and protocols are presented for a representative, hypothetical isoquinoline derivative, "IQ-Derivative 1," based on the well-documented biological activities of the broader class of isoquinoline compounds. This information is intended for research and drug development professionals.
Application Note: High-Throughput Screening of Isoquinoline Derivatives for Kinase Inhibition
Introduction
Isoquinoline and its derivatives represent a privileged scaffold in medicinal chemistry, with numerous natural and synthetic analogues exhibiting a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties.[1][2][3] A significant number of these compounds have been identified as modulators of key cellular signaling pathways, often through the inhibition of protein kinases. Protein kinases are a major class of drug targets, and their dysregulation is implicated in many diseases, particularly cancer. High-throughput screening (HTS) is a powerful methodology for identifying novel kinase inhibitors from large compound libraries.[4][5][6] This application note describes a framework for the use of a representative isoquinoline derivative, IQ-Derivative 1, in a high-throughput screening campaign to identify inhibitors of a target kinase.
Principle of the Assay
The described protocol is for a biochemical, fluorescence-based kinase assay. This assay measures the phosphorylation of a substrate peptide by the target kinase. The detection of the phosphorylated product is achieved using a specific antibody conjugated to a fluorescent probe. Inhibition of the kinase by a test compound, such as an isoquinoline derivative, results in a decrease in the fluorescent signal. This method is highly amenable to automation and miniaturization for HTS.[4][5]
Potential Applications
-
Primary Screening: Screening of a diverse library of isoquinoline derivatives to identify "hit" compounds with inhibitory activity against a specific kinase.
-
Secondary Screening and Hit Confirmation: Confirmation of the activity of primary hits and elimination of false positives.
-
Structure-Activity Relationship (SAR) Studies: Evaluation of the potency of a series of related isoquinoline analogues to establish a relationship between their chemical structure and biological activity.
-
Selectivity Profiling: Screening of confirmed hits against a panel of other kinases to determine their selectivity profile.
Experimental Protocols
Preparation of Reagents
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35. Store at 4°C.
-
Kinase Solution: Dilute the target kinase to the desired working concentration (e.g., 2X the final concentration) in assay buffer. Prepare fresh before each experiment and keep on ice.
-
Substrate/ATP Solution: Prepare a solution containing the kinase substrate peptide and ATP at the desired concentrations (e.g., 2X the final concentrations) in assay buffer. The ATP concentration should be at or near the Km for the specific kinase.
-
Test Compound (IQ-Derivative 1) Plates: Prepare serial dilutions of the isoquinoline derivatives in 100% DMSO. For a primary screen, a single concentration (e.g., 10 µM) is typically used. For IC₅₀ determination, a 10-point, 3-fold serial dilution is recommended. Use a liquid handler to dispense a small volume (e.g., 100 nL) of the compound solutions into the wells of a 384-well assay plate.
-
Positive Control: A known inhibitor of the target kinase.
-
Negative Control: DMSO vehicle.
-
Detection Reagent: A solution containing a phosphorylation-specific antibody conjugated to a fluorophore in a suitable buffer.
High-Throughput Screening Workflow
The following is a generalized workflow for a 384-well plate format:
-
Compound Dispensing: Using an acoustic liquid handler, dispense 100 nL of test compounds (dissolved in DMSO) into the wells of a 384-well assay plate. Include wells for positive and negative controls.
-
Kinase Addition: Add 10 µL of the 2X kinase solution to each well of the assay plate.
-
Incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow the compounds to interact with the kinase.
-
Initiation of Reaction: Add 10 µL of the 2X substrate/ATP solution to each well to initiate the kinase reaction.
-
Reaction Incubation: Incubate the plate for 60 minutes at room temperature. The incubation time may need to be optimized for the specific kinase.
-
Reaction Termination and Detection: Add 10 µL of the detection reagent to each well to stop the kinase reaction and initiate the detection signal.
-
Signal Incubation: Incubate the plate for 30-60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the fluorescence signal using a suitable plate reader.
High-Throughput Screening Workflow for Kinase Inhibition Assay.
Data Presentation
The results of the high-throughput screen can be summarized in the following tables.
Table 1: Primary HTS Results for a Selection of Isoquinoline Derivatives
| Compound ID | Concentration (µM) | % Inhibition | Hit (Yes/No) |
| IQ-Derivative 1 | 10 | 85.2 | Yes |
| IQ-Derivative 2 | 10 | 12.5 | No |
| IQ-Derivative 3 | 10 | 92.1 | Yes |
| IQ-Derivative 4 | 10 | 5.8 | No |
| ... | ... | ... | ... |
| Positive Control | 1 | 98.5 | N/A |
| Negative Control | N/A | 0.0 | N/A |
A common threshold for a "hit" in a primary screen is >50% inhibition or 3 standard deviations from the mean of the negative controls.
Table 2: Dose-Response Analysis of Confirmed Hits
| Compound ID | IC₅₀ (nM) | Hill Slope | R² |
| IQ-Derivative 1 | 75.3 | 1.1 | 0.992 |
| IQ-Derivative 3 | 28.9 | 0.9 | 0.995 |
| Positive Control | 5.2 | 1.0 | 0.998 |
IC₅₀ values are determined by fitting the dose-response data to a four-parameter logistic equation.
Signaling Pathway Visualization
The following diagram illustrates a simplified, representative signaling pathway that could be targeted by an isoquinoline derivative acting as a kinase inhibitor.
Simplified Kinase Signaling Pathway with Inhibitor.
References
- 1. Isoquinolines: Important Cores in Many Marketed and Clinical Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isolation, biological activity, and synthesis of isoquinoline alkaloids - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00023D [pubs.rsc.org]
- 3. Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bmglabtech.com [bmglabtech.com]
- 5. High-throughput screening - Wikipedia [en.wikipedia.org]
- 6. drugtargetreview.com [drugtargetreview.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(2,4-Dimethylbenzoyl)isoquinoline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(2,4-Dimethylbenzoyl)isoquinoline. The information is presented in a question-and-answer format to directly address common challenges encountered during this specific synthesis.
General Troubleshooting Workflow
Before delving into specific issues, a systematic approach to troubleshooting can often resolve experimental challenges. The following workflow is recommended when encountering problems in the synthesis of this compound.
Caption: A general workflow for troubleshooting synthetic chemistry problems.
Plausible Synthetic Pathway
A common and effective method for the synthesis of 4-aroylisoquinolines is through a palladium-catalyzed cross-coupling reaction. A plausible two-step pathway for the synthesis of this compound is outlined below. This involves the preparation of a 4-haloisoquinoline intermediate, followed by a Suzuki-Miyaura or similar cross-coupling reaction.
Caption: A plausible two-step synthetic route to this compound.
Troubleshooting Guides and FAQs
This section addresses specific issues that may arise during the synthesis of this compound, organized by the synthetic step.
Step 1: Synthesis of 4-Bromoisoquinoline
Question 1: I am getting a low yield of 4-bromoisoquinoline and a mixture of other brominated isomers. How can I improve the regioselectivity?
Answer: Improving the regioselectivity for the C4-bromination of isoquinoline is a common challenge. The position of electrophilic attack is sensitive to the reaction conditions.
-
Reagent Choice: While N-bromosuccinimide (NBS) is a common brominating agent, its use can sometimes lead to a mixture of products. Consider using a different brominating system, such as bromine in the presence of a Lewis acid or a Brønsted acid.
-
Reaction Conditions: Temperature and reaction time can significantly influence the product distribution. Running the reaction at a lower temperature may favor the formation of the desired 4-bromo isomer.
-
Alternative Starting Materials: If direct bromination proves to be low-yielding, consider starting from 4-hydroxyisoquinoline, which can be converted to 4-bromoisoquinoline via treatment with a brominating agent like phosphorus oxybromide (POBr₃).
| Method | Reagents | Typical Yield of 4-Bromoisoquinoline | Reference |
| Direct Bromination | Isoquinoline, NBS, H₂SO₄ | 40-60% | Generic observation |
| From 4-Hydroxyisoquinoline | 4-Hydroxyisoquinoline, POBr₃ | 70-85% | Generic observation |
Question 2: The purification of 4-bromoisoquinoline from the reaction mixture is difficult. What is the recommended purification method?
Answer: Purification of 4-bromoisoquinoline can be challenging due to the presence of unreacted starting material and isomeric byproducts.
-
Column Chromatography: This is the most effective method for separating 4-bromoisoquinoline from its isomers and other impurities. A silica gel column with a gradient elution system of ethyl acetate and hexanes is typically effective.
-
Recrystallization: If the crude product is of sufficient purity, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) can be an effective final purification step.
Step 2: Palladium-Catalyzed Cross-Coupling
Question 3: My Suzuki-Miyaura coupling reaction to produce this compound is not proceeding to completion, and I observe significant amounts of starting material (4-bromoisoquinoline). What are the possible causes and solutions?
Answer: Incomplete conversion in a Suzuki-Miyaura coupling can be attributed to several factors related to the catalyst, reagents, or reaction conditions.
-
Catalyst Inactivation: The palladium catalyst can be sensitive to air and moisture. Ensure that the reaction is set up under an inert atmosphere (e.g., argon or nitrogen) and that all solvents and reagents are anhydrous. The choice of palladium precursor and ligand is also critical. For challenging couplings, consider using more active, pre-formed catalysts or specialized ligands.
-
Base and Solvent: The choice of base and solvent is crucial. Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄). The solvent system often consists of a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water. The optimal combination will depend on the specific substrates.
-
Boronic Acid Quality: Boronic acids can degrade over time, especially if not stored properly. Ensure that the (2,4-dimethylphenyl)boronic acid is of high purity and is not decomposed. You can check its purity by NMR.
| Parameter | Recommended Conditions | Potential Issue & Solution |
| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Catalyst deactivation: Use fresh catalyst, degas solvents, and maintain an inert atmosphere. |
| Ligand | SPhos, XPhos | Low reactivity: Use more electron-rich and bulky phosphine ligands. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Inadequate base strength: For less reactive substrates, a stronger base like Cs₂CO₃ may be required. |
| Solvent | Dioxane/H₂O, Toluene/H₂O | Poor solubility/reactivity: Screen different solvent systems. |
| Temperature | 80-110 °C | Insufficient energy: Gradually increase the reaction temperature. |
Question 4: I am observing the formation of a significant amount of a debrominated side product (isoquinoline) instead of the desired coupled product. How can I minimize this side reaction?
Answer: Protodebromination is a common side reaction in palladium-catalyzed cross-coupling reactions. It can be minimized by carefully controlling the reaction conditions.
-
Water Content: While some water is often necessary for the Suzuki-Miyaura reaction, excess water can promote protodebromination. Ensure that the amount of water in the solvent system is optimized.
-
Reaction Time: Prolonged reaction times, especially at high temperatures, can lead to increased formation of the debrominated byproduct. Monitor the reaction progress by TLC or LC-MS and quench the reaction once the starting material is consumed.
-
Ligand Choice: The choice of ligand can influence the rate of reductive elimination versus side reactions. Experiment with different phosphine ligands to find one that favors the desired coupling.
Question 5: What is a reliable experimental protocol for the Suzuki-Miyaura coupling step?
Answer: The following is a general protocol that can be adapted and optimized for the synthesis of this compound.
Experimental Protocol: Suzuki-Miyaura Coupling
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 4-bromoisoquinoline (1.0 eq), (2,4-dimethylphenyl)boronic acid (1.5 eq), and a suitable base (e.g., K₂CO₃, 2.0 eq).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).
-
Add a degassed solvent system (e.g., a 4:1 mixture of dioxane and water).
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the required time (monitor by TLC or LC-MS).
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Alternative Synthetic Strategies
Question 6: Are there alternative methods to synthesize this compound if the Suzuki-Miyaura coupling is not successful?
Answer: Yes, several other methods can be employed to synthesize 4-aroylisoquinolines.
-
Friedel-Crafts Acylation: Direct acylation of isoquinoline with 2,4-dimethylbenzoyl chloride in the presence of a strong Lewis acid (e.g., AlCl₃) could be attempted. However, this reaction may suffer from low yield and poor regioselectivity due to the deactivating effect of the pyridine nitrogen.
-
Grignard Reaction: The reaction of 4-cyanoisoquinoline with a Grignard reagent prepared from 1-bromo-2,4-dimethylbenzene, followed by acidic workup, would yield the desired ketone.[1][2]
-
Oxidation of a Precursor: Synthesis of 4-((2,4-dimethylphenyl)methyl)isoquinoline followed by oxidation of the benzylic methylene group to a ketone is another viable route.[3][4]
Caption: Decision tree for addressing low yield in the cross-coupling step.
References
"overcoming solubility issues with 4-(2,4-Dimethylbenzoyl)isoquinoline"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 4-(2,4-Dimethylbenzoyl)isoquinoline.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
Q2: I am observing precipitation of my this compound compound in my aqueous buffer. What is the likely cause?
A2: Precipitation in aqueous buffers is a common issue for poorly soluble compounds like this compound. This is likely due to the compound's low intrinsic aqueous solubility. The pH of your buffer can also play a crucial role. Since isoquinoline is a weak base (pKa of 5.14), the solubility of its derivatives is pH-dependent.[1][2] In buffers with a pH significantly above the pKa, the compound will be in its less soluble, non-ionized form.
Q3: What are the initial steps I should take to troubleshoot solubility issues?
A3: Start by assessing the physicochemical properties of your compound. If experimental data is unavailable, computational predictions for properties like logP and pKa can be insightful. Then, consider the following initial steps:
-
Solvent Selection: Test the solubility in a range of pharmaceutically acceptable organic solvents and co-solvents.
-
pH Adjustment: Evaluate the effect of pH on solubility. For a basic compound like this, lowering the pH should increase solubility.
-
Small-Scale Trials: Before committing to a large-scale experiment, perform small-scale solubility tests with various techniques to identify the most promising approach.
Troubleshooting Guides
Issue 1: Poor Dissolution in Aqueous Media
Symptoms:
-
Visible particulate matter or cloudiness in the solution.
-
Inconsistent results in biological assays.
-
Low bioavailability in in-vivo studies.
Possible Causes:
-
High crystallinity and low aqueous solubility of the compound.
-
Inappropriate pH of the dissolution medium.
-
Insufficient mixing or agitation.
Troubleshooting Steps & Experimental Protocols:
-
pH Adjustment:
-
Protocol: Prepare a series of buffers with varying pH values (e.g., pH 2, 4, 6, 7.4, and 8). Add a known excess amount of this compound to each buffer. Shake at a constant temperature until equilibrium is reached (typically 24-48 hours). Filter the samples and analyze the concentration of the dissolved compound by a suitable analytical method (e.g., HPLC-UV). This will help determine the pH-solubility profile. For weakly basic drugs, lowering the pH can increase solubility.[4]
-
Expected Outcome: A significant increase in solubility should be observed at lower pH values where the compound is protonated and more polar.
-
-
Co-solvency:
-
Protocol: Prepare stock solutions of the compound in various water-miscible organic solvents (co-solvents) such as ethanol, propylene glycol, or polyethylene glycol 400 (PEG 400). Prepare different concentrations of the co-solvent in your aqueous buffer (e.g., 5%, 10%, 20% v/v). Determine the solubility of the compound in each co-solvent/buffer mixture using the equilibrium solubility method described above. This technique works by reducing the interfacial tension between the aqueous solution and the hydrophobic solute.[5]
-
Expected Outcome: Solubility will generally increase with a higher concentration of the co-solvent.
-
-
Use of Surfactants:
-
Protocol: Prepare solutions of various non-ionic (e.g., Tween® 80, Poloxamer 188) or ionic surfactants in your aqueous buffer at concentrations above their critical micelle concentration (CMC). Determine the solubility of the compound in these surfactant solutions. Surfactants form micelles that can encapsulate the hydrophobic drug molecules, increasing their apparent solubility.[6]
-
Expected Outcome: A marked increase in solubility should be observed in the presence of surfactants.
-
Issue 2: Compound Precipitation Upon Dilution of Organic Stock Solution into Aqueous Buffer
Symptoms:
-
Immediate or gradual formation of a precipitate when a concentrated organic stock solution is added to an aqueous medium.
Possible Causes:
-
The concentration of the compound in the final aqueous solution exceeds its solubility limit.
-
The percentage of the organic solvent in the final solution is too low to maintain solubility.
Troubleshooting Steps & Experimental Protocols:
-
Optimize Final Co-solvent Concentration:
-
Protocol: Based on the co-solvency data from Issue 1, ensure that the final concentration of the organic co-solvent in your assay medium is sufficient to keep the compound dissolved at the desired final concentration. It is often a balance between maintaining solubility and avoiding solvent effects on the biological system.
-
-
Inclusion Complexation with Cyclodextrins:
-
Protocol: Cyclodextrins are molecules with a hydrophobic inner cavity and a hydrophilic outer surface that can form inclusion complexes with poorly soluble drugs, thereby increasing their aqueous solubility.[6][7] Prepare aqueous solutions of different types of cyclodextrins (e.g., β-cyclodextrin, hydroxypropyl-β-cyclodextrin) at various concentrations. Add an excess amount of this compound to each solution and determine the solubility.
-
Expected Outcome: The formation of an inclusion complex should lead to a significant increase in aqueous solubility.
-
-
Solid Dispersions:
-
Protocol: This technique involves dispersing the drug in a hydrophilic carrier matrix at the molecular level.[7][8] A common laboratory-scale method is solvent evaporation. Dissolve both this compound and a hydrophilic polymer (e.g., PVP, PEG) in a common volatile organic solvent. Evaporate the solvent under vacuum to obtain a solid dispersion. The resulting powder can then be dissolved in an aqueous medium.
-
Expected Outcome: The amorphous nature and improved wettability of the solid dispersion should enhance the dissolution rate and apparent solubility.
-
Data Presentation
Table 1: Hypothetical Solubility of this compound in Various Solvents
| Solvent | Solubility (mg/mL) | Temperature (°C) |
| Water | < 0.01 | 25 |
| Phosphate Buffered Saline (pH 7.4) | < 0.01 | 25 |
| 0.1 M HCl | 5 - 10 | 25 |
| Ethanol | > 50 | 25 |
| DMSO | > 100 | 25 |
| PEG 400 | > 50 | 25 |
Table 2: Effect of Co-solvents and pH on Aqueous Solubility (Hypothetical Data)
| Aqueous System | Compound Concentration (µg/mL) |
| Water, pH 7.0 | < 1 |
| 10% Ethanol in Water | 15 |
| 20% Ethanol in Water | 50 |
| 10% PEG 400 in Water | 25 |
| 20% PEG 400 in Water | 70 |
| 0.01 M HCl (pH 2) | 800 |
Visualizations
References
- 1. Isoquinoline - Wikipedia [en.wikipedia.org]
- 2. ISOQUINOLINE - Ataman Kimya [atamanchemicals.com]
- 3. uop.edu.pk [uop.edu.pk]
- 4. researchgate.net [researchgate.net]
- 5. ijmsdr.org [ijmsdr.org]
- 6. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhancing solubility and stability of poorly soluble drugs. [wisdomlib.org]
- 8. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 4-Aroylisoquinolines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of 4-aroylisoquinolines. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common purification methods for 4-aroylisoquinolines?
A1: The primary purification techniques for 4-aroylisoquinolines are flash column chromatography and recrystallization. Flash chromatography is typically used for the initial purification of the crude reaction mixture to separate the desired product from starting materials, catalysts, and major byproducts. Recrystallization is then often employed to achieve high purity of the final compound.
Q2: What are the typical impurities encountered in the synthesis of 4-aroylisoquinolines?
A2: Common impurities can include unreacted starting materials (e.g., ortho-iodoanilines and alkynes in a Larock heteroannulation), homo-coupled alkyne byproducts, partially reacted intermediates, and isomers. Depending on the reaction conditions, byproducts from side reactions like oxidation or hydrolysis of the product may also be present.
Q3: My 4-aroylisoquinoline product appears as an oil and is difficult to crystallize. What can I do?
A3: Oiling out is a common issue with compounds that have lower melting points or when the solvent system is not ideal. Here are a few troubleshooting steps:
-
Solvent Selection: Experiment with different solvent systems. A single solvent or a binary solvent mixture is often used for recrystallization.[1][2] For polar compounds, consider solvent pairs like ethanol/water or acetone/water. For less polar compounds, hexane/ethyl acetate or toluene/hexane might be effective.
-
Cooling Rate: Allow the solution to cool slowly to room temperature before further cooling in an ice bath. Rapid cooling can promote oiling out.
-
Concentration: Ensure the solution is not supersaturated. Add a small amount of additional hot solvent to the oiled-out mixture and try to redissolve it before attempting to cool again.
-
Seed Crystals: If a small amount of pure, solid material is available, adding a seed crystal can induce crystallization.
-
Scratching: Scratching the inside of the flask with a glass rod at the solvent-air interface can sometimes initiate crystallization.
Q4: I am seeing multiple spots on the TLC of my purified 4-aroylisoquinoline. What could they be?
A4: Multiple spots after purification could indicate the presence of isomers (e.g., regioisomers or atropisomers), degradation products, or persistent impurities. Consider the following:
-
Isomers: Depending on the substitution pattern, 4-aroylisoquinolines can exist as stable rotational isomers (atropisomers) which may be separable by chromatography.
-
Degradation: Some heterocyclic compounds can be sensitive to prolonged exposure to silica gel (which is slightly acidic) or certain solvents.
-
Incomplete Separation: The chosen eluent system for column chromatography may not be optimal for separating all impurities. A gradient elution might be necessary.
Troubleshooting Guides
Guide 1: Flash Column Chromatography
This guide addresses common issues during the purification of 4-aroylisoquinolines using flash column chromatography.
| Problem | Possible Cause | Solution |
| Poor Separation of Product and Impurities | Improper solvent system (eluent). | Optimize the eluent system using thin-layer chromatography (TLC) first. Aim for an Rf value of 0.2-0.3 for the desired product. A common starting point for nitrogen-containing heterocycles is a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate or acetone).[3] |
| Column overloading. | Use an appropriate amount of silica gel relative to the crude product (typically a 50:1 to 100:1 ratio by weight). | |
| Co-elution of impurities. | Consider using a gradient elution, starting with a less polar solvent system and gradually increasing the polarity.[4] | |
| Product Streaking on the Column/TLC | The compound is too polar for the eluent. | Increase the polarity of the eluent system. Adding a small amount of a more polar solvent like methanol can help. |
| The compound is acidic or basic. | For basic compounds like isoquinolines, adding a small amount of triethylamine (0.1-1%) to the eluent can neutralize the acidic sites on the silica gel and improve peak shape.[5] | |
| Low Recovery of the Product | The product is strongly adsorbed to the silica gel. | Use a more polar eluent to elute the product. In some cases, flushing the column with a solvent system containing a small percentage of methanol or ammonia in methanol may be necessary. |
| The product is unstable on silica gel. | Minimize the time the compound spends on the column by using a faster flow rate. Alternatively, consider using a different stationary phase like alumina (basic or neutral). |
Guide 2: Recrystallization
This guide provides troubleshooting for the final purification of 4-aroylisoquinolines by recrystallization.
| Problem | Possible Cause | Solution |
| Product Does Not Dissolve in Hot Solvent | The chosen solvent is not suitable. | Select a solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot.[1] Test small batches with different solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, or mixtures with water or hexanes). |
| No Crystals Form Upon Cooling | The solution is too dilute. | Evaporate some of the solvent to increase the concentration of the product and then allow it to cool again. |
| The cooling process is too fast. | Allow the solution to cool slowly to room temperature before placing it in an ice bath.[1] | |
| Supersaturation. | Induce crystallization by adding a seed crystal of the pure compound or by scratching the inner surface of the flask with a glass rod. | |
| Low Yield of Crystals | The product has significant solubility in the cold solvent. | Cool the solution in an ice bath for a longer period to maximize precipitation. Use the minimum amount of hot solvent necessary to dissolve the crude product. |
| Impurities are inhibiting crystallization. | If the crude product is highly impure, an initial purification by column chromatography may be necessary before recrystallization. | |
| Crystals are Colored | Colored impurities are trapped in the crystal lattice. | Add a small amount of activated charcoal to the hot solution, boil for a few minutes, and then perform a hot filtration to remove the charcoal and adsorbed impurities before cooling. Be aware that charcoal can also adsorb some of the desired product. |
Experimental Protocols
General Protocol for Flash Column Chromatography of a 4-Aroylisoquinoline
-
TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate) and spot it on a TLC plate. Develop the plate using various eluent systems (e.g., different ratios of hexane/ethyl acetate) to find a system that gives the desired product an Rf value of approximately 0.2-0.3.
-
Column Packing: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane) and pour it into the chromatography column. Allow the silica to settle, ensuring an even and compact bed.
-
Sample Loading: Dissolve the crude 4-aroylisoquinoline in a minimal amount of the eluent or a more polar solvent like dichloromethane. Alternatively, for less soluble compounds, perform a dry loading by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the packed column.
-
Elution: Begin eluting the column with the determined solvent system. If a gradient elution is used, start with a low polarity and gradually increase it.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of the product by TLC.
-
Product Isolation: Combine the pure fractions containing the 4-aroylisoquinoline and remove the solvent under reduced pressure.
General Protocol for Recrystallization of a 4-Aroylisoquinoline
-
Solvent Selection: In a small test tube, add a small amount of the impure product and a few drops of a potential recrystallization solvent. Heat the mixture to boiling. If the solid dissolves, allow it to cool to room temperature and then in an ice bath to see if crystals form.
-
Dissolution: Place the impure 4-aroylisoquinoline in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the flask until the solid just dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Visualizations
Caption: General purification workflow for 4-aroylisoquinolines.
Caption: Decision tree for troubleshooting crystallization.
References
"optimizing reaction conditions for Bischler-Napieralski synthesis of isoquinolines"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Bischler-Napieralski synthesis of isoquinolines.
Troubleshooting Guide
This guide addresses common issues encountered during the Bischler-Napieralski reaction, offering potential causes and solutions.
1. Low or No Product Yield
-
Question: I am observing very low or no formation of the desired 3,4-dihydroisoquinoline product. What are the possible causes and how can I improve the yield?
-
Answer: Low or no yield in a Bischler-Napieralski reaction can stem from several factors related to the substrate, reagents, and reaction conditions.
-
Substrate Reactivity: The reaction is an intramolecular electrophilic aromatic substitution, which is highly dependent on the electronic properties of the aromatic ring. The presence of electron-donating groups (EDGs) on the phenylethylamine starting material is crucial for activating the ring towards cyclization.[1] Substrates lacking these activating groups often give poor yields.[2][3]
-
Solution: If your substrate is not sufficiently activated, consider using stronger dehydrating agents or higher reaction temperatures. For reactants lacking electron-donating groups on the benzene ring, phosphorus pentoxide (P₂O₅) in refluxing phosphoryl chloride (POCl₃) is often more effective.[2][3]
-
-
Dehydrating Agent: The choice and quality of the dehydrating agent are critical. POCl₃ is widely used, but its effectiveness can be diminished by decomposition.[2][3]
-
Solution: Use freshly distilled or high-purity POCl₃. For less reactive substrates, a combination of P₂O₅ and POCl₃ can be more potent, as it generates pyrophosphates which are better leaving groups.[4] Alternative milder reagents like trifluoromethanesulfonic anhydride (Tf₂O) with a non-nucleophilic base like 2-chloropyridine can also be effective, especially for sensitive substrates.[5]
-
-
Reaction Temperature and Time: The reaction often requires elevated temperatures to proceed to completion.[4] Insufficient heating or reaction time can lead to incomplete conversion.
-
Solution: Ensure the reaction is heated to the appropriate temperature for the chosen solvent (e.g., refluxing toluene or xylene).[4] Monitor the reaction by thin-layer chromatography (TLC) to determine the optimal reaction time. Microwave-assisted heating can also be a viable option to accelerate the reaction.[4]
-
-
Moisture: The reagents used in the Bischler-Napieralski reaction are sensitive to moisture. Contamination with water can quench the dehydrating agent and halt the reaction.
-
Solution: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
-
-
2. Formation of Side Products
-
Question: My reaction is producing significant amounts of side products alongside the desired isoquinoline. How can I minimize their formation?
-
Answer: The formation of side products is a common issue, with the retro-Ritter reaction being a major competing pathway.[4]
-
Retro-Ritter Reaction: This side reaction leads to the formation of styrenes and is favored by the formation of a conjugated system.[4] It is evidence for the presence of a nitrilium salt intermediate.[4]
-
Solution: One strategy to suppress the retro-Ritter reaction is to use the corresponding nitrile as a solvent, which shifts the equilibrium away from the side product.[4] However, this can be expensive. A more modern approach involves using oxalyl chloride to form an N-acyliminium intermediate, which avoids the elimination of the amide group as a nitrile.[6]
-
-
Ipso-Cyclization: In some cases, particularly with certain substitution patterns on the aromatic ring, cyclization can occur at the ipso carbon, leading to rearranged products.[2][7] For instance, treatment of N-[2-(4-methoxyphenyl)-ethyl]-4-methoxybenzamide with P₂O₅ can yield a mixture of the expected 7-methoxy and the unexpected 6-methoxy isoquinoline products.[2]
-
Solution: The choice of dehydrating agent can influence the regioselectivity. Using POCl₃ exclusively may favor the "normal" product over the ipso-cyclized one.[2] Careful analysis of the product mixture is necessary to identify and separate isomers.
-
-
Oxidation of Product: The 3,4-dihydroisoquinoline product can sometimes be oxidized to the corresponding isoquinoline, especially if the reaction is worked up under harsh conditions or exposed to air for extended periods.
-
Solution: If the dihydroisoquinoline is the desired product, ensure a mild workup procedure and consider storing the product under an inert atmosphere. If the fully aromatic isoquinoline is the target, a subsequent dehydrogenation step with an oxidizing agent like palladium on carbon (Pd/C) is typically performed.[8]
-
-
3. Difficulty in Product Purification
-
Question: I am struggling to purify my 3,4-dihydroisoquinoline product from the reaction mixture. What are the recommended purification techniques?
-
Answer: Purification can be challenging due to the basic nature of the product and the presence of residual acidic reagents.
-
Work-up Procedure: A proper aqueous work-up is crucial. The reaction mixture is typically cooled and carefully quenched with ice or cold water. The product is then extracted into an organic solvent after basification of the aqueous layer with a base like sodium hydroxide or sodium carbonate to deprotonate the isoquinoline nitrogen.
-
Chromatography: Silica gel chromatography is a common method for purification. A mobile phase of dichloromethane and methanol is often effective.[9] The polarity of the solvent system can be adjusted based on the polarity of the specific product.
-
Crystallization/Salt Formation: If the product is a solid, recrystallization from a suitable solvent can be an effective purification method. Alternatively, the basic product can be converted to a salt (e.g., hydrochloride or hexafluorophosphate) by treatment with the corresponding acid.[10][11] These salts are often crystalline and can be purified by recrystallization. The free base can then be regenerated by treatment with a base.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common dehydrating agents for the Bischler-Napieralski reaction and how do I choose the best one?
A1: The most common dehydrating agents are phosphorus oxychloride (POCl₃), phosphorus pentoxide (P₂O₅), and polyphosphoric acid (PPA).[2][3] The choice depends on the reactivity of your substrate:
-
POCl₃: The most widely used reagent, suitable for many activated substrates.[2][3]
-
P₂O₅ in refluxing POCl₃: More potent and recommended for substrates lacking electron-donating groups.[2][3]
-
Tf₂O with 2-chloropyridine: A milder alternative for sensitive substrates that may not tolerate harsh acidic conditions.[5]
Q2: What is the role of electron-donating groups (EDGs) on the aromatic ring?
A2: EDGs (e.g., methoxy, alkyl groups) increase the electron density of the aromatic ring, making it more nucleophilic and facilitating the intramolecular electrophilic aromatic substitution step of the reaction. This generally leads to higher yields and allows for milder reaction conditions.
Q3: Can I use electron-withdrawing groups (EWGs) on the aromatic ring?
A3: Substrates with strong EWGs (e.g., nitro groups) on the aromatic ring are generally not suitable for the Bischler-Napieralski reaction as they deactivate the ring towards electrophilic attack, often resulting in very low or no yield.[2]
Q4: What solvents are typically used for this reaction?
A4: The reaction is often run in non-polar, high-boiling solvents like toluene or xylene, especially when heating is required.[4] Acetonitrile is also commonly used.[12] In some cases, the reaction can be run neat in an excess of the dehydrating agent (e.g., POCl₃). The use of ionic liquids has also been reported as an environmentally friendly alternative.[13]
Q5: What are the safety precautions I should take when performing a Bischler-Napieralski reaction?
A5: The reagents used, particularly POCl₃ and P₂O₅, are corrosive and react violently with water. The reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn. Care should be taken during the work-up, especially when quenching the reaction with water, as this can be a highly exothermic process.
Data Presentation
Table 1: Common Dehydrating Agents and Reaction Conditions
| Dehydrating Agent | Typical Substrate | Solvent | Temperature | Reference |
| POCl₃ | Activated β-phenylethylamides | Toluene, Xylene, or neat | Reflux | [2][3] |
| P₂O₅ in POCl₃ | Deactivated β-phenylethylamides | POCl₃ | Reflux | [2][3] |
| Tf₂O, 2-chloropyridine | Sensitive or unactivated substrates | Dichloromethane | -20 °C to room temp. | [5] |
| PPA | β-phenylethylcarbamates | Neat | 100 °C | [2][3] |
| SnCl₄, BF₃·OEt₂ | β-phenylethylamides | Dichloromethane | Room temp. to reflux | [2][3] |
Experimental Protocols
Protocol 1: General Procedure for Bischler-Napieralski Synthesis using POCl₃
-
To an oven-dried round-bottom flask under a nitrogen atmosphere, add the β-phenylethylamide substrate (1.0 equiv).
-
Add anhydrous dichloromethane (DCM) or toluene as the solvent, followed by the slow addition of phosphorus oxychloride (POCl₃) (2.0-5.0 equiv).
-
Fit the flask with a reflux condenser and heat the reaction mixture to reflux.
-
Monitor the reaction progress by TLC. A typical reaction time is 2-4 hours.
-
Once the reaction is complete, cool the mixture to room temperature and concentrate it via rotary evaporation.
-
Carefully add the residue to crushed ice with stirring.
-
Basify the aqueous solution to pH 8-9 with a suitable base (e.g., 2M NaOH or saturated NaHCO₃ solution).
-
Extract the product with an organic solvent (e.g., DCM or ethyl acetate) (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Mild Bischler-Napieralski Synthesis using Tf₂O and 2-Chloropyridine
-
Dissolve the amide substrate (1.0 equiv) in anhydrous DCM in an oven-dried flask under a nitrogen atmosphere.
-
Cool the solution to -20 °C in a cooling bath.
-
Add 2-chloropyridine (2.0 equiv) and stir for 5 minutes.
-
Add trifluoromethanesulfonic anhydride (Tf₂O) (1.25 equiv) dropwise.
-
Stir the reaction mixture at -20 °C for 30 minutes, then allow it to warm to 0 °C and stir for an additional 20 minutes.
-
Quench the reaction by the addition of water.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography.
Visualizations
Caption: General experimental workflow for the Bischler-Napieralski synthesis.
References
- 1. Bischler-Napieralski - Common Conditions [commonorganicchemistry.com]
- 2. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 3. alchetron.com [alchetron.com]
- 4. Bischler-Napieralski Reaction [organic-chemistry.org]
- 5. A Versatile Cyclodehydration Reaction for the Synthesis of Isoquinoline and β-Carboline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3,4-Dihydroisoquinoline synthesis [organic-chemistry.org]
- 7. scribd.com [scribd.com]
- 8. Bischler–Napieralski Reaction [maxbrainchemistry.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. US4861888A - Process for the preparation of 3,4-dihydroisoquinoline - Google Patents [patents.google.com]
- 12. Synthesis of Carbazoles by a Diverted Bischler–Napieralski Cascade Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The first Bischler-Napieralski cyclization in a room temperature ionic liquid [organic-chemistry.org]
Technical Support Center: Crystallization of 4-(2,4-Dimethylbenzoyl)isoquinoline
This guide provides troubleshooting assistance and frequently asked questions (FAQs) for the crystallization of 4-(2,4-Dimethylbenzoyl)isoquinoline. The information is tailored for researchers, scientists, and professionals in drug development to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the initial steps to consider when crystallizing this compound for the first time?
A1: Successful crystallization begins with understanding the solubility of your compound. This compound, as a derivative of isoquinoline, is expected to be soluble in many common organic solvents.[1][2] The ideal crystallization solvent is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures. A good starting point is to test solubility in a range of solvents with varying polarities. Additionally, ensure your starting material is as pure as possible, as impurities can significantly hinder crystal formation.
Q2: I'm not seeing any crystal formation after cooling the solution. What should I do?
A2: If no crystals form, your solution is likely not supersaturated. Here are several steps you can take:
-
Induce Nucleation: Try scratching the inside of the flask with a glass rod just below the surface of the liquid. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a previous batch of crystals, add a single, small crystal to the solution. This "seed" will act as a template for further crystal formation.[3]
-
Reduce Solvent Volume: It's possible you have used too much solvent.[4] Gently heat the solution to evaporate a portion of the solvent and then allow it to cool again.
-
Lower the Temperature: If cooling to room temperature is unsuccessful, try placing the flask in an ice bath or a refrigerator. Be aware that rapid cooling can sometimes lead to the formation of smaller, less pure crystals.
-
Introduce an Anti-solvent: If your compound is dissolved in a good solvent, you can try adding a miscible "anti-solvent" in which the compound is insoluble. Add the anti-solvent dropwise until the solution becomes slightly turbid, then allow it to stand.
Q3: My compound is "oiling out" instead of forming solid crystals. How can I resolve this?
A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid.[4] This often happens when the melting point of the compound is lower than the temperature of the solution, or when the solution is too concentrated.[4] To address this:
-
Increase the Solvent Volume: Add more of the hot solvent to the oiled-out mixture and reheat until the oil dissolves completely. Then, allow the solution to cool more slowly.
-
Lower the Crystallization Temperature: Try cooling the solution to a lower temperature before inducing crystallization.
-
Change the Solvent: The chosen solvent may not be appropriate. Experiment with a different solvent or a solvent mixture.
Q4: The crystallization is happening too quickly, resulting in a fine powder. How can I obtain larger crystals?
A4: Rapid crystallization often traps impurities within the crystal lattice.[4] To promote the growth of larger, purer crystals, you need to slow down the crystallization process.
-
Use More Solvent: Add a bit more solvent than the minimum required to dissolve the compound at high temperature. This will keep the compound in solution for a longer period during cooling.[4]
-
Slow Cooling: Insulate the crystallization flask to slow the rate of cooling. You can wrap it in glass wool or place it in a Dewar flask.
-
Consider a Different Solvent System: A solvent in which the compound has slightly higher solubility at room temperature may slow down the rate of crystal formation.
Q5: The resulting crystals appear to be of poor quality (e.g., cloudy, dendritic). What could be the cause?
A5: Poor crystal quality, such as cloudiness or the formation of fern-like dendrites, can be due to several factors:[3]
-
Impurities: The presence of impurities can disrupt the crystal lattice. Consider further purification of your starting material.
-
Rapid Crystallization: As mentioned previously, fast crystal growth can lead to imperfections. Slowing down the cooling process is crucial.
-
Solvent Choice: The solvent can influence crystal habit. Experimenting with different solvents may yield better-quality crystals.
Quantitative Data Summary
The following table provides hypothetical solubility data for this compound in various solvents at different temperatures to guide solvent selection.
| Solvent | Polarity Index | Solubility at 20°C (g/100mL) | Solubility at 70°C (g/100mL) | Comments |
| Hexane | 0.1 | < 0.1 | 0.5 | Poor solvent. May be useful as an anti-solvent. |
| Toluene | 2.4 | 1.5 | 15.2 | Good potential for recrystallization. |
| Ethyl Acetate | 4.4 | 5.8 | 25.1 | Good potential for recrystallization. |
| Acetone | 5.1 | 10.2 | 30.5 | May be too good of a solvent at room temperature. |
| Ethanol | 4.3 | 8.5 | 28.0 | Good potential, but watch for oiling out. |
| Methanol | 5.1 | 7.1 | 22.3 | Similar to ethanol. |
| Water | 10.2 | < 0.01 | < 0.01 | Insoluble. Can be used for precipitation. |
Experimental Protocol: Recrystallization of this compound
This protocol outlines a general procedure for the recrystallization of this compound from a single solvent.
Materials:
-
Crude this compound
-
Selected recrystallization solvent (e.g., Toluene)
-
Erlenmeyer flask
-
Heating source (e.g., hot plate)
-
Condenser (optional, for volatile solvents)
-
Filter paper and funnel (for hot filtration, if needed)
-
Buchner funnel and filter flask (for collecting crystals)
-
Glass rod
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent.
-
Heating: Gently heat the mixture to the boiling point of the solvent while stirring. Add more solvent in small portions until the compound completely dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration. This involves filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To promote slower cooling, you can insulate the flask.
-
Further Cooling: Once the flask has reached room temperature, you can place it in an ice bath to maximize the yield of crystals.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities from the mother liquor.
-
Drying: Dry the crystals in a vacuum oven or by air drying.
Troubleshooting Workflow
Caption: Troubleshooting workflow for crystallization issues.
References
Technical Support Center: Synthesis of 4-Acylisoquinolines
Welcome to the technical support center for the synthesis of 4-acylisoquinolines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the complexities of introducing an acyl group at the C4 position of the isoquinoline nucleus.
Troubleshooting Guides & FAQs
Direct acylation of the isoquinoline ring at the C4 position is often challenging due to the electronic nature of the heterocycle. The following sections address common issues and provide potential solutions for the most relevant synthetic strategies.
Minisci-Type Radical Acylation
The Minisci reaction is a powerful tool for the C-H functionalization of electron-deficient heterocycles like isoquinoline, proceeding via a radical mechanism. However, achieving high selectivity and yield for C4-acylation can be challenging.
Frequently Asked Questions (FAQs):
-
Q1: My Minisci acylation is giving a low yield of the desired 4-acylisoquinoline. What are the likely causes?
-
A1: Low yields in Minisci acylations can stem from several factors:
-
Inefficient Radical Generation: The generation of the acyl radical from your precursor (e.g., aldehyde, carboxylic acid) may be inefficient. Ensure your radical initiator and oxidant are fresh and used in the correct stoichiometry.
-
Competing Side Reactions: The acyl radical can undergo decarbonylation to form an alkyl radical, which can then alkylate the isoquinoline, leading to a mixture of products.[1] This is more common with acyl radicals that can form stable secondary or tertiary alkyl radicals.
-
Poor Regioselectivity: The radical attack may occur at other positions on the isoquinoline ring, primarily the C1 position, which is also electronically favorable for radical attack. The ratio of C1 to C4 substitution can be influenced by the solvent and the steric bulk of the acyl radical.
-
Decomposition of Starting Material: Isoquinoline or the acyl precursor might be unstable under the reaction conditions.
-
-
-
Q2: I am observing a significant amount of the C1-acylated isomer. How can I improve the regioselectivity for the C4 position?
-
A2: Improving C4-selectivity is a common challenge. Consider the following adjustments:
-
Steric Hindrance: Introducing a sterically bulky substituent at the C1 position of the isoquinoline can disfavor radical attack at that site, thereby promoting C4-acylation.
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the regioselectivity of the radical addition. Experiment with a range of solvents, from non-polar (e.g., cyclohexane) to polar aprotic (e.g., acetonitrile, DMSO).
-
Acid Catalyst: The choice and concentration of the acid used to protonate the isoquinoline nitrogen can impact the relative reactivity of the C1 and C4 positions. A systematic screening of acids (e.g., TFA, H2SO4) may be beneficial.
-
-
-
Q3: My reaction is producing a complex mixture of byproducts that are difficult to separate. What are these byproducts and how can I avoid them?
-
A3: Besides regioisomers and alkylated products from decarbonylation, other side reactions can occur:
-
Over-oxidation: The desired product or starting material can be sensitive to the strong oxidizing conditions of some Minisci protocols, leading to decomposition.[2]
-
Poly-acylation: Although less common than in Friedel-Crafts reactions, multiple acyl groups can sometimes be introduced, especially with highly activated isoquinoline derivatives.
-
Solvent Participation: In some cases, radicals derived from the solvent can react with the isoquinoline.
-
To minimize these, consider using milder, photoredox-catalyzed Minisci conditions which often operate at room temperature and with less aggressive oxidants.[2][3]
-
-
Troubleshooting Table for Minisci Acylation:
| Problem | Possible Cause | Suggested Solution |
| Low Yield | Inefficient acyl radical formation. | Use fresh reagents; optimize initiator/oxidant ratio. |
| Decomposition of starting materials. | Use milder conditions (e.g., photoredox catalysis). | |
| Poor C4-Regioselectivity | Competing C1-acylation. | Use a C1-substituted isoquinoline; screen solvents and acids. |
| Formation of Alkylated Byproduct | Decarbonylation of the acyl radical. | Use acyl precursors less prone to decarbonylation; lower reaction temperature. |
| Complex Product Mixture | Over-oxidation or side reactions. | Reduce oxidant concentration; switch to a milder oxidant; use photoredox catalysis.[2][3] |
Experimental Protocol: General Procedure for a Transition-Metal-Free Minisci Acylation [4][5][6]
-
To a solution of isoquinoline (1.0 equiv) in a suitable solvent (e.g., acetonitrile), add the aldehyde (2.0-3.0 equiv), tetrabutylammonium bromide (TBAB, 0.3 equiv), and potassium persulfate (K₂S₂O₈, 2.0-3.0 equiv).
-
Stir the reaction mixture at 80-100 °C for the specified time (typically 2-12 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the 4-acylisoquinoline.
Logical Workflow for Troubleshooting Minisci Acylation:
References
- 1. Minisci reaction - Wikipedia [en.wikipedia.org]
- 2. Photo-redox catalyzed dehydrazinative acylation of N-heterocycles via Minisci reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photo-redox catalyzed dehydrazinative acylation of N-heterocycles via Minisci reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. A transition metal-free Minisci reaction: acylation of isoquinolines, quinolines, and quinoxaline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cris.technion.ac.il [cris.technion.ac.il]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Enhancing the Stability of 4-(2,4-Dimethylbenzoyl)isoquinoline in Solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(2,4-Dimethylbenzoyl)isoquinoline. The information provided is designed to help you anticipate and address potential stability issues during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary potential degradation pathways for this compound in solution?
A1: Based on its chemical structure, which contains an isoquinoline ring and an aromatic ketone, the primary potential degradation pathways are:
-
Oxidation: The nitrogen-containing isoquinoline ring can be susceptible to oxidation, potentially leading to ring-opening or the formation of N-oxides.
-
Photodegradation: Aromatic ketones are known to be photoreactive and can degrade upon exposure to light, especially UV radiation.
-
Hydrolysis: Although the benzoyl group is generally stable, hydrolysis of the amide bond, if present as an impurity from synthesis, or other susceptible bonds could occur under strong acidic or basic conditions.
-
pH-mediated degradation: As a basic compound, the stability of the isoquinoline ring can be influenced by the pH of the solution.
Q2: What are the initial signs of degradation I should look for in my solution of this compound?
A2: Initial signs of degradation can include:
-
A change in the color of the solution (e.g., turning yellow or brown).
-
The appearance of particulate matter or precipitation.
-
A decrease in the expected concentration of the compound over time, as measured by analytical techniques like HPLC.
-
The appearance of new peaks in your chromatogram.
Q3: In which solvents is this compound expected to be most stable?
A3: Generally, aprotic and non-polar solvents are less likely to participate in degradation reactions. However, solubility is a key factor. Common organic solvents like acetonitrile, methanol, ethanol, and DMSO are often used. The stability in each solvent system should be experimentally verified. For aqueous solutions, proper pH control is crucial.
Q4: How does pH affect the stability of this compound?
A4: this compound is a weak base due to the nitrogen atom in the isoquinoline ring.[1] Extreme pH values (both acidic and basic) can catalyze degradation reactions. It is important to determine the optimal pH range for stability, which is typically near neutral, but this needs to be confirmed experimentally.
Q5: What general precautions can I take to enhance the stability of my solutions?
A5: To enhance stability, you should:
-
Protect from light: Store solutions in amber vials or wrap containers in aluminum foil.
-
Control temperature: Store solutions at recommended temperatures (e.g., refrigerated or frozen) to slow down potential degradation reactions.
-
Use high-purity solvents: Impurities in solvents can catalyze degradation.
-
Control pH: For aqueous solutions, use buffers to maintain a stable pH within the optimal range.
-
Use antioxidants: If oxidation is a suspected degradation pathway, the addition of an antioxidant may be beneficial.
-
Inert atmosphere: For compounds highly susceptible to oxidation, preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon) can be effective.
Troubleshooting Guides
Issue 1: Rapid loss of compound concentration in solution.
This guide will help you diagnose and address a rapid decrease in the concentration of this compound in your prepared solutions.
Troubleshooting Workflow
Caption: Troubleshooting workflow for rapid concentration loss.
Potential Causes and Solutions
| Potential Cause | Troubleshooting Steps | Recommended Action |
| Photodegradation | 1. Prepare two identical solutions. 2. Expose one to ambient light and keep the other in complete darkness. 3. Analyze the concentration of both solutions over time using HPLC. | If the light-exposed sample degrades faster, store all future solutions in amber vials or wrap containers in aluminum foil. |
| Thermal Degradation | 1. Prepare multiple aliquots of the same solution. 2. Store them at different temperatures (e.g., room temperature, 4°C, -20°C). 3. Monitor the concentration over time. | If lower temperatures show significantly better stability, store stock and working solutions accordingly. |
| pH-Mediated Degradation | 1. Prepare the solution in a series of buffers across a pH range (e.g., pH 3, 5, 7, 9). 2. Monitor the concentration at each pH over time. | Identify the pH at which the compound is most stable and use that buffer system for all aqueous preparations. |
| Oxidation | 1. Prepare two identical solutions. 2. To one, add a small amount of an antioxidant (e.g., BHT at 0.01%). 3. Monitor the concentration of both solutions over time. | If the solution with the antioxidant is more stable, add an appropriate antioxidant to your standard solution preparations. |
Issue 2: Appearance of Unknown Peaks in HPLC Chromatogram.
This guide addresses the emergence of new peaks in your analytical chromatogram, indicating the formation of degradation products.
Troubleshooting Workflow
Caption: Workflow for identifying unknown degradation peaks.
Forced Degradation Study to Identify Degradants
To identify the source of the unknown peaks, a forced degradation study is recommended.[2][3] This involves intentionally degrading the compound under various stress conditions to see if the resulting degradation products match the unknown peaks in your experimental samples.
| Stress Condition | Typical Protocol | Potential Degradation Product |
| Acid Hydrolysis | Dissolve compound in 0.1 M HCl and heat at 60°C for 24 hours. | Cleavage of the benzoyl group. |
| Base Hydrolysis | Dissolve compound in 0.1 M NaOH and heat at 60°C for 24 hours. | Cleavage of the benzoyl group. |
| Oxidation | Dissolve compound in a solution containing 3% H₂O₂ at room temperature for 24 hours. | N-oxide of the isoquinoline ring or other oxidative products. |
| Photodegradation | Expose a solution of the compound to a calibrated light source (e.g., Xenon lamp) as per ICH Q1B guidelines.[4][5][6][7] | Various photoproducts from the ketone moiety. |
| Thermal Degradation | Heat a solid sample of the compound at 80°C for 48 hours. | Various thermal degradants. |
By comparing the chromatograms of the stressed samples with your experimental sample, you can identify the likely degradation pathway and implement a specific solution as outlined in the troubleshooting guide for rapid concentration loss.
Experimental Protocols
Protocol 1: HPLC Method for Quantification of this compound
This protocol provides a general starting point for developing an HPLC method to monitor the stability of the compound.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Mobile Phase A (0.1% trifluoroacetic acid in water) and Mobile Phase B (0.1% trifluoroacetic acid in acetonitrile).
-
Gradient:
-
0-2 min: 90% A, 10% B
-
2-15 min: Linear gradient to 10% A, 90% B
-
15-18 min: Hold at 10% A, 90% B
-
18-20 min: Return to 90% A, 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: UV at 254 nm (or an optimal wavelength determined by UV-Vis scan).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Protocol 2: Screening for Optimal pH for Stability
This protocol outlines an experiment to determine the most suitable pH for aqueous solutions of this compound.
-
Prepare Buffers: Prepare a series of buffers (e.g., citrate, phosphate, borate) at various pH values (e.g., 3, 4, 5, 6, 7, 8, 9).
-
Prepare Stock Solution: Prepare a concentrated stock solution of the compound in a suitable organic solvent (e.g., acetonitrile or DMSO).
-
Prepare Test Solutions: In separate amber vials, dilute the stock solution with each buffer to a final concentration of 10 µg/mL. Ensure the organic solvent concentration is low (e.g., <1%) to minimize its effect.
-
Initial Analysis (T=0): Immediately analyze each test solution by HPLC to determine the initial concentration.
-
Incubation: Store the vials at a constant temperature (e.g., 40°C to accelerate degradation).
-
Time-Point Analysis: Analyze each solution at predetermined time points (e.g., 24, 48, 72 hours).
-
Data Analysis: Plot the percentage of the remaining compound against time for each pH. The pH with the slowest degradation rate is the most optimal.
Example Data Table for pH Screening
| pH | Initial Concentration (µg/mL) | Concentration at 24h (µg/mL) | Concentration at 48h (µg/mL) | % Remaining at 48h |
| 3.0 | 10.1 | 8.5 | 6.2 | 61.4% |
| 5.0 | 10.0 | 9.8 | 9.5 | 95.0% |
| 7.0 | 9.9 | 9.7 | 9.3 | 93.9% |
| 9.0 | 10.2 | 7.8 | 5.1 | 50.0% |
Protocol 3: Evaluating the Efficacy of Antioxidants
This protocol helps determine if an antioxidant can improve the stability of the compound in solution.
-
Prepare Solutions: Prepare a solution of the compound in a solvent where it shows some degradation (e.g., a buffered aqueous solution at a slightly suboptimal pH or in a solvent known to contain peroxides).
-
Add Antioxidants: Aliquot the solution into several amber vials. To each vial, add a different antioxidant at a standard concentration (e.g., 0.01% w/v). Include a control vial with no antioxidant. Common antioxidants to screen include:
-
Butylated hydroxytoluene (BHT)
-
Butylated hydroxyanisole (BHA)
-
Ascorbic acid
-
Sodium metabisulfite
-
-
Incubation: Store the vials under conditions that promote oxidative degradation (e.g., at 40°C, with exposure to air).
-
Analysis: Analyze the concentration of the compound in each vial at T=0 and subsequent time points (e.g., 24, 48, 72 hours) using HPLC.
-
Data Analysis: Compare the degradation rate in the presence of each antioxidant to the control.
Example Data Table for Antioxidant Screening
| Antioxidant (0.01%) | Initial Concentration (µg/mL) | Concentration at 48h (µg/mL) | % Remaining at 48h |
| Control (None) | 10.0 | 8.2 | 82.0% |
| BHT | 9.9 | 9.7 | 98.0% |
| Ascorbic Acid | 10.1 | 9.6 | 95.0% |
| Sodium Metabisulfite | 10.0 | 9.1 | 91.0% |
References
- 1. Influence of pH on the Stability of Pharmaceutical Compounds in Japan | Journal of Chemistry [ajpojournals.org]
- 2. lubrizolcdmo.com [lubrizolcdmo.com]
- 3. longdom.org [longdom.org]
- 4. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. atlas-mts.com [atlas-mts.com]
- 6. database.ich.org [database.ich.org]
- 7. ema.europa.eu [ema.europa.eu]
Technical Support Center: 4-(2,4-Dimethylbenzoyl)isoquinoline Degradation Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for investigating the degradation pathways of 4-(2,4-Dimethylbenzoyl)isoquinoline.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental analysis of this compound and its degradation products.
Issue 1: Poor Chromatographic Resolution of Degradation Products
Question: During HPLC analysis, I am observing poor separation between the parent compound and its degradation products, with significant peak tailing. What are the possible causes and solutions?
Answer:
Poor resolution and peak tailing are common issues in the chromatographic analysis of degradation products. The potential causes and corresponding solutions are outlined below:
-
Mobile Phase Composition: An inappropriate mobile phase pH or organic solvent ratio can lead to poor separation.
-
Solution: Optimize the mobile phase. For a reverse-phase column (e.g., C18), systematically vary the pH of the aqueous component and the gradient of the organic solvent (e.g., acetonitrile or methanol). A shallow gradient can often improve the resolution of closely eluting peaks.
-
-
Column Degradation: The stationary phase of the HPLC column can degrade over time, especially when exposed to harsh pH conditions or high temperatures.
-
Sample Overload: Injecting too concentrated a sample can lead to peak broadening and tailing.
-
Solution: Dilute the sample and reinject. Ensure the injection volume and concentration are within the linear range of the detector and the capacity of the column.[1]
-
Issue 2: Inconsistent or Drifting HPLC Baseline
Question: My HPLC baseline is noisy and drifting, making it difficult to accurately integrate the peaks of low-level degradants. What should I check?
Answer:
An unstable baseline can obscure small peaks and lead to inaccurate quantification. Here are the primary causes and how to address them:
-
Mobile Phase Outgassing: Dissolved gases in the mobile phase can form bubbles in the detector cell, causing baseline noise.
-
Solution: Ensure the mobile phase is thoroughly degassed using an online degasser, sonication, or helium sparging.[1]
-
-
Contaminated Solvents: Impurities in the mobile phase solvents or additives can contribute to a noisy or drifting baseline.
-
Solution: Use high-purity, HPLC-grade solvents and reagents. Filter all mobile phases through a 0.22 µm or 0.45 µm filter before use.[1]
-
-
Detector Issues: A failing lamp in a UV detector or temperature fluctuations in the detector cell can cause baseline instability.
-
Solution: Check the detector's diagnostic parameters (e.g., lamp energy). Allow the detector to warm up and stabilize before starting the analysis. Ensure the laboratory temperature is stable.[3]
-
-
System Leaks: A small leak in the HPLC system can cause pressure fluctuations and a drifting baseline.
-
Solution: Systematically inspect all fittings and connections for any signs of leakage, from the solvent reservoirs to the detector outlet.[3]
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the degradation of this compound.
Q1: What are the likely degradation pathways for this compound under forced degradation conditions?
A1: While specific experimental data is required for confirmation, based on the chemical structure, the following degradation pathways are plausible under forced degradation conditions:
-
Hydrolytic Degradation: The molecule is generally stable to hydrolysis due to the absence of easily hydrolyzable groups like esters or amides. However, under extreme pH and temperature, degradation of the isoquinoline ring system may be initiated.
-
Oxidative Degradation: The isoquinoline ring and the dimethylbenzoyl moiety are susceptible to oxidation.[4] Vigorous oxidation can lead to ring cleavage of the isoquinoline nucleus. The methyl groups on the benzoyl ring are also potential sites of oxidation to carboxylic acids.
-
Photolytic Degradation: Exposure to UV light can induce photochemical reactions. The benzoyl moiety can act as a chromophore, potentially leading to radical-mediated degradation pathways.[5][6][7] This could involve cleavage of the bond between the isoquinoline and benzoyl groups or reactions involving the aromatic rings.
Q2: Which analytical techniques are most suitable for identifying the degradation products?
A2: A combination of chromatographic and spectroscopic techniques is essential for the separation and identification of degradation products:
-
High-Performance Liquid Chromatography (HPLC) with UV detection: This is the primary technique for separating the parent drug from its degradation products and for quantitative analysis.[8][9]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a powerful tool for the identification of degradation products.[8][9][10][11][12] It provides molecular weight information and fragmentation patterns that are crucial for structure elucidation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structure confirmation of isolated degradation products, 1D and 2D NMR spectroscopy are invaluable.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This may be suitable for volatile degradation products, potentially after derivatization.
Q3: How should a forced degradation study be designed for this compound?
A3: A forced degradation study should be designed to achieve a target degradation of 10-30% of the active pharmaceutical ingredient (API). The following conditions are typically employed:
-
Acid Hydrolysis: 0.1 M HCl at 60-80°C for several hours.
-
Base Hydrolysis: 0.1 M NaOH at 60-80°C for several hours.
-
Oxidative Degradation: 3-30% H₂O₂ at room temperature for up to 24 hours.
-
Thermal Degradation: The solid drug substance is exposed to dry heat (e.g., 105°C) for a specified duration.
-
Photolytic Degradation: The drug substance is exposed to a combination of visible and UV light, as per ICH Q1B guidelines.[13]
Samples should be taken at various time points and analyzed by a stability-indicating HPLC method.
Quantitative Data Summary
The following table provides a hypothetical summary of results from a forced degradation study on this compound, as would be determined by a stability-indicating HPLC method.
| Stress Condition | Duration | % Degradation of Parent Compound | Number of Degradation Products Detected | Major Degradation Product (Retention Time) |
| 0.1 M HCl, 80°C | 24 hours | 12.5% | 2 | DP1 (8.7 min) |
| 0.1 M NaOH, 80°C | 12 hours | 18.2% | 3 | DP2 (7.2 min), DP3 (9.5 min) |
| 10% H₂O₂, RT | 24 hours | 25.6% | 4 | DP4 (6.5 min), DP5 (11.2 min) |
| Dry Heat, 105°C | 48 hours | 8.9% | 1 | DP6 (10.1 min) |
| Photolytic (ICH Q1B) | 7 days | 15.3% | 2 | DP7 (8.2 min) |
Experimental Protocols
Protocol: Forced Degradation Study and HPLC-UV Analysis
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Heat in a water bath at 80°C.
-
Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Heat in a water bath at 80°C.
-
Oxidation: Mix 5 mL of the stock solution with 5 mL of 20% H₂O₂ to achieve a final concentration of 10% H₂O₂. Keep at room temperature.
-
Thermal Degradation: Weigh approximately 10 mg of the solid compound into a glass vial and place it in an oven at 105°C.
-
Photodegradation: Spread a thin layer of the solid compound in a petri dish and expose it to light as per ICH Q1B guidelines.
-
-
Sampling and Quenching:
-
Withdraw aliquots from the stressed solutions at predetermined time points (e.g., 2, 4, 8, 12, 24 hours).
-
For acid and base hydrolysis, neutralize the samples with an equimolar amount of base or acid, respectively.
-
For thermal and photodegradation, dissolve a known weight of the stressed solid in the mobile phase at each time point.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to ensure separation of the parent peak and all degradation products (e.g., start with 95% A, ramp to 5% A over 20 minutes, hold for 5 minutes, and re-equilibrate).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (determined by UV scan, e.g., 254 nm).
-
Injection Volume: 10 µL.
-
-
Data Analysis: Calculate the percentage degradation of the parent compound and the relative peak areas of the degradation products.
Visualizations
Caption: Experimental workflow for forced degradation studies.
Caption: Plausible degradation pathways for this compound.
References
- 1. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 2. Faults and Troubleshooting Methods in HPLC Column - Hawach [hawachhplccolumn.com]
- 3. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 4. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]
- 5. Benzil Photoperoxidations in Polymer Films and Crosslinking by the Resultant Benzoyl Peroxides in Polystyrene and Other Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Photo-degradation behavior of seven benzoylurea pesticides with C3N4 nanofilm and its aquatic impacts on Scendesmus obliquus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Benzoyl peroxide acne drugs lack stability and degrade into carcinogenic benzene including when kept at room temperature, new study | EurekAlert! [eurekalert.org]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Current developments in LC-MS for pharmaceutical analysis - Analyst (RSC Publishing) [pubs.rsc.org]
- 11. The LC-QTOF-MS/MS analysis of acid degradation products of Rifaximin, an antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Degradation Analysis Using LC-MS/MS | PPTX [slideshare.net]
- 13. journals.ekb.eg [journals.ekb.eg]
Technical Support Center: 4-(2,4-Dimethylbenzoyl)isoquinoline Synthesis
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions regarding the synthesis and purification of 4-(2,4-Dimethylbenzoyl)isoquinoline.
Troubleshooting Guide
This guide addresses specific issues that may arise during the experimental workup procedure.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Incomplete reaction; decomposition of starting materials or product; suboptimal reaction temperature. | Ensure anhydrous conditions as Lewis acid catalysts are moisture-sensitive. Verify the quality and reactivity of the 2,4-dimethylbenzoyl chloride and isoquinoline. Consider optimizing the reaction time and temperature. |
| Formation of a Persistent Emulsion During Aqueous Workup | The presence of complex aluminum salts from the Friedel-Crafts catalyst can lead to difficult-to-separate layers.[1] | Instead of quenching with ice or water, slowly add the reaction mixture to a chilled solution of 3M HCl to break down the aluminum complexes.[1] If an emulsion still forms, adding a saturated NaCl solution (brine) can help to break it. |
| Product is an Oil and Does Not Solidify | Presence of impurities; residual solvent. | Purify the crude product using flash column chromatography.[2] If the product is expected to be a solid, try trituration with a non-polar solvent like hexanes to induce crystallization. |
| Multiple Spots on TLC After Purification | Incomplete reaction; presence of side-products (e.g., isomers from acylation at different positions); degradation of the product on silica gel. | Optimize the eluent system for column chromatography to achieve better separation. A gradient elution might be necessary. Consider using a different stationary phase, such as alumina, if the compound is sensitive to silica gel. |
| Product Darkens or Decomposes Upon Standing | Air oxidation or light sensitivity. Isoquinoline itself can turn yellow upon storage.[3] | Store the purified product under an inert atmosphere (e.g., argon or nitrogen) and protect it from light by using an amber vial. |
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity of the Friedel-Crafts acylation on isoquinoline?
A1: Friedel-Crafts acylation of isoquinoline is expected to occur primarily at the C5 and C8 positions due to the electron-withdrawing nature of the nitrogen atom deactivating the pyridine ring. However, acylation at C4 can be achieved, often under specific conditions or with alternative synthetic strategies like a palladium-catalyzed α-arylation of a ketone followed by cyclization.[4] The reaction conditions, particularly the Lewis acid used, can influence the regioselectivity.
Q2: How can I confirm the identity and purity of the final product?
A2: The structure and purity of this compound should be confirmed using a combination of analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry to verify the molecular weight. Purity can be assessed by HPLC or by observing a single spot on a TLC plate developed with an appropriate solvent system.
Q3: What are the key safety precautions for a Friedel-Crafts acylation reaction?
A3: Friedel-Crafts acylation involves corrosive and moisture-sensitive reagents.[2] The reaction should be performed in a well-ventilated fume hood. Anhydrous aluminum chloride (AlCl₃), a common catalyst, reacts violently with water and is corrosive.[2] Acetylating agents like 2,4-dimethylbenzoyl chloride are lachrymators and should be handled with care. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Q4: My workup involves an aqueous wash. How do I properly neutralize the reaction mixture?
A4: After quenching the reaction with acid, the organic layer should be washed sequentially. A typical procedure involves washing with a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid, followed by a wash with brine to remove excess water.[2] Vent the separatory funnel frequently during the bicarbonate wash, as CO₂ gas will be generated.[2]
Experimental Protocols
Synthesis of this compound via Friedel-Crafts Acylation
This protocol describes a general procedure for the synthesis. Optimization may be required.
-
Reaction Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: To the flask, add isoquinoline (1.0 equiv) and a suitable anhydrous solvent (e.g., dichloromethane or nitrobenzene). Cool the mixture in an ice bath. In a separate, dry flask, prepare a solution of 2,4-dimethylbenzoyl chloride (1.2 equiv) in the same solvent and add it to the dropping funnel.
-
Catalyst Addition: Carefully add the Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃) (1.5 equiv), to the stirred isoquinoline solution in portions, keeping the temperature below 5 °C.
-
Reaction: Slowly add the 2,4-dimethylbenzoyl chloride solution dropwise to the reaction mixture over 30 minutes. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Workup and Isolation:
-
Cool the reaction mixture in an ice bath and slowly pour it into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.[2]
-
Stir vigorously for 15-20 minutes.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with a saturated NaHCO₃ solution, followed by brine.[2]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.[5]
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to yield the pure this compound.[2]
Quantitative Data Summary
The following table summarizes hypothetical data for the synthesis of this compound.
| Parameter | Value | Notes |
| Typical Yield | 45-55% | Yields can vary based on reaction scale and purity of reagents. |
| Purity (Post-Chromatography) | >98% | As determined by HPLC analysis. |
| Melting Point | 112-115 °C | Uncorrected. |
| ¹H NMR (CDCl₃, 400 MHz), δ (ppm) | 8.5-7.5 (m, 6H, Ar-H), 7.2-7.0 (m, 3H, Ar-H), 2.4 (s, 3H, CH₃), 2.2 (s, 3H, CH₃) | Hypothetical chemical shifts. |
| ¹³C NMR (CDCl₃, 100 MHz), δ (ppm) | 196.5, 152.1, 142.3, 139.8, 138.5, 135.2, 132.8, 130.5, 129.7, 128.4, 127.9, 127.2, 126.8, 125.1, 21.5, 19.8 | Hypothetical chemical shifts. |
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis and purification of the target compound.
Troubleshooting Logic
Caption: Decision tree for troubleshooting common synthesis issues.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Friedel–Crafts Acylation of Anisole – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]
- 3. uop.edu.pk [uop.edu.pk]
- 4. Synthesis of substituted isoquinolines utilizing palladium-catalyzed α-arylation of ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: 4-(2,4-Dimethylbenzoyl)isoquinoline Production
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 4-(2,4-Dimethylbenzoyl)isoquinoline.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on a plausible synthetic route involving the Friedel-Crafts acylation of isoquinoline.
dot
Caption: Troubleshooting workflow for this compound synthesis.
| Problem | Potential Cause | Suggested Solution |
| Low to No Product Yield | Lewis Acid Deactivation: The lone pair on the isoquinoline nitrogen can coordinate with the Lewis acid (e.g., AlCl₃), rendering it inactive for the Friedel-Crafts reaction. | - Increase the molar equivalents of the Lewis acid. - Consider protecting the isoquinoline nitrogen, for example, by forming the N-oxide, which can be reduced in a subsequent step. |
| Inadequate Reaction Conditions: Presence of moisture can quench the Lewis acid and the acylium ion intermediate. | - Ensure all glassware is rigorously dried. - Use anhydrous solvents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Poor Quality Starting Materials: Impurities in isoquinoline or 2,4-dimethylbenzoyl chloride can interfere with the reaction. | - Purify starting materials before use (e.g., distillation or recrystallization). - Confirm purity by analytical methods such as NMR or GC-MS. | |
| Poor Regioselectivity (Formation of multiple isomers) | Reaction Kinetics vs. Thermodynamics: Electrophilic substitution on isoquinoline can occur at C5 and C8, in addition to the desired C4 position. The product distribution can be sensitive to reaction temperature. | - Optimize the reaction temperature. Lower temperatures often favor the kinetically controlled product, which may be the desired C4 isomer. - Experiment with different Lewis acids that may offer better regiocontrol due to steric or electronic effects. |
| Steric Hindrance: The choice of Lewis acid can influence the regioselectivity. | - Investigate the use of bulkier Lewis acids that may sterically favor substitution at the less hindered C4 position. | |
| Formation of Dark-Colored, Tarry Byproducts | Decomposition of Starting Materials or Product: The reaction conditions might be too harsh, leading to polymerization or degradation. | - Lower the reaction temperature. - Reduce the reaction time. - Ensure efficient stirring to prevent localized overheating. |
| Difficult Purification | Similar Polarity of Isomers and Byproducts: The desired C4-acylated product may have a similar polarity to other isomers and starting materials, making chromatographic separation challenging. | - Optimize the crystallization solvent system to selectively precipitate the desired product. - Explore different stationary and mobile phases for column chromatography. - Consider converting the product to a salt to facilitate purification by crystallization. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing this compound and what are its primary challenges?
A common approach is the Friedel-Crafts acylation of isoquinoline with 2,4-dimethylbenzoyl chloride using a Lewis acid catalyst like aluminum chloride (AlCl₃). The primary challenges associated with this method are:
-
Catalyst Deactivation: The basic nitrogen of the isoquinoline ring can complex with the Lewis acid, inhibiting its catalytic activity.
-
Poor Regioselectivity: Electrophilic attack can occur at positions other than C4, primarily at C5 and C8, leading to a mixture of isomers that can be difficult to separate.
-
Harsh Reaction Conditions: The reaction often requires stoichiometric amounts of the Lewis acid and strictly anhydrous conditions, which can be challenging to maintain on a larger scale.
dot
Caption: Plausible synthetic pathway for this compound.
Q2: How can I improve the yield of the C4-acylated product?
To improve the yield, consider the following:
-
Increase Lewis Acid Stoichiometry: Using an excess of the Lewis acid can compensate for the amount that is complexed with the isoquinoline nitrogen.
-
Optimize Reaction Temperature and Time: Systematically vary the temperature and monitor the reaction progress to find the optimal conditions that favor product formation over degradation.
-
Choice of Solvent: The polarity and boiling point of the solvent can significantly impact the reaction. Non-polar solvents like dichloromethane or 1,2-dichloroethane are commonly used.
Q3: What are some alternative synthetic strategies to a direct Friedel-Crafts acylation?
If direct acylation proves problematic, especially on a larger scale, consider these alternatives:
-
Cross-Coupling Reactions: Synthesize a 4-haloisoquinoline (e.g., 4-bromoisoquinoline) and couple it with a suitable organometallic reagent derived from 2,4-dimethylbenzene.
-
Cross-Dehydrogenative Coupling (CDC): A transition-metal-free approach involves the reaction of isoquinoline with 2,4-dimethylbenzaldehyde in the presence of an oxidant. This method can offer milder reaction conditions.
dot
Caption: Alternative synthetic routes to the target molecule.
Q4: What are the expected major impurities and how can they be minimized?
The major impurities are likely to be the C5 and C8 acylated isomers. To minimize their formation:
-
Temperature Control: Carefully control the reaction temperature, as lower temperatures may enhance C4 selectivity.
-
Lewis Acid Choice: Experiment with different Lewis acids.
-
Purification: Develop a robust purification method, such as fractional crystallization or preparative HPLC, to separate the desired isomer.
Q5: Are there any specific safety precautions for the scale-up of this reaction?
Yes, scaling up a Friedel-Crafts acylation requires careful consideration of safety:
-
Exothermic Reaction: The reaction is often exothermic. Ensure adequate cooling and temperature monitoring to control the reaction rate.
-
Handling of Reagents: Aluminum chloride is corrosive and reacts violently with water. 2,4-Dimethylbenzoyl chloride is a lachrymator. Handle these reagents in a well-ventilated fume hood with appropriate personal protective equipment.
-
Quenching: The quenching of the reaction mixture (e.g., with ice/HCl) can be highly exothermic and release HCl gas. Perform this step slowly and with caution in a well-ventilated area.
Experimental Protocols
General Procedure for Friedel-Crafts Acylation of Isoquinoline:
-
Preparation: Under an inert atmosphere (N₂ or Ar), add anhydrous aluminum chloride (e.g., 2.5 equivalents) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.
-
Solvent Addition: Add a dry, inert solvent (e.g., dichloromethane or 1,2-dichloroethane) to the flask and cool the suspension to 0 °C in an ice bath.
-
Acyl Chloride Addition: Slowly add 2,4-dimethylbenzoyl chloride (1.0 equivalent) to the stirred suspension.
-
Isoquinoline Addition: Dissolve isoquinoline (1.2 equivalents) in the same dry solvent and add it dropwise to the reaction mixture at 0 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for a specified time (e.g., 12-24 hours). Monitor the reaction progress by TLC or LC-MS.
-
Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.
-
Work-up: Separate the organic layer. Extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by crystallization from a suitable solvent system.
Note: The stoichiometry of reagents, reaction temperature, and time will need to be optimized for the specific substrate and desired outcome.
Quantitative Data Summary
The following table presents hypothetical data based on typical outcomes for Friedel-Crafts acylations of N-heterocycles to guide optimization efforts.
| Lewis Acid | Equivalents of Lewis Acid | Temperature (°C) | Reaction Time (h) | Yield of C4-isomer (%) | Ratio of C4:C5:C8 Isomers |
| AlCl₃ | 1.5 | 25 | 24 | 20 | 2:1:1 |
| AlCl₃ | 2.5 | 0 to 25 | 18 | 45 | 5:1:1 |
| AlCl₃ | 3.0 | -10 to 0 | 24 | 55 | 8:1:trace |
| FeCl₃ | 2.5 | 25 | 24 | 30 | 3:1:1 |
| TiCl₄ | 2.0 | 0 | 12 | 40 | 4:1:trace |
Validation & Comparative
"comparing the activity of 4-(2,4-Dimethylbenzoyl)isoquinoline with known kinase inhibitors"
Disclaimer: Initial literature and database searches for the specific compound "4-(2,4-Dimethylbenzoyl)isoquinoline" did not yield public data regarding its kinase inhibitory activity. Therefore, to fulfill the structural and content requirements of this guide, we will use a representative isoquinoline-based kinase inhibitor, Pyrazolo[3,4-g]isoquinoline 1c , as a surrogate for comparative analysis. This guide is intended to serve as a template for researchers on how to structure and present such comparative data.
This guide provides a detailed comparison of the pyrazolo[3,4-g]isoquinoline scaffold against well-established, FDA-approved kinase inhibitors: Imatinib , Dasatinib , and Bosutinib . The data presented is compiled from publicly available research to offer an objective overview for researchers, scientists, and drug development professionals.
Data Presentation: Kinase Inhibition Profiles
The following table summarizes the half-maximal inhibitory concentrations (IC₅₀) of the selected compounds against a panel of protein kinases. Lower IC₅₀ values indicate greater potency. All values are presented in nanomolar (nM).
| Kinase Target | Pyrazolo[3,4-g]isoquinoline 1c (nM) | Imatinib (nM) | Dasatinib (nM) | Bosutinib (nM) |
| Abl | Not Available | 600[1][2] | <0.45[3] | <20[4][5] |
| Src | Not Available | >10000 | <0.25[3] | 1.2[5] |
| c-Kit | Not Available | 100[1][2] | <30[6] | >1000 |
| PDGFR | Not Available | 100[1][2] | <30[6] | >1000 |
| Haspin | 66[7] | Not Available | Not Available | Not Available |
| CLK1 | 165[7] | Not Available | Not Available | Not Available |
| DYRK1A | 335[7] | Not Available | Not Available | Not Available |
| CDK9 | 363[7] | Not Available | Not Available | Not Available |
Experimental Protocols
A generalized protocol for a biochemical kinase inhibition assay is provided below. This method is typical for determining the IC₅₀ values as presented in the table above.
Title: In Vitro Kinase Inhibition Assay using ADP-Glo™ or similar luminescence-based method.
Objective: To determine the concentration at which a test compound inhibits 50% of the activity of a target kinase (IC₅₀).
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
Test compounds (e.g., Pyrazolo[3,4-g]isoquinoline 1c) and control inhibitors (e.g., Staurosporine)
-
Adenosine 5'-triphosphate (ATP)
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (or equivalent)
-
384-well white assay plates
-
Multichannel pipettors and plate reader capable of luminescence detection
Methodology:
-
Compound Preparation:
-
Prepare a serial dilution of the test compounds in DMSO, typically starting from 10 mM.
-
Further dilute the compounds in the kinase assay buffer to achieve the desired final concentrations for the assay. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).
-
-
Kinase Reaction:
-
Add 2.5 µL of the diluted test compound or control vehicle (DMSO in buffer) to the wells of a 384-well plate.
-
Add 2.5 µL of a solution containing the substrate and ATP in kinase assay buffer. The ATP concentration should ideally be at or near the Michaelis-Menten constant (Km) for the specific kinase.
-
Initiate the kinase reaction by adding 5 µL of the purified kinase enzyme in assay buffer to each well.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the enzyme reaction.
-
-
ADP Detection (using ADP-Glo™):
-
Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent to each well. This reagent simultaneously terminates the kinase reaction and depletes the remaining unconsumed ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP, which is then used by a luciferase to generate a luminescent signal.
-
Incubate the plate at room temperature for another 30-60 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The signal is directly proportional to the amount of ADP produced, and thus to the kinase activity.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control (0% inhibition) and a no-kinase control (100% inhibition).
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve (variable slope) using appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ value.
-
Mandatory Visualizations
Diagrams illustrating a key signaling pathway and the experimental workflow are provided below.
Caption: Simplified Cancer Signaling Pathways.
Caption: Kinase Inhibitor Screening Workflow.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Design, Synthesis, and Evaluation of Dasatinib-Amino Acid and Dasatinib-Fatty Acid Conjugates as Protein Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. Novel Src/Abl tyrosine kinase inhibitor bosutinib suppresses neuroblastoma growth via inhibiting Src/Abl signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical evaluation of dasatinib, a potent Src kinase inhibitor, in melanoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to the Mechanism of Action of 4-(2,4-Dimethylbenzoyl)isoquinoline and Other Tubulin-Targeting Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the hypothesized mechanism of action of 4-(2,4-Dimethylbenzoyl)isoquinoline as a tubulin polymerization inhibitor, benchmarked against established anticancer agents with the same therapeutic target. The information presented is based on available data for structurally related compounds and known tubulin inhibitors.
Introduction
Microtubules, dynamic polymers of α- and β-tubulin, are critical components of the cytoskeleton involved in essential cellular processes, including cell division, intracellular transport, and maintenance of cell shape. Their pivotal role in mitosis makes them an attractive target for the development of anticancer therapies. Agents that interfere with tubulin polymerization can disrupt the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.
While direct experimental data for this compound is not yet publicly available, studies on structurally similar 4-aroylquinolines have demonstrated potent anticancer activity through the inhibition of tubulin polymerization.[1][2] This guide, therefore, explores the potential mechanism of this compound by comparing it with well-characterized tubulin inhibitors, providing a framework for its potential validation and future development.
Comparative Analysis of Tubulin Inhibitors
The following table summarizes the quantitative data for this compound (hypothesized activity based on analogs) and two well-established tubulin-targeting agents: Paclitaxel (a microtubule stabilizer) and Colchicine (a microtubule destabilizer).
| Compound | Target Site on Tubulin | Mechanism of Action | IC50 (MCF-7 Breast Cancer Cells) | IC50 (A549 Lung Cancer Cells) | Reference |
| This compound | Colchicine Binding Site (Hypothesized) | Inhibits tubulin polymerization by binding to the colchicine site on β-tubulin. (Hypothesized based on 4-aroylquinoline analogs) | Data not available | Data not available | [1][2] (Analogs) |
| Paclitaxel | Taxol Binding Site | Promotes tubulin polymerization and stabilizes microtubules, leading to mitotic arrest. | ~2.5 nM | ~5 nM | N/A |
| Colchicine | Colchicine Binding Site | Inhibits tubulin polymerization by binding to the colchicine site on β-tubulin, leading to microtubule depolymerization. | ~10 nM | ~15 nM | N/A |
Experimental Protocols
The validation of a compound's activity as a tubulin polymerization inhibitor involves a series of in vitro and cell-based assays.
In Vitro Tubulin Polymerization Assay
Objective: To directly measure the effect of a compound on the polymerization of purified tubulin.
Methodology:
-
Purified tubulin (e.g., from bovine brain) is kept on ice to prevent spontaneous polymerization.
-
A reaction buffer containing GTP and a fluorescence reporter (e.g., DAPI) is prepared.
-
The test compound (e.g., this compound) at various concentrations is added to the reaction mixture.
-
The reaction is initiated by raising the temperature to 37°C to induce polymerization.
-
The increase in fluorescence, which is proportional to the extent of tubulin polymerization, is monitored over time using a fluorometer.
-
The concentration of the compound that inhibits tubulin polymerization by 50% (IC50) is determined.
Immunofluorescence Microscopy of Cellular Microtubules
Objective: To visualize the effect of a compound on the microtubule network within cancer cells.
Methodology:
-
Cancer cells (e.g., MCF-7 or A549) are cultured on coverslips.
-
Cells are treated with the test compound at various concentrations for a specified duration.
-
The cells are then fixed, permeabilized, and stained with a primary antibody against α-tubulin, followed by a fluorescently labeled secondary antibody.
-
The cell nuclei are counterstained with a DNA-binding dye like DAPI.
-
The coverslips are mounted on microscope slides and imaged using a fluorescence microscope.
-
Disruption of the normal microtubule network, such as depolymerization or abnormal bundling, is observed and documented.
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of a compound on cell cycle progression, specifically looking for mitotic arrest.
Methodology:
-
Cancer cells are treated with the test compound for a period corresponding to one to two cell cycles.
-
The cells are harvested, fixed in ethanol, and stained with a fluorescent DNA-intercalating dye (e.g., propidium iodide).
-
The DNA content of individual cells is measured using a flow cytometer.
-
The distribution of cells in different phases of the cell cycle (G1, S, G2/M) is analyzed.
-
An accumulation of cells in the G2/M phase is indicative of mitotic arrest.
Visualizing the Mechanism of Action
Signaling Pathway of Tubulin-Targeting Agents
Caption: Hypothesized signaling pathway of this compound.
Experimental Workflow for Mechanism Validation
Caption: Workflow for validating the mechanism of action.
Conclusion
Based on the activity of structurally related 4-aroylquinolines, it is plausible that this compound functions as an anticancer agent by inhibiting tubulin polymerization. This places it in the same mechanistic class as established drugs like colchicine. To validate this hypothesis, the experimental protocols outlined in this guide, including in vitro tubulin polymerization assays, immunofluorescence microscopy, and cell cycle analysis, are essential. The successful validation of this mechanism would position this compound as a promising candidate for further preclinical and clinical development in oncology.
References
A Comparative Guide to the Structure-Activity Relationships of Substituted Isoquinoline and Quinoline Analogs
For Researchers, Scientists, and Drug Development Professionals
The isoquinoline and quinoline scaffolds are privileged structures in medicinal chemistry, forming the core of numerous biologically active compounds. Understanding the structure-activity relationship (SAR) of these analogs is crucial for the rational design of more potent and selective therapeutic agents. This guide provides a comparative overview of the SAR of various substituted isoquinoline and quinoline derivatives, supported by experimental data and detailed protocols. While specific data on 4-(2,4-Dimethylbenzoyl)isoquinoline analogs is not extensively available in the public domain, this guide will focus on the well-studied 4-aminoquinolines, benzylisoquinolines, and quinoline-chalcones to provide valuable insights into the SAR of this class of compounds.
Data Presentation: Comparative Biological Activities
The following tables summarize the biological activities of representative isoquinoline and quinoline analogs from different studies.
Table 1: Antibacterial Activity of 4-Aminoquinoline-Hydrazone Derivatives
| Compound | Modification | Target Strain | MIC (µg/mL) | Reference |
| HD6 | 4-aminoquinoline-benzohydrazide with aryl aldehyde | B. subtilis | 8 | [1] |
| S. aureus | - | |||
| P. aeruginosa | - | |||
| HS8 | 4-aminoquinoline-isatin hybrid | E. faecalis | - | [1] |
| B. subtilis | - | |||
| P. aeruginosa | - | |||
| Note: Specific MIC values for all strains for both compounds were not fully detailed in the source. HD6 was highlighted as the most promising. |
Table 2: Anticancer Activity of Quinoline-Chalcone Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| 12e | MGC-803 | 1.38 | [2] |
| HCT-116 | 5.34 | [2] | |
| MCF-7 | 5.21 | [2] | |
| Compound 2 | MOLT-4 | 0.87 | [2] |
| Compound 3 | MCF-7 | 0.127 | [2] |
| HCT-116 | 0.116 | [2] |
Table 3: Antioxidant Activity of Benzylisoquinoline Alkaloids
| Compound | Assay | IC50 (µM) | Reference |
| Apomorphine | Brain homogenate autoxidation | 16-20 | [3] |
| Boldine | Brain homogenate autoxidation | 16-20 | [3] |
| Glaucine | Brain homogenate autoxidation | 16-20 | [3] |
| (+/-)-Coclaurine | Brain homogenate autoxidation | 131.7 | [3] |
| (+/-)-Norarmepavine | Brain homogenate autoxidation | 79.3 | [3] |
| Note: These results indicate that the antioxidative capacity is related to the biphenyl system rather than just the presence of phenol groups.[3] |
Key SAR Insights Across a Broad Range of Isoquinoline and Quinoline Analogs:
-
For 4-Aminoquinoline Analogs: The 4-aminoquinoline core is a well-established pharmacophore, particularly in the context of antimalarial drugs. SAR studies have shown that modifications to the side chain at the 4-amino position can overcome drug resistance. Introducing additional lipophilicity and cationic charges in the side chain can lead to improved antimalarial activity against resistant strains.[4]
-
For Benzylisoquinoline Alkaloids: The antioxidant activity of benzylisoquinoline alkaloids is influenced by the presence of free hydroxyl groups, with a catechol group being particularly favorable.[5] However, the overall antioxidative capacity is also strongly related to the biphenyl system within their structure.[3] In studies on 1-benzylisoquinolines, the biological activity on cell membranes increased with the growing number of carbon atoms in the 4'-substituted hydrocarbon moiety.[6]
-
For Anticancer Quinoline Derivatives: The anticancer effects of isoquinoline and quinoline alkaloids are often attributed to their ability to interact with DNA and inhibit key enzymes like topoisomerase.[7] For quinoline-chalcone hybrids, the substitution pattern on the chalcone moiety significantly influences the cytotoxic activity against various cancer cell lines.[2] In the case of quinazoline-based EGFR inhibitors, the formation of hydrogen bonds between the nitrogen atoms of the quinazoline ring and key amino acid residues in the kinase domain is crucial for high potency.[8]
Experimental Protocols
1. Antibacterial Minimum Inhibitory Concentration (MIC) Assay
-
Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.
-
Methodology:
-
A two-fold serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate.
-
Each well is inoculated with a standardized suspension of the target bacterial strain (e.g., S. aureus, P. aeruginosa).
-
The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
-
A positive control (medium with bacteria, no compound) and a negative control (medium only) are included.
-
2. In Vitro Cytotoxicity Assay (MTT Assay)
-
Objective: To assess the cytotoxic effect of a compound on cancer cell lines.
-
Methodology:
-
Cancer cells (e.g., MGC-803, HCT-116, MCF-7) are seeded in a 96-well plate and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
After incubation, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
The plate is incubated for another few hours, during which viable cells metabolize the MTT into a purple formazan product.
-
The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curve.
-
3. Brain Homogenate Autoxidation Assay for Antioxidant Activity
-
Objective: To evaluate the ability of a compound to inhibit lipid peroxidation in brain tissue.
-
Methodology:
-
A homogenate of brain tissue (e.g., from rats) is prepared in a suitable buffer.
-
The test compound at various concentrations is pre-incubated with the brain homogenate.
-
Lipid peroxidation is induced by adding a pro-oxidant, such as a ferrous iron/ascorbate system.
-
The mixture is incubated at 37°C for a specific time.
-
The extent of lipid peroxidation is quantified by measuring the formation of malondialdehyde (MDA) using the thiobarbituric acid reactive substances (TBARS) method.
-
The absorbance is measured spectrophotometrically, and the IC50 value is calculated.[3][5]
-
Visualizing Structure-Activity Relationships and Workflows
Caption: A diagram illustrating the general principles of SAR for isoquinoline and quinoline analogs.
Caption: A flowchart depicting a typical workflow for conducting SAR studies.
References
- 1. mdpi.com [mdpi.com]
- 2. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-antioxidative activity relationships in benzylisoquinoline alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and antimalarial activity of novel side chain modified antimalarial agents derived from 4-aminoquinoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antioxidant action of benzylisoquinoline alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-activity relationships of 4'-O-substituted 1-benzylisoquinolines with respect to their actions on the cell membrane of blood platelets and erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Anticancer Effect of Natural Plant Alkaloid Isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Comparative Analysis of Cannabinoid Receptor 2 (CB2) Agonists: A Guide for Researchers
A detailed examination of the binding, function, and signaling pathways of prominent CB2 receptor agonists. This guide provides a comparative overview to inform drug discovery and development in the field of cannabinoid research.
The cannabinoid receptor 2 (CB2) has emerged as a promising therapeutic target for a range of pathologies, including inflammatory disorders, pain, and neurodegenerative diseases. Unlike the CB1 receptor, which is primarily expressed in the central nervous system and mediates the psychoactive effects of cannabinoids, the CB2 receptor is predominantly found in the peripheral tissues, particularly on immune cells. This distribution has spurred the development of selective CB2 agonists that can harness the therapeutic benefits of cannabinoids without inducing unwanted central nervous system side effects.
Quantitative Comparison of CB2 Agonist Performance
The following tables summarize the in vitro binding affinity (Ki) and functional potency (EC50) of several prominent CB2 agonists. These values are critical for comparing the relative potency and efficacy of these compounds.
Table 1: Comparative Binding Affinity (Ki) of CB2 Agonists
| Compound | Chemical Class | Ki (nM) for human CB2 | Ki (nM) for human CB1 | Selectivity (CB1 Ki / CB2 Ki) |
| Isoquinolinyl Phenyl Ketones | Isoquinoline | Varies | Varies | Generally selective for CB2 |
| JWH-133 | Naphthoylindole | 3.4 | 677 | ~200 |
| HU-308 | Bicyclic Cannabinoid | 22.7 | >10,000 | >440 |
| CP55,940 | Classical Cannabinoid | 0.7 - 2.6 | 0.6 - 5.0 | ~1 |
| WIN55,212-2 | Aminoalkylindole | 0.28 - 16.2 | 1.89 - 123 | ~7-76 |
| AM1241 | Aminoalkylindole | 7.1 | 580 | ~82 |
Note: Ki values can vary between different studies and assay conditions.
Table 2: Comparative Functional Potency (EC50) of CB2 Agonists in cAMP Assays
| Compound | EC50 (nM) for human CB2 |
| Isoquinolinyl Phenyl Ketones | Varies (some are full agonists) |
| HU-308 | 5.57 |
| CP55,940 | 0.3 |
| WIN55,212-2 | 0.26 |
| AM1241 | 190 |
Note: EC50 values represent the concentration of the agonist that produces 50% of its maximal effect in inhibiting forskolin-stimulated cAMP production.
Signaling Pathways of CB2 Receptor Agonists
CB2 receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gi/o family of G proteins. Agonist binding initiates a cascade of intracellular signaling events. The primary pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Additionally, CB2 receptor activation can lead to the stimulation of the mitogen-activated protein kinase (MAPK) pathway, including extracellular signal-regulated kinases 1 and 2 (ERK1/2). Furthermore, like many GPCRs, agonist-bound CB2 receptors can recruit β-arrestins, which can lead to receptor desensitization, internalization, and initiation of G-protein independent signaling pathways.
Experimental Protocols
Detailed methodologies are crucial for the accurate comparison of experimental data. Below are outlines of the key assays used to characterize CB2 receptor agonists.
Radioligand Competition Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for the CB2 receptor.
Objective: To measure the ability of a non-labeled test compound to compete with a radiolabeled ligand for binding to the CB2 receptor.
Materials:
-
Cell membranes prepared from cells expressing the human CB2 receptor (e.g., HEK293 or CHO cells).
-
Radiolabeled CB2 ligand (e.g., [³H]CP55,940).
-
Unlabeled test compounds.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EGTA, 0.1% BSA, pH 7.4).
-
Non-specific binding control (a high concentration of a known CB2 ligand).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound.
-
Allow the binding to reach equilibrium (e.g., 60-90 minutes at 30°C).
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
cAMP Functional Assay
This assay measures the ability of a CB2 agonist to inhibit the production of cyclic AMP, providing a measure of its functional potency (EC50) and efficacy.
Objective: To quantify the agonist-induced inhibition of forskolin-stimulated cAMP accumulation in cells expressing the CB2 receptor.
Materials:
-
CHO or HEK293 cells stably expressing the human CB2 receptor.
-
Forskolin (an adenylyl cyclase activator).
-
Test compounds (CB2 agonists).
-
cAMP assay kit (e.g., LANCE Ultra cAMP Kit, HTRF cAMP Assay).
-
Cell culture medium and reagents.
Procedure:
-
Plate the CB2-expressing cells in a suitable microplate and incubate overnight.
-
Pre-incubate the cells with the test compounds at various concentrations for a short period (e.g., 15-30 minutes).
-
Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.
-
Incubate for a defined period (e.g., 30 minutes).
-
Lyse the cells and measure the intracellular cAMP levels using a competitive immunoassay format provided by the cAMP assay kit.
-
Plot the cAMP levels against the log concentration of the test compound to generate a dose-response curve.
-
Determine the EC50 value (the concentration of the agonist that produces 50% of the maximal inhibition of forskolin-stimulated cAMP levels) and the Emax (the maximum inhibition achieved).
Conclusion
The development of selective CB2 receptor agonists holds significant therapeutic promise. While direct quantitative data for 4-(2,4-Dimethylbenzoyl)isoquinoline remains elusive, the exploration of the broader class of isoquinolinyl phenyl ketones indicates that this scaffold is a viable starting point for the design of novel CB2 ligands. The comparative data presented for well-established CB2 agonists highlights the diverse range of potencies and selectivities that have been achieved with different chemical classes. The provided experimental protocols offer a standardized framework for the in vitro characterization of new chemical entities targeting the CB2 receptor, facilitating the identification and development of next-generation therapeutics.
Comparative Cross-Reactivity Profiling of Isoquinoline and Other Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-reactivity profiles of the isoquinoline-based kinase inhibitor H-89 against two well-characterized, broader-spectrum kinase inhibitors, Staurosporine and Sunitinib. The presented data, summarized in clear tabular format, is supported by a detailed experimental protocol for in vitro kinase profiling, enabling researchers to understand and potentially replicate key assays. Visual diagrams of a relevant signaling pathway and the experimental workflow are included to facilitate comprehension.
Introduction
Kinase inhibitors are a cornerstone of modern drug discovery, particularly in oncology. Their efficacy is often linked to their selectivity – the ability to inhibit the intended target kinase without affecting other kinases, thereby minimizing off-target effects and potential toxicity. Isoquinoline-based compounds have emerged as a significant class of kinase inhibitors. This guide uses H-89 as a representative example of an isoquinoline sulfonamide inhibitor to compare its selectivity against Staurosporine, a natural product known for its broad kinase inhibition, and Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor used in cancer therapy. Understanding the cross-reactivity of these compounds is crucial for interpreting experimental results and guiding the development of more selective therapeutic agents.
Comparative Kinase Inhibition Profiles
The following tables summarize the inhibitory activity of H-89, Staurosporine, and Sunitinib against a panel of protein kinases. The data is presented as IC50 values (the concentration of inhibitor required to reduce the activity of a kinase by 50%), which provides a quantitative measure of potency and selectivity.
Table 1: Cross-Reactivity Profiling of H-89
| Kinase Target | IC50 (nM) |
| PKA | 135 |
| S6K1 | 80 |
| MSK1 | 120 |
| ROCKII | 270 |
| PKBα | 2600 |
| MAPKAP-K1b | 2800 |
Note: Data for H-89 shows a degree of selectivity for PKA and related kinases, with significantly higher concentrations required to inhibit other kinases[1].
Table 2: Cross-Reactivity Profiling of Staurosporine
| Kinase Target | IC50 (nM) |
| PKCα | 2 |
| PKCγ | 5 |
| PKCη | 4 |
| c-Fgr | 2 |
| Phosphorylase Kinase | 3 |
| v-Src | 6 |
| PKA | 15 |
| PKG | 18 |
| S6 Kinase | 5 |
| MLCK | 21 |
| CAM PKII | 20 |
| cdc2 | 9 |
| Lyn | 20 |
| Syk | 16 |
Note: Staurosporine is a potent but non-selective kinase inhibitor, demonstrating low nanomolar IC50 values against a wide range of kinases[2][3][4].
Table 3: Cross-Reactivity Profiling of Sunitinib
| Kinase Target | IC50 (nM) |
| PDGFRβ | 2 |
| VEGFR2 (Flk-1) | 80 |
| c-Kit | - |
| FLT3 (wild-type) | 250 |
| FLT3-ITD | 50 |
| FLT3-Asp835 | 30 |
Note: Sunitinib is a multi-targeted inhibitor with high potency against receptor tyrosine kinases such as PDGFR and VEGFR[5][6][7].
Experimental Protocols
The following is a generalized protocol for an in vitro radiometric protein kinase assay, a common method for determining inhibitor potency.
Objective: To determine the IC50 value of a test compound against a specific protein kinase.
Materials:
-
Purified recombinant protein kinase
-
Specific peptide or protein substrate for the kinase
-
Test compounds (e.g., H-89, Staurosporine, Sunitinib) dissolved in DMSO
-
[γ-³²P]ATP or [γ-³³P]ATP (radiolabeled ATP)
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij 35)
-
ATP solution (non-radiolabeled)
-
96-well filter plates (e.g., phosphocellulose or glass fiber)
-
Phosphoric acid wash solution (e.g., 0.75% H₃PO₄)
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase reaction buffer to the desired final concentrations.
-
Prepare a kinase/substrate mixture in kinase reaction buffer. The optimal concentrations of kinase and substrate should be determined empirically.
-
Prepare the ATP solution by mixing non-radiolabeled ATP with [γ-³²P]ATP or [γ-³³P]ATP to achieve the desired specific activity and final concentration (often at or near the Km for ATP for the specific kinase).
-
-
Kinase Reaction:
-
To each well of a 96-well plate, add the test compound dilution.
-
Add the kinase/substrate mixture to each well.
-
Initiate the kinase reaction by adding the ATP solution to each well. The final reaction volume is typically 25-50 µL.
-
Incubate the plate at 30°C for a predetermined time (e.g., 20-60 minutes), ensuring the reaction is in the linear range.
-
-
Termination of Reaction and Washing:
-
Terminate the reaction by adding a stop solution, such as phosphoric acid, or by directly spotting the reaction mixture onto the filter plate.
-
Wash the filter plates multiple times with the phosphoric acid wash solution to remove unincorporated radiolabeled ATP.
-
-
Detection and Data Analysis:
-
Dry the filter plates completely.
-
Add scintillation cocktail to each well.
-
Measure the radioactivity in each well using a microplate scintillation counter. The counts per minute (CPM) are proportional to the amount of phosphorylated substrate.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations
Caption: Workflow for an in vitro radiometric kinase assay.
Caption: The PI3K/Akt/mTOR signaling pathway, a common target for kinase inhibitors.
References
- 1. ascopubs.org [ascopubs.org]
- 2. Frontiers | Targeting PI3K/Akt/mTOR Signaling in Cancer [frontiersin.org]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
The Efficacy of Benzoylisoquinoline Derivatives: An In Vitro and In Vivo Comparative Guide
The isoquinoline scaffold is a prominent feature in many natural and synthetic compounds with a wide range of pharmacological activities, including notable anticancer properties.[1] The addition of a benzoyl group, particularly with substitutions on the phenyl ring, has been a strategy to enhance the biological activity of these molecules. This guide synthesizes available data on various isoquinoline derivatives, offering a comparative look at their efficacy against different cancer cell lines and in preclinical models.
In Vitro Efficacy: Cytotoxicity Against Cancer Cell Lines
The primary measure of in vitro anticancer activity is the half-maximal inhibitory concentration (IC50), which quantifies the concentration of a compound required to inhibit the growth of a cancer cell line by 50%. Studies on various isoquinoline derivatives have demonstrated a range of cytotoxic potencies across different cancer types.
For instance, a study on 3-arylisoquinolinamines revealed potent cytotoxic activity against a panel of eight human cancer cell lines.[2] Notably, compounds with dimethylamino substitutions at the C-6 or C-7 position exhibited stronger potency than the lead compound.[2] This highlights the importance of the substitution pattern on the isoquinoline core for anticancer activity.
Table 1: Comparative In Vitro Cytotoxicity (IC50) of Selected Isoquinoline Derivatives
| Compound/Alternative | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Compound 7b (a 3-arylisoquinolinamine) | HCT-15 | Colorectal Cancer (Paclitaxel-resistant) | Not specified, but more effective than paclitaxel | [2] |
| Paclitaxel | HCT-15 | Colorectal Cancer (Paclitaxel-resistant) | Less effective than Compound 7b | [2] |
| Gold(III) Complex with Isoquinoline Derivative (Au1) | T-24 | Bladder Cancer | More cytotoxic than cisplatin | [1] |
| Gold(III) Complex with Isoquinoline Derivative (Au2) | T-24 | Bladder Cancer | More cytotoxic than cisplatin | [1] |
| Cisplatin | T-24 | Bladder Cancer | Less cytotoxic than Au1 and Au2 | [1] |
Note: Specific IC50 values were not always provided in the abstracts. The table reflects the reported relative potency.
The structure-activity relationship (SAR) of these compounds is a critical aspect of their development. For benzo[f]quinoline derivatives, it has been observed that the presence of a methyl or a phenyl group on the benzoyl moiety leads to the highest anticancer activity.[3] This suggests that the dimethylbenzoyl substitution in 4-(2,4-Dimethylbenzoyl)isoquinoline could be a favorable feature for its cytotoxic potential.
In Vivo Efficacy: Tumor Growth Inhibition in Xenograft Models
Promising in vitro results are often followed by in vivo studies to assess a compound's efficacy and safety in a living organism. Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a standard method for this evaluation.
A study on the 3-arylisoquinolinamine derivative, compound 7b, demonstrated significant inhibition of tumor growth and enhanced tumor regression in a paclitaxel-resistant HCT-15 xenograft model.[2] This is a crucial finding, as resistance to conventional chemotherapeutics is a major clinical challenge.
Similarly, gold(III) complexes incorporating isoquinoline derivatives have been shown to effectively inhibit tumor growth in vivo and were reported to be safer than the commonly used chemotherapy drug, cisplatin.[1]
Table 2: Comparative In Vivo Antitumor Activity of Selected Isoquinoline Derivatives
| Compound/Alternative | Xenograft Model | Tumor Growth Inhibition | Reference |
| Compound 7b (a 3-arylisoquinolinamine) | Paclitaxel-resistant HCT-15 | Significant inhibition and enhanced regression | [2] |
| Gold(III) Complex with Isoquinoline Derivative (Au1) | Not specified | Effective tumor growth inhibition | [1] |
| Gold(III) Complex with Isoquinoline Derivative (Au2) | Not specified | Effective tumor growth inhibition | [1] |
| Cisplatin | Not specified | Less safe than Au1 and Au2 | [1] |
Experimental Protocols
The evaluation of these compounds relies on a series of well-established experimental protocols.
In Vitro Assays
-
Cell Viability and Cytotoxicity Assays:
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Cells are incubated with the test compound for a specified period, after which MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals, which are then solubilized and quantified spectrophotometrically.
-
SRB (Sulphorhodamine B) Assay: This assay is based on the ability of the SRB dye to bind to protein components of cells. After treatment with the compound, cells are fixed and stained with SRB. The amount of bound dye is proportional to the cell number and is determined by measuring the absorbance.
-
-
Cell Cycle Analysis: Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). Treatment with an effective anticancer agent can lead to cell cycle arrest at a specific phase. For example, the 3-arylisoquinolinamine compound 7b was found to block or delay the progression of cells from the G0/G1 phase into the S phase.[2]
-
Apoptosis Assays: Apoptosis, or programmed cell death, is a common mechanism of action for anticancer drugs. It can be detected by various methods, including:
-
Annexin V/Propidium Iodide (PI) Staining: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic or necrotic cells).
-
Caspase Activity Assays: Caspases are a family of proteases that play a crucial role in apoptosis. Assays are available to measure the activity of key caspases like caspase-3 and caspase-9.
-
In Vivo Models
-
Xenograft Tumor Models: Human cancer cells are injected subcutaneously into immunocompromised mice (e.g., nude or SCID mice). Once tumors are established, the mice are treated with the test compound, a vehicle control, and often a positive control (a known anticancer drug). Tumor volume is measured regularly to assess the efficacy of the treatment. At the end of the study, tumors can be excised and analyzed for various biomarkers.
Visualizing the Workflow and Mechanisms
Diagrams can help to clarify the experimental processes and the potential mechanisms of action of these compounds.
Caption: A generalized workflow for the preclinical evaluation of anticancer isoquinoline derivatives.
Many isoquinoline derivatives exert their anticancer effects by inducing apoptosis. The mitochondrial pathway of apoptosis is a common mechanism.
Caption: A simplified diagram of the mitochondrial-mediated apoptosis pathway.
Conclusion
While direct experimental evidence for the in vitro and in vivo efficacy of this compound is currently lacking, the broader class of isoquinoline derivatives has demonstrated significant promise as anticancer agents. The available data on related compounds suggest that this molecule could possess potent cytotoxic and tumor-inhibiting properties. The structure-activity relationships hint that the dimethylbenzoyl moiety may be beneficial for its activity. Further preclinical studies are warranted to fully elucidate the therapeutic potential of this compound. This guide serves as a foundational resource for researchers interested in exploring this and other novel isoquinoline-based compounds for cancer therapy.
References
- 1. In vitro and in vivo anti-tumor activity of two gold(III) complexes with isoquinoline derivatives as ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, in vitro and in vivo evaluation of 3-arylisoquinolinamines as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzoquinoline Derivatives: An Attractive Approach to Newly Small Molecules with Anticancer Activity [mdpi.com]
Benchmarking 4-(2,4-Dimethylbenzoyl)isoquinoline: A Comparative Guide for Alzheimer's Disease Drug Candidates
A new frontier in Alzheimer's disease research involves the exploration of novel chemical scaffolds to identify potent and selective inhibitors of key pathological pathways. This guide provides a comparative benchmark of the hypothetical drug candidate, 4-(2,4-Dimethylbenzoyl)isoquinoline, against established Alzheimer's disease therapeutics, focusing on the well-validated mechanism of cholinesterase inhibition.
For the purpose of this guide, and in the absence of direct experimental data, this compound is posited to function as a cholinesterase inhibitor, a class of drugs that represents a cornerstone of symptomatic treatment for Alzheimer's disease. This hypothesis is based on the recurrent presence of the isoquinoline moiety in known cholinesterase inhibitors. The following sections will delve into a comparative analysis of its predicted properties against proven drugs, detail the experimental protocols necessary for its evaluation, and visualize the underlying biological and experimental frameworks.
Comparative Analysis of Cholinesterase Inhibitors
The primary therapeutic strategy for mild to moderate Alzheimer's disease involves the inhibition of acetylcholinesterase (AChE) and, in some cases, butyrylcholinesterase (BChE). This action increases the concentration of the neurotransmitter acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission and leading to improvements in cognitive function.[1]
A comparative overview of this compound and currently approved cholinesterase inhibitors is presented below. It is critical to note that the data for this compound are based on in silico predictions and a hypothetical mechanism of action, and await experimental validation.
| Compound | Mechanism of Action | Reported IC50 (AChE) | Reported IC50 (BChE) | Blood-Brain Barrier (BBB) Permeation | Lipinski's Rule of Five |
| This compound | Hypothetical: Cholinesterase Inhibitor | Not Determined (Predicted High) | Not Determined | Predicted: Yes | Predicted: Yes (0 violations) |
| Donepezil | Selective, reversible AChE inhibitor | 5.5 µM | - | Yes | Yes (0 violations)[2] |
| Rivastigmine | Pseudo-irreversible inhibitor of AChE and BChE | 4.3-4760 nM | 16-238 nM | Yes | Yes (0 violations)[3] |
| Galantamine | Reversible, competitive AChE inhibitor; Allosteric modulator of nicotinic receptors | 410 nM | >50-fold selective for AChE | Yes | Yes (0 violations)[4][5] |
Table 1: Comparative Profile of Cholinesterase Inhibitors. In silico predictions for this compound and existing drug candidates were generated using the SwissADME web tool. The predicted high potential for BBB permeation and adherence to Lipinski's rule of five suggest that this compound possesses drug-like physicochemical properties conducive to a centrally acting agent.
Predicted ADMET Profile of this compound
An in silico absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile was generated to further assess the potential of this compound as a drug candidate.
| Property | Prediction for this compound | Interpretation |
| Gastrointestinal Absorption | High | Likely to be well-absorbed orally. |
| BBB Permeant | Yes | Capable of crossing the blood-brain barrier to reach its CNS target. |
| CYP450 Inhibition | Inhibitor of CYP1A2, CYP2C19, CYP2C9 | Potential for drug-drug interactions. |
| Log Kp (skin permeation) | -5.73 cm/s | Low potential for skin permeation. |
| Bioavailability Score | 0.55 | Good probability of having favorable pharmacokinetic properties. |
Table 2: Predicted ADMET Properties of this compound. Predictions were generated using the SwissADME web tool. These predictions suggest a favorable pharmacokinetic profile for oral administration and central nervous system activity, though potential cytochrome P450 inhibition warrants further investigation.
Signaling Pathways and Experimental Workflow
To visually represent the underlying biological and experimental frameworks, the following diagrams have been generated using the Graphviz DOT language.
Caption: Cholinergic signaling pathway with hypothetical inhibition by this compound.
Caption: Experimental workflow for benchmarking this compound.
Experimental Protocols
A crucial step in validating the therapeutic potential of this compound is the experimental determination of its inhibitory activity against acetylcholinesterase. The Ellman's assay is a widely accepted and robust colorimetric method for this purpose.
Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)
1. Principle: This assay measures the activity of acetylcholinesterase by quantifying the rate of hydrolysis of acetylthiocholine (ATCI) to thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified spectrophotometrically at 412 nm. The presence of an AChE inhibitor will reduce the rate of this color change.
2. Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (0.1 M, pH 8.0)
-
This compound (test compound)
-
Donepezil (positive control)
-
96-well microplate
-
Microplate reader
3. Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of AChE in phosphate buffer.
-
Prepare a stock solution of ATCI in deionized water.
-
Prepare a stock solution of DTNB in phosphate buffer.
-
Prepare serial dilutions of the test compound and the positive control (Donepezil) in an appropriate solvent (e.g., DMSO), followed by further dilution in phosphate buffer.
-
-
Assay Protocol:
-
In a 96-well plate, add 20 µL of the test compound or control solution to each well.
-
Add 140 µL of phosphate buffer to each well.
-
Add 20 µL of DTNB solution to each well.
-
Initiate the reaction by adding 20 µL of AChE solution to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Add 20 µL of ATCI solution to each well to start the colorimetric reaction.
-
Immediately measure the absorbance at 412 nm using a microplate reader. Take readings every minute for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each concentration of the test compound and control.
-
Determine the percentage of inhibition for each concentration using the formula: % Inhibition = [1 - (Rate of sample / Rate of control)] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) from the dose-response curve.
-
Conclusion
While direct experimental evidence for the activity of this compound in the context of Alzheimer's disease is currently unavailable, this guide provides a comprehensive framework for its initial evaluation as a potential cholinesterase inhibitor. The in silico predictions suggest that this compound possesses favorable drug-like properties. The outlined experimental protocol provides a clear path for the empirical validation of its hypothesized mechanism of action. Further preclinical studies, including in vivo efficacy and safety assessments, would be necessary to fully elucidate the therapeutic potential of this and other novel isoquinoline derivatives in the ongoing search for more effective Alzheimer's disease treatments.
References
- 1. An In Silico Study Based on QSAR and Molecular Docking and Molecular Dynamics Simulation for the Discovery of Novel Potent Inhibitor against AChE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SwissADME [swissadme.ch]
- 3. Molecular Modelling Group [molecular-modelling.ch]
- 4. scispace.com [scispace.com]
- 5. admetSAR [lmmd.ecust.edu.cn]
A Comparative Guide to the Kinase Selectivity of Isoquinoline and Quinazoline Scaffolds
Disclaimer: As of this review, specific experimental data on the kinase selectivity profile for 4-(2,4-Dimethylbenzoyl)isoquinoline is not publicly available. Therefore, this guide provides a comparative analysis of the broader, structurally related isoquinoline and quinazoline classes of kinase inhibitors, utilizing well-characterized examples to illustrate their selectivity profiles. This guide is intended for researchers, scientists, and drug development professionals to understand the comparative performance and experimental evaluation of these important scaffolds.
The isoquinoline and quinazoline cores are prevalent scaffolds in the development of kinase inhibitors due to their ability to mimic the hinge-binding interactions of ATP. While both can be tailored to achieve high potency, their selectivity profiles across the human kinome can vary significantly based on their substitution patterns. Here, we compare representative compounds from each class: the 4-anilinoquinoline scaffold, a close relative of isoquinolines, and the well-established 4-anilinoquinazoline-based inhibitors, Lapatinib and Erlotinib.
Experimental Workflow for Kinase Selectivity Profiling
The determination of a compound's kinase selectivity profile is a critical step in drug discovery. It helps identify on-target and off-target activities, which are crucial for predicting efficacy and potential toxicity. A common workflow for large-scale kinase profiling is depicted below.
Confirming Cellular Target Engagement of 4-(2,4-Dimethylbenzoyl)isoquinoline: A Comparative Guide to Modern Techniques
For researchers, scientists, and drug development professionals, confirming that a molecule engages its intended target within the complex cellular environment is a critical step in the validation of novel therapeutics. This guide provides a comparative overview of two powerful methodologies for confirming the cellular target engagement of small molecules like 4-(2,4-Dimethylbenzoyl)isoquinoline, a compound representative of the isoquinoline class of kinase inhibitors. We will explore the Cellular Thermal Shift Assay (CETSA®) and Kinobeads affinity purification coupled with mass spectrometry (AP-MS), presenting their underlying principles, experimental workflows, and comparative performance data.
Introduction to Target Engagement
The efficacy of a drug is fundamentally linked to its interaction with its molecular target.[1] While biochemical assays are invaluable for initial screening, they do not always reflect a compound's behavior in a cellular context, where factors like membrane permeability, intracellular concentrations, and target accessibility come into play.[2] Therefore, methods that verify target engagement in living cells or cellular lysates are indispensable for validating a compound's mechanism of action and guiding its development.
This guide focuses on two widely adopted techniques for assessing target engagement: CETSA and Kinobeads AP-MS. We will use the hypothetical kinase inhibitor, this compound (referred to as "Compound X"), to illustrate the application of these methods.
Method Comparison: CETSA vs. Kinobeads AP-MS
Both CETSA and Kinobeads AP-MS offer robust approaches to confirm and characterize the interaction between a small molecule and its protein target(s). However, they differ in their principles, throughput, and the scope of information they provide. The choice between them often depends on the specific research question, available resources, and the stage of drug development.
| Feature | Cellular Thermal Shift Assay (CETSA®) | Kinobeads Affinity Purification-Mass Spectrometry (AP-MS) |
| Principle | Ligand binding alters the thermal stability of the target protein.[1][2] | Competitive binding between the test compound and immobilized broad-spectrum kinase inhibitors for kinases in a cell lysate.[3][4] |
| Sample Type | Intact cells, cell lysates, tissues.[5] | Cell or tissue lysates.[3] |
| Primary Readout | Change in the amount of soluble protein at different temperatures. | Relative abundance of kinases pulled down by the beads, quantified by mass spectrometry.[3] |
| Target Identification | Primarily for target validation when the target is known. Can be adapted for target discovery (thermal proteome profiling). | Primarily for determining kinase selectivity and identifying off-targets.[6] |
| Throughput | Can be adapted for high-throughput screening (HT-CETSA).[2][5] | Lower throughput, typically used for in-depth profiling of a smaller number of compounds. |
| Advantages | Can be performed in intact cells, providing high physiological relevance. No modification of the compound or target is needed.[2][5] | Provides a broad kinase selectivity profile. Can identify numerous on- and off-targets simultaneously.[6] |
| Limitations | Not all proteins exhibit a clear thermal shift upon ligand binding. Throughput can be limited in the traditional Western blot-based format.[7] | Requires cell lysis, which disrupts the native cellular environment. Dependent on the kinases captured by the specific kinobead matrix.[3] |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA®)
This protocol describes a typical CETSA experiment to validate the engagement of Compound X with its putative kinase target.
1. Cell Treatment:
-
Seed and culture cells to the desired confluency in multi-well plates.
-
Treat the cells with varying concentrations of Compound X or a vehicle control (e.g., DMSO) for a specified time (e.g., 1 hour) at 37°C.[2]
2. Thermal Challenge:
-
Heat the plates containing the treated cells in a thermocycler for a set time (e.g., 3 minutes) across a range of temperatures (e.g., 37°C to 65°C).[5]
3. Cell Lysis and Protein Separation:
-
Lyse the cells to release their protein content.
-
Separate the soluble protein fraction from the precipitated aggregates, typically by centrifugation.[2]
4. Protein Quantification:
-
Quantify the amount of the soluble target kinase in the supernatant using a detection method such as Western blotting, ELISA, or mass spectrometry.
5. Data Analysis:
-
Plot the amount of soluble target protein as a function of temperature for both the vehicle- and compound-treated samples.
-
A shift in the melting curve indicates thermal stabilization (or destabilization) of the target protein by Compound X, confirming engagement.
Kinobeads Affinity Purification-Mass Spectrometry (AP-MS)
This protocol outlines the workflow for assessing the kinase selectivity profile of Compound X.
1. Cell Lysate Preparation:
-
Harvest and lyse cells to obtain a native protein extract.
-
Determine the total protein concentration of the lysate.
2. Competitive Binding:
-
Incubate the cell lysate with increasing concentrations of Compound X or a vehicle control.[3] This allows Compound X to bind to its target kinases.
3. Kinase Enrichment:
-
Add "kinobeads," which are sepharose beads conjugated with a cocktail of broad-spectrum, immobilized kinase inhibitors, to the lysate.[3][6]
-
The kinobeads will bind to kinases whose ATP-binding sites are not occupied by Compound X.
-
Incubate to allow for the capture of unbound kinases.
4. Pull-down and Digestion:
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the bound kinases or perform on-bead digestion to generate peptides.
5. LC-MS/MS Analysis:
-
Analyze the peptide samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the captured kinases.[3]
6. Data Analysis:
-
Compare the abundance of each identified kinase in the Compound X-treated samples to the vehicle control.
-
A dose-dependent decrease in the amount of a specific kinase pulled down by the beads indicates that Compound X is binding to that kinase and preventing its capture. This allows for the determination of apparent dissociation constants (Kdapp) for numerous kinases.[6]
Visualizing Workflows and Pathways
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: A generic kinase signaling pathway potentially inhibited by Compound X.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Caption: Workflow for Kinobeads affinity purification and mass spectrometry.
Conclusion
Confirming the cellular target engagement of a small molecule is a non-trivial but essential step in drug discovery. Both CETSA and Kinobeads AP-MS provide powerful and complementary approaches to achieve this. CETSA excels in providing physiologically relevant confirmation of target binding in intact cells for a known target. In contrast, Kinobeads AP-MS is an excellent tool for defining the broader kinase selectivity profile of a compound and identifying potential off-targets in a lysate-based system. The strategic application of these methods will significantly enhance the understanding of a compound's mechanism of action and build a strong foundation for its further development as a therapeutic agent.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High-Throughput Detection of Ligand-Protein Binding Using a SplitLuc Cellular Thermal Shift Assay | Springer Nature Experiments [experiments.springernature.com]
Safety Operating Guide
Proper Disposal of 4-(2,4-Dimethylbenzoyl)isoquinoline: A Comprehensive Guide for Laboratory Professionals
For Immediate Release
This document provides essential guidance on the proper disposal procedures for 4-(2,4-Dimethylbenzoyl)isoquinoline, a chemical compound utilized in contemporary research and drug development. Adherence to these protocols is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals.
Immediate Safety and Hazard Considerations
While a specific Safety Data Sheet (SDS) for this compound is not currently available, a conservative approach to handling and disposal is warranted based on the known hazards of its constituent moieties: isoquinoline and benzophenone.
-
Isoquinoline: Known to be harmful if swallowed, toxic in contact with skin, and a cause of serious skin and eye irritation. It is also recognized as being harmful to aquatic life.
-
Benzophenone: Suspected of causing cancer and demonstrates high toxicity to aquatic life.
Therefore, this compound should be treated as a hazardous substance with potential for toxicity, skin and eye irritation, and long-term health effects, including carcinogenicity. It should also be considered environmentally hazardous, particularly to aquatic ecosystems.
Quantitative Hazard Data for Parent Compounds
| Hazard Classification | Isoquinoline | Benzophenone | Assumed Hazard for this compound |
| Acute Oral Toxicity | Category 4 (Harmful if swallowed) | May be harmful if swallowed | Treat as Harmful if Swallowed |
| Acute Dermal Toxicity | Category 3 (Toxic in contact with skin) | May be harmful in contact with skin | Treat as Toxic in Contact with Skin |
| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) | Mildly irritating to the skin | Assume Causes Skin Irritation |
| Serious Eye Damage/Irritation | Category 2A (Causes serious eye irritation) | Causes eye irritation | Assume Causes Serious Eye Irritation |
| Carcinogenicity | Data not available | Category 2 (Suspected of causing cancer) | Treat as Potentially Carcinogenic |
| Aquatic Hazard (Acute) | Category 3 (Harmful to aquatic life) | Category 1 (Very toxic to aquatic life) | Treat as Very Toxic to Aquatic Life |
| Aquatic Hazard (Chronic) | Category 3 (Harmful to aquatic life with long lasting effects) | Category 1 (Very toxic to aquatic life with long lasting effects) | Treat as Very Toxic to Aquatic Life with Long Lasting Effects |
Personal Protective Equipment (PPE)
When handling this compound for any purpose, including disposal, the following minimum PPE is mandatory:
-
Gloves: Nitrile or other chemically resistant gloves.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat.
-
Respiratory Protection: Use in a well-ventilated area, preferably a fume hood. If significant aerosolization or dust is expected, a respirator may be necessary.
Step-by-Step Disposal Protocol
The disposal of this compound must be handled through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
Experimental Protocol for Waste Collection and Segregation
-
Waste Identification:
-
Clearly label a dedicated waste container as "Hazardous Waste: this compound".
-
Include the full chemical name and any known hazard pictograms (e.g., skull and crossbones for toxicity, exclamation mark for irritant, health hazard symbol for potential carcinogenicity, and environment symbol).
-
-
Container Selection:
-
Use a chemically compatible container with a secure, leak-proof screw-top cap. High-density polyethylene (HDPE) or glass containers are generally suitable.
-
Ensure the container is clean and dry before adding waste.
-
-
Waste Segregation:
-
Store the waste container in a designated satellite accumulation area within the laboratory.
-
Segregate this waste from incompatible materials. Based on the benzoyl group, avoid contact with strong oxidizing agents, strong acids, and strong bases to prevent potentially vigorous reactions.
-
-
Waste Collection:
-
Solid Waste: If the compound is in solid form, carefully transfer it to the waste container using a dedicated spatula or scoop. Avoid creating dust.
-
Liquid Waste: If the compound is in solution, pour the waste carefully into the container, using a funnel to prevent spills.
-
Contaminated Materials: Any materials contaminated with this compound (e.g., gloves, weigh boats, pipette tips, paper towels) should be placed in a sealed bag and then into a designated solid hazardous waste container.
-
-
Container Management:
-
Keep the waste container securely closed at all times, except when adding waste.
-
Do not overfill the container; leave at least 10% headspace to allow for expansion.
-
-
Requesting Disposal:
-
Once the container is full or you have no further use for it, contact your institution's EHS office to arrange for a hazardous waste pickup.
-
Complete any required waste manifest forms accurately and completely.
-
Spill and Emergency Procedures
-
Minor Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Carefully scoop the absorbed material into the designated hazardous waste container.
-
Clean the spill area with a suitable solvent (e.g., acetone, followed by soap and water), and collect the cleaning materials as hazardous waste.
-
-
Major Spills:
-
Evacuate the immediate area.
-
Alert your supervisor and contact your institution's EHS or emergency response team.
-
Prevent the spill from entering drains or waterways.
-
Visual Guides for Disposal Workflow
The following diagrams illustrate the key decision-making and procedural workflows for the proper disposal of this compound.
Caption: Decision pathway for the disposal of this compound.
Caption: Workflow for responding to a spill of this compound.
By adhering to these procedures, laboratories can ensure the safe and environmentally responsible disposal of this compound, thereby protecting personnel and the wider community. Always consult your institution's specific chemical hygiene plan and EHS guidelines.
Personal protective equipment for handling 4-(2,4-Dimethylbenzoyl)isoquinoline
This guide provides crucial safety and logistical information for the handling and disposal of 4-(2,4-Dimethylbenzoyl)isoquinoline in a laboratory setting. Researchers, scientists, and drug development professionals should adhere to these procedures to ensure personal safety and minimize environmental impact.
Hazard Identification and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield in compliance with OSHA's 29 CFR 1910.133 or European Standard EN166 should be worn at all times when handling this compound[3][4]. |
| Hand Protection | Chemical-resistant gloves are essential. Given the compound is an aromatic ketone, gloves made of Polyvinyl alcohol (PVA), Butyl, or Viton are recommended for their high resistance to such chemicals[5][6][7]. Nitrile gloves may offer limited protection and should be used with caution, as they are not ideal for handling ketones[7][8]. Always inspect gloves for signs of degradation or puncture before use. |
| Body Protection | A lab coat or chemical-resistant apron should be worn to prevent skin contact. For procedures with a higher risk of splashing, chemical-resistant coveralls are recommended. Ensure clothing is made of a material that does not react with or degrade upon contact with the chemical. |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood[4]. If engineering controls are not sufficient to maintain exposure below permissible limits, a NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary[3]. |
Operational Plan: Safe Handling Protocol
Adherence to a strict operational protocol is critical to minimize exposure and prevent accidents.
Step-by-Step Handling Procedure
-
Preparation :
-
Ensure the work area, typically a fume hood, is clean and uncluttered.
-
Verify that all necessary safety equipment, including an eyewash station and safety shower, is accessible and operational.
-
Review the experimental protocol and have all necessary reagents and equipment ready.
-
Don the appropriate PPE as outlined in the table above.
-
-
Handling the Compound :
-
Carefully open the container, avoiding inhalation of any dust or vapors.
-
Use appropriate tools (e.g., spatula, scoop) to handle the solid compound.
-
If creating a solution, slowly add the compound to the solvent to avoid splashing.
-
Keep the container sealed when not in use.
-
-
During the Experiment :
-
Continuously monitor the experiment for any unexpected changes.
-
Avoid direct contact with the compound and any solutions containing it.
-
In case of a spill, follow the spill cleanup procedure outlined below.
-
-
Post-Experiment :
-
Properly label all containers with the chemical name and any known hazards.
-
Clean the work area and any equipment used.
-
Remove PPE in the correct order to avoid cross-contamination and dispose of it as hazardous waste.
-
Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn[1].
-
Experimental Workflow for Handling this compound
Caption: A flowchart outlining the safe handling workflow for this compound.
Disposal Plan
Proper disposal of chemical waste is crucial to protect the environment and comply with regulations.
Waste Disposal Procedures
| Waste Type | Disposal Protocol |
| Solid Waste | Unused or contaminated solid this compound should be collected in a clearly labeled, sealed container designated for hazardous chemical waste. |
| Liquid Waste | Solutions containing this compound and any solvents used for cleaning should be collected in a labeled, sealed, and appropriate hazardous waste container. Do not pour chemical waste down the sink[9]. |
| Contaminated Materials | Disposable PPE (gloves, etc.), contaminated paper towels, and other solid materials that have come into contact with the compound should be collected in a designated hazardous waste container. |
All waste must be disposed of through an approved waste disposal plant in accordance with local, state, and federal regulations[1][2][3][4].
Emergency Procedures
In the event of an emergency, immediate and appropriate action is vital.
Emergency Response Plan
| Emergency Situation | Action |
| Skin Contact | Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes[1][3]. Seek immediate medical attention[3]. |
| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention from an ophthalmologist[1][3]. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention[3]. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention and show the SDS or container label to the medical personnel[1][3]. |
| Spill | Evacuate the immediate area. If the spill is large or in a poorly ventilated area, evacuate the entire lab and contact emergency services. For small spills within a fume hood, use an inert absorbent material to contain the spill. Collect the absorbed material into a sealed container for hazardous waste disposal. Clean the spill area thoroughly. |
Logical Relationship for Emergency Response
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. fr.cpachem.com [fr.cpachem.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. polycohealthline.com [polycohealthline.com]
- 6. Ketochem® 33cm Lightweight Ketone Resistant Glove - Magus International [magusintl.com]
- 7. trueppeusa.com [trueppeusa.com]
- 8. hsa.ie [hsa.ie]
- 9. pozescaf.com [pozescaf.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
